Hydromethylthionine dihydrobromide
Descripción
The exact mass of the compound Leucomethylene Blue dihydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951131-15-0 | |
| Record name | Leucomethylene Blue dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7-dimethylphenothiazine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydromethylthionine Dihydrobromide: A Deep Dive into its Mechanism of Action in Tauopathy
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease (AD) and frontotemporal dementia (FTD), are characterized by the pathological aggregation of the microtubule-associated protein tau.[1][2][3] This aggregation leads to the formation of neurofibrillary tangles (NFTs), synaptic dysfunction, and eventual neuronal death, correlating closely with cognitive decline.[4][5] Hydromethylthionine dihydrobromide, the active moiety of which is hydromethylthionine (HMT), has emerged as a promising therapeutic agent targeting the core pathology of these devastating disorders.[1][2][6] This technical guide provides an in-depth analysis of the multifaceted mechanism of action of HMT in the context of tauopathy, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Inhibition of Tau Aggregation
The primary pharmacological action of hydromethylthionine is the inhibition of tau protein aggregation.[1][2][4][6] HMT has been shown to not only prevent the formation of new tau aggregates but also to disaggregate existing oligomers and filaments.[1] The active component, methylthioninium chloride (MTC), binds to the abnormal tau protein, effectively neutralizing its pathological activity and preventing the formation of damaging tau tangles.[4]
The efficacy of HMT as a tau aggregation inhibitor has been demonstrated in various preclinical models. In transgenic mouse models of tauopathy, oral administration of HMT led to a dose-dependent reduction in tau pathology, particularly in the hippocampus and entorhinal cortex.[7] Furthermore, in vitro studies have established a high-affinity interaction between HMT and the core tau unit responsible for aggregation, with an inhibitory constant (Ki) of 0.12 micromolar for intracellular tau aggregation.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical studies investigating the efficacy of hydromethylthionine.
Table 1: Clinical Trial Efficacy Data for Hydromethylthionine Mesylate (HMTM)
| Trial/Study | Patient Population | Treatment Group | Outcome Measure | Result | Citation |
| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in ADAS-Cog11 over 12 months | Minimal decline of 1.3 units (expected decline in untreated is ~5.0 units) | [9] |
| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in ADCS-ADL23 over 12 months | Minimal decline of 1.0 units (expected decline in untreated is ~5.0 units) | [9] |
| Phase 3 LUCIDITY | Mild to Moderate AD | 16 mg/day HMTM | Change in blood Neurofilament Light Chain (NfL) over 12 months | 93% reduction in change compared to control | [10] |
| Phase 3 LUCIDITY | Early Stage AD | 16 mg/day HMTM | Cognitive and functional outcomes | Remained significantly above baseline for 18 months, returning to baseline at 24 months | [11][12] |
| Phase 3 Analyses | Mild to Moderate AD | 8 mg/day HMTM (monotherapy with high blood levels) | Cognitive decline (ADAS-cog) over 65 weeks | ~7.5 point improvement (equivalent to an 85% reduction in cognitive decline) | [6] |
Table 2: Preclinical Data on Hydromethylthionine in Tauopathy Mouse Models
| Mouse Model | Treatment | Key Finding | Quantitative Result | Citation |
| Line 66 (P301S/G335D-hTau) | HMT (5 and 15 mg/kg) | Dose-dependent reduction in core tau fragments | Data not specified in snippet | [1][2] |
| Line 66 (P301S/G335D-hTau) | HMT (5 and 15 mg/kg) | Reduction in TNF-α levels | Data not specified in snippet | [1][2] |
| Line 1 (tau transgenic) | HMT | Increased hippocampal acetylcholine (B1216132) (ACh) levels | Doubled hippocampal ACh levels | [13] |
| Line 1 (tau transgenic) | HMT | Increased mitochondrial respiration | Data not specified in snippet | [14] |
| Line 1 (tau transgenic) | LMTX (9 mg/kg) | Rescue of learning impairment | Effective dose | [7] |
| Line 66 (motor deficits) | LMTX (4 mg/kg) | Correction of motor learning | Effective dose | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of hydromethylthionine.
In Vivo Tauopathy Mouse Model Studies
-
Animal Models: Transgenic mouse lines overexpressing human tau with mutations associated with FTD, such as Line 66 (P301S/G335D-hTau) and Line 1, were utilized.[1][13][15][16]
-
Drug Administration: Hydromethylthionine mesylate (HMTM) was administered orally at doses ranging from 5 to 75 mg/kg/day for several weeks.[1][7][15] Combination studies involved pre-treatment with rivastigmine (B141) (0.5 mg/kg/d) or memantine (B1676192) (1 mg/kg/d).[15]
-
Behavioral Assessments: Cognitive function was assessed using tasks such as the spatial water maze, while motor performance was evaluated using the RotaRod test.[7]
-
Biochemical Analysis:
-
Tau Pathology: Brain tissue was analyzed for levels of total and truncated tau fragments using biochemical assays.[1][2]
-
Neuroinflammation: Levels of inflammatory markers such as TNF-α and IL-10 were measured in brain homogenates.[1]
-
Cholinergic Function: Hippocampal acetylcholine levels were monitored using in vivo microdialysis.[13]
-
Mitochondrial Respiration: Oxygen consumption of isolated brain mitochondria was measured using respirometry.[14]
-
Synaptic Proteins: Expression of presynaptic proteins (e.g., syntaxin-1, SNAP-25) was determined by immunohistochemistry.[16]
-
Clinical Trials (e.g., LUCIDITY Phase 3 Trial)
-
Study Design: A double-blind, randomized, placebo-controlled trial with a 12-month initial phase followed by a 12-month open-label extension where all participants received HMTM.[9][11]
-
Participants: Individuals with a diagnosis of mild cognitive impairment (MCI) due to AD or mild to moderate AD.[9][12]
-
Treatment Arms: Participants received either 16 mg/day HMTM, 8 mg/day HMTM, or a placebo (methylthioninium chloride at 4 mg twice weekly for blinding).[9][12]
-
Outcome Measures:
-
Cognitive and Functional Assessment: Standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) were used.[9][12]
-
Biomarkers: Blood levels of neurofilament light chain (NfL) and phosphorylated tau at threonine 181 (p-tau181) were measured.[10][12]
-
Brain Atrophy: Changes in brain volume were assessed using magnetic resonance imaging (MRI).[6]
-
Signaling Pathways and Molecular Interactions
Hydromethylthionine's mechanism of action extends beyond direct tau aggregation inhibition, influencing several interconnected cellular pathways implicated in neurodegeneration.
Modulation of Neuroinflammation
HMT has demonstrated significant anti-inflammatory effects in the context of tauopathy. It has been shown to lower the levels of the pro-inflammatory cytokine TNF-α while promoting a shift towards an anti-inflammatory environment with increased IL-10.[1] This modulation of the neuroinflammatory response is believed to create an environment more conducive to neuronal protection and repair.[1][2] Furthermore, HMT appears to sustain increased microglial reactivity, which may aid in the clearance of tau aggregates.[1][2]
Caption: HMT's anti-inflammatory action in tauopathy.
Effects on Mitochondrial Function
Mitochondrial dysfunction is a known hallmark of tauopathies.[5][15] Studies in tau-transgenic mice have shown that while traditional anti-dementia drugs like rivastigmine and memantine can impair mitochondrial respiration, HMT does not have adverse effects and can even increase respiration in these models.[5][14] The presence of HMT has been confirmed in isolated brain mitochondria, suggesting a direct interaction.[14] By preserving mitochondrial function, HMT may help maintain cellular energy homeostasis and neuronal health.
Caption: HMT's impact on mitochondrial function in tauopathy.
Enhancement of Cholinergic Signaling
In addition to its primary action on tau, HMT has a secondary pharmacological effect on the cholinergic system.[11] It has been shown to increase acetylcholine levels in the hippocampus.[1][13] This effect is independent of its tau aggregation inhibition properties.[1] However, a notable interaction has been observed where the beneficial effects of HMT on cholinergic signaling are diminished when co-administered with acetylcholinesterase inhibitors like rivastigmine or with memantine.[1][8][13][15][16] This negative interaction is thought to be due to a homeostatic downregulation of neuronal systems in response to chronic stimulation by these symptomatic drugs.[17]
Caption: HMT's dual action and interaction with other drugs.
Conclusion
This compound exhibits a multifaceted mechanism of action in the context of tauopathies. Its primary role as a potent inhibitor of tau aggregation is complemented by beneficial effects on neuroinflammation, mitochondrial function, and cholinergic signaling. Clinical and preclinical data provide strong evidence for its disease-modifying potential. However, the observed negative interactions with currently approved symptomatic treatments for Alzheimer's disease highlight the importance of considering HMT as a monotherapy for optimal efficacy. Further research will continue to elucidate the intricate molecular interactions of this promising therapeutic agent, paving the way for more effective treatments for tau-related neurodegenerative diseases.
References
- 1. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Effects of oxidized and reduced forms of methylthioninium in two transgenic mouse tauopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. neurologylive.com [neurologylive.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 12. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]
- 13. taurx.com [taurx.com]
- 14. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E-Theses Online Service (EThOS) update [bl.uk]
- 16. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Identity of a Tau Aggregation Inhibitor: A Technical Guide to Hydromethylthionine and LMTX
For researchers, scientists, and drug development professionals, a comprehensive understanding of the therapeutic landscape for neurodegenerative diseases is paramount. This guide provides an in-depth technical analysis of hydromethylthionine, a promising tau aggregation inhibitor, clarifying its relationship with the developmental designation LMTX and detailing its mechanism of action, quantitative clinical data, and the experimental protocols used in its evaluation.
Hydromethylthionine and LMTX are, in essence, two names for the same active pharmaceutical ingredient. "Hydromethylthionine" is the internationally recognized non-proprietary name for the compound. "LMTX" (also referred to as LMTM or TRx0237) was the developmental code name used by the developing company, TauRx Pharmaceuticals. LMTX represents a second-generation formulation of the methylthioninium (MT) moiety, designed to have superior oral bioavailability and tolerability compared to its predecessor, Rember®, which was a formulation of methylthioninium chloride (MTC).[1][2][3] LMTX is a stabilized, reduced form of MTC, which is believed to improve its absorption.[1][2]
Core Mechanism of Action: Inhibition of Tau Aggregation
The primary therapeutic target of hydromethylthionine is the microtubule-associated protein tau. In a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease, tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles (NFTs), a pathological hallmark of these conditions.[4] Hydromethylthionine functions as a tau aggregation inhibitor (TAI), interfering with the process of tau fibrillization.[5] The proposed mechanism involves the binding of the methylthioninium moiety to aggregation-prone tau species, thereby preventing their assembly into the β-sheet structures that form paired helical filaments and, ultimately, NFTs.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of hydromethylthionine mesylate (LMTX).
Table 1: Pharmacokinetic Profile
| Parameter | Hydromethylthionine Mesylate (LMTX) | Methylthioninium Chloride (Rember®) | Notes |
| Bioavailability | Improved compared to MTC[1][2] | Dose-dependent absorption limitations[6] | Specific quantitative comparison of Cmax and AUC is not readily available in the provided search results. LMTX was designed to overcome the poor absorption of high doses of MTC. |
| Dosing | 16 mg/day (LUCIDITY Trial)[5][7] | 138 mg/day (Phase 2 Trial)[6] | Lower effective dose of LMTX suggests improved bioavailability. |
Table 2: Efficacy Data from the Phase III LUCIDITY Trial (16 mg/day Hydromethylthionine Mesylate)
| Outcome Measure | Result | Timepoint | p-value |
| Cognitive Decline (ADAS-Cog11) | Minimal decline of 1.3 units (compared to expected 5.0 unit decline in untreated population)[8] | 12 months | - |
| Cognitive Decline (ADAS-Cog vs. historical placebo) | Statistically significant reduction[8] | 12 months | p = 0.0008[8] |
| Brain Atrophy (vs. historical controls) | Statistically significant reduction[8] | 12 months | p < 0.0001[8] |
| Plasma Neurofilament Light Chain (NfL) Reduction | 95% reduction relative to control[7][9] | 12 months | p = 0.0291[7][9] |
Table 3: Safety and Tolerability Profile
| Adverse Events | Hydromethylthionine Mesylate (LMTX) | Notes |
| Amyloid-Related Imaging Abnormalities (ARIA) | No increased risk[7][9] | A key safety advantage over some other Alzheimer's disease therapies. |
| Common Adverse Events | Generally benign safety profile[7][9] | Most common events are typically mild and gastrointestinal or urinary in nature.[2] |
Experimental Protocols
In Vitro Tau Aggregation Assay: Thioflavin T (ThT) Fluorescence
This assay is a cornerstone for screening and characterizing tau aggregation inhibitors.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, such as aggregated tau.[4] The increase in fluorescence intensity is directly proportional to the extent of tau fibrillization.[4]
Detailed Protocol:
-
Reagent Preparation:
-
Tau Protein Stock Solution: Prepare a stock solution of recombinant tau protein (e.g., 100 µM) in a suitable buffer like PBS. Store aliquots at -80°C.[4]
-
Thioflavin T Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm filter and store protected from light at 4°C.[4]
-
Heparin Stock Solution: Prepare a 1 mg/mL stock solution of heparin in nuclease-free water to induce tau aggregation. Store aliquots at -20°C.[4]
-
Inhibitor Stock Solution: Prepare a concentrated stock solution of hydromethylthionine in a suitable solvent (e.g., DMSO).[4]
-
-
Reaction Setup (96-well plate format):
-
Prepare a reaction mixture containing recombinant tau protein (e.g., final concentration of 10 µM), heparin (e.g., final concentration of 2.5 µM), and ThT (e.g., final concentration of 10 µM) in an appropriate reaction buffer (e.g., PBS, pH 7.2).[10]
-
Add varying concentrations of hydromethylthionine or a vehicle control to the respective wells.[4]
-
The final volume in each well should be consistent (e.g., 80-100 µL).[4][10]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot fluorescence intensity against time to generate aggregation curves.
-
Inhibition of tau aggregation is observed as a decrease in the fluorescence signal, a delay in the lag phase, or a reduced slope of the elongation phase in the presence of hydromethylthionine compared to the vehicle control.[4]
-
Western Blot Analysis of Tau Phosphorylation
This technique is used to assess the effect of compounds on the phosphorylation state of tau at specific epitopes.
Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for total tau and phosphorylated tau (p-tau) at various sites.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y) that endogenously expresses tau.
-
Treat cells with varying concentrations of hydromethylthionine or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total tau and various p-tau epitopes (e.g., p-Tau Ser202/Thr205, p-Tau Ser396).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the p-tau signal to the total tau signal to determine the relative change in phosphorylation.
-
Signaling Pathways
The primary mechanism of hydromethylthionine is the direct inhibition of tau aggregation. However, the phosphorylation state of tau is a critical upstream event that promotes its aggregation. Key kinases, such as Glycogen Synthase Kinase 3 Beta (GSK-3β), are implicated in the hyperphosphorylation of tau. While direct inhibition of GSK-3β by hydromethylthionine is not definitively established in the provided search results, its action on tau aggregation downstream of these phosphorylation events is the central therapeutic hypothesis.
Conclusion
Hydromethylthionine, also known by its developmental name LMTX, is a second-generation tau aggregation inhibitor with an improved pharmacokinetic profile over its predecessor. Its primary mechanism of action is the direct inhibition of tau protein aggregation, a key pathological process in Alzheimer's disease and other tauopathies. Clinical trial data has demonstrated its potential to slow cognitive decline and reduce brain atrophy with a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of this and other potential tau-targeting therapeutics. Further research will continue to elucidate the full spectrum of its molecular interactions and therapeutic benefits.
References
- 1. HMTM | ALZFORUM [alzforum.org]
- 2. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 3. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taurx.com [taurx.com]
- 7. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 8. neurologylive.com [neurologylive.com]
- 9. bioindustry.org [bioindustry.org]
- 10. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
An In-depth Technical Guide on the Early Research of Hydromethylthionine for Alzheimer's Disease
Executive Summary: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein. While many therapeutic strategies have focused on amyloid pathology, the correlation between tau pathology and cognitive decline has established it as a critical therapeutic target. Hydromethylthionine, also known as LMTX or TRx0237, is a second-generation, orally administered tau aggregation inhibitor derived from methylene (B1212753) blue. Early research has positioned it as a promising disease-modifying therapy. This document provides a detailed overview of the foundational preclinical and clinical research, focusing on its mechanism of action, key experimental findings, and the evolution of its clinical development program.
Mechanism of Action
Hydromethylthionine's primary therapeutic action is the inhibition of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[1][2][3][4] In AD, the tau protein becomes abnormally phosphorylated, causing it to detach from microtubules and aggregate into paired helical filaments, which then form the neurofibrillary tangles that disrupt neuronal function and lead to cell death.[1][5]
Primary Mechanism: Tau Aggregation Inhibition Hydromethylthionine acts to inhibit the aggregation of tau and can also disaggregate existing tau oligomers and filaments.[1][6] By preventing the formation and promoting the breakdown of these toxic tau species, the drug aims to halt the progression of neurodegeneration and preserve neuronal function.[1][6]
Secondary Mechanisms: Beyond tau aggregation, research suggests hydromethylthionine may have other neuroprotective effects:
-
Mitochondrial Function: It may help restore mitochondrial function, which is often impaired in Alzheimer's disease.[7]
-
Cholinergic System: Preclinical studies indicate it can increase levels of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for memory and learning.[8][9]
-
Neuroinflammation: It has been shown to lower levels of tumor necrosis factor-alpha (TNF-α), suggesting a beneficial role in reducing the neuroinflammation associated with tau pathology.[10]
Preclinical Research
Preclinical studies in various tau transgenic mouse models have been instrumental in establishing the therapeutic rationale for hydromethylthionine.
-
Efficacy in Tau Models: In mouse models engineered to develop tau pathology, hydromethylthionine demonstrated an ability to reduce tau pathology and improve behavioral and cognitive impairments.[6][11]
-
Drug Interference: A critical finding from preclinical research was the negative interaction between hydromethylthionine and existing symptomatic AD treatments, such as acetylcholinesterase inhibitors (e.g., rivastigmine) and memantine.[6][10][12][13] Studies showed that long-term pre-treatment with these drugs could eliminate the memory-enhancing effects of hydromethylthionine.[13] This interference is believed to result from a compensatory homeostatic downregulation in multiple neuronal systems caused by the chronic stimulation from symptomatic drugs, which reduces the pharmacological efficacy of hydromethylthionine.[6][10] This finding had significant implications for the design and interpretation of later clinical trials.
Clinical Development and Key Trials
The clinical development of hydromethylthionine has been a multi-phase journey, marked by unexpected findings that reshaped the understanding of its posology and efficacy.
Phase 2 Studies
Initial Phase 2 trials with methylthioninium chloride (MTC), the oxidized form of hydromethylthionine, suggested that a dose of 138 mg/day could reduce cognitive decline.[6] Based on these findings, hydromethylthionine mesylate (LMTX), a more stable and bioavailable formulation, was developed and advanced into Phase 3 trials at high doses.[6][11]
Early Phase 3 Trials (TRx-237-015 & TRx-237-005)
Two pivotal Phase 3 trials were conducted between 2012 and 2016 in nearly 1,700 patients with mild-to-moderate AD.[2] These trials were designed to test high doses of hydromethylthionine (150-250 mg/day) against a low dose (8 mg/day).[2] The low dose was intended solely as a control to mask a known side effect of urinary discoloration, thereby maintaining the study blind.[2][14]
The results were unexpected: the trials failed to meet their primary endpoints, as no significant difference was observed between the high-dose groups and the low-dose control group.[2][4][15] However, post-hoc analysis revealed a crucial distinction:
-
Add-on Therapy: Most participants were also taking approved symptomatic AD medications. In this "add-on" group, LMTX showed no benefit.[15][16]
-
Monotherapy: In the small subset of patients who took LMTX as a "monotherapy" (without concurrent AD medications), a significant reduction in disease progression was observed across cognitive, functional, and brain atrophy measures, even at the low 8 mg/day dose.[15][16][17]
The LUCIDITY Trial (NCT03446001)
Informed by the monotherapy findings and subsequent pharmacokinetic analyses, the confirmatory Phase 3 LUCIDITY trial was designed.[6][18][19] This trial aimed to definitively assess the efficacy of a lower 16 mg/day dose as a monotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the clinical trial program, particularly the more recent analyses of the LUCIDITY trial data.
Table 1: Clinical Efficacy Data
| Trial/Analysis | Patient Population | Treatment Group | Outcome Measure | Timepoint | Result |
| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | ADAS-Cog13 | 18 Months | 82% reduction in cognitive decline |
| LUCIDITY (vs. CPAD Placebo) [8][20] | Early AD Only | LMTX 16 mg/day | ADAS-Cog13 | 18 Months | 115% reduction in cognitive decline |
| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | CDR-Sum of Boxes | 24 Months | 77% reduction in global clinical decline |
| LUCIDITY (Observed Data) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | Global CDR Rating | 24 Months | 71% of patients had same or better rating (vs. 52% for matched placebo) |
| Early Phase 3 (Monotherapy) [6] | Mild AD (Above-threshold exposure) | 8 mg/day | ADAS-Cog11 | 12 Months | -5.23 unit difference vs. historical placebo |
| Early Phase 3 (Monotherapy) [6] | Mild AD (Above-threshold exposure) | 8 mg/day | ADCS-ADL23 | 12 Months | +5.33 unit difference vs. historical placebo |
Table 2: Biomarker Data
| Trial/Analysis | Patient Population | Treatment Group | Biomarker | Timepoint | Result |
| LUCIDITY (vs. CPAD Placebo) [8][20] | MCI & Mild-to-Moderate AD | LMTX 16 mg/day | Whole Brain Volume | 18 Months | 35% reduction in brain atrophy progression |
| LUCIDITY (vs. CPAD Placebo) [8] | Early AD Only | LMTX 16 mg/day | Whole Brain Volume | 18 Months | 54% reduction in brain atrophy progression |
| LUCIDITY [21][22] | Early to Moderate AD | LMTX 16 mg/day | Neurofilament Light Chain (NfL) | 12 Months | 95% reduction in change in blood concentration (p=0.0291) |
| Early Phase 3 (Monotherapy) [17] | Mild AD | LMTX (various doses) | Whole Brain Atrophy | After 9 Months | Rate of atrophy reduced significantly, becoming typical of normal elderly controls |
Experimental Protocols
Protocol: Phase 3 Trials TRx-237-015 & TRx-237-005 (General Design)
-
Objective: To evaluate the efficacy and safety of LMTX in patients with mild-to-moderate Alzheimer's disease.
-
Patient Population: 1,691 subjects diagnosed with probable Alzheimer's disease (mild to moderate severity).
-
Study Design: Randomized, controlled, double-blind trials lasting 15-18 months.[17][23]
-
Intervention Arms:
-
Key Outcome Measures:
Protocol: Phase 3 LUCIDITY Trial (NCT03446001)
-
Objective: To confirm the safety and efficacy of hydromethylthionine monotherapy at a dose of 16 mg/day.[6][18][19][24]
-
Patient Population: 545 participants with a diagnosis of probable AD or Mild Cognitive Impairment due to AD (MCI-AD), with MMSE scores between 20-26 and a CDR total score of 0.5 or 1.[18][19][25]
-
Study Design: A 12-month, randomized, double-blind, placebo-controlled phase, followed by a 12-month modified delayed-start open-label extension where all participants receive 16 mg/day.[6][18][19][21]
-
Intervention Arms (Double-Blind Phase):
-
Treatment: 16 mg/day hydromethylthionine.
-
Treatment: 8 mg/day hydromethylthionine.
-
Control: Placebo tablets containing 4 mg of MTC twice weekly to maintain the blind.[14]
-
-
Co-Primary Outcome Measures:
-
Secondary Outcome Measures: Whole-brain atrophy and temporal lobe FDG-PET scans.[6][18][19]
Analysis of Key Findings: Dose and Concentration
The most critical insight from the early research program was the disconnect between the administered dose and the resulting clinical effect.
Concentration-Dependent Efficacy
A pharmacokinetic analysis of over 1,000 patients from the initial Phase 3 trials revealed that the clinical benefits were not dose-dependent but concentration-dependent.[2][4][26] The study found a steep concentration-response relationship at the low 8 mg/day dose, with patients achieving steady-state plasma levels above a certain threshold showing significant reductions in cognitive decline and brain atrophy.[4]
The Plateau Effect
The analysis also showed that plasma concentrations produced by the high doses (150-250 mg/day) did not provide any additional benefit, indicating a pharmacological plateau.[2][4] This explained why the high doses performed no better than the low dose in patients who achieved a therapeutic blood concentration. Based on this modeling, a dose of 16 mg/day was predicted to be optimal, ensuring that nearly all patients would achieve the necessary blood concentration to maximize the drug's activity.[2][27]
Safety and Tolerability
Across clinical trials involving approximately 3,000 subjects, hydromethylthionine has demonstrated a benign safety profile.[21][22][28] Notably, it has not been associated with an increased risk of amyloid-related imaging abnormalities (ARIA), a side effect seen with some amyloid-targeting therapies.[8][18][21][28] The most common side effect is urinary discoloration, which is harmless.[2][8]
Conclusion
The early research and clinical development of hydromethylthionine for Alzheimer's disease illustrate a complex but insightful journey. Initial setbacks in Phase 3 trials led to critical discoveries regarding its mechanism and optimal use. The findings underscored the importance of monotherapy and revealed a concentration-dependent, rather than dose-dependent, therapeutic effect. As an orally available tau aggregation inhibitor with a favorable safety profile, hydromethylthionine represents a significant and distinct approach in the pursuit of a disease-modifying treatment for Alzheimer's disease. Confirmatory results from the LUCIDITY trial are poised to determine its future role in the therapeutic landscape.
References
- 1. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alzheimer's: Experimental drug may stop toxic protein accumulation [medicalnewstoday.com]
- 6. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AD/PD 2025: Further evidence for efficacy of TauRx’s LMTX [clinicaltrialsarena.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzforum.org [alzforum.org]
- 12. Preclinical study shows how commonly prescribed drugs for Alzheimer’s disease interfere with the activity of the tau aggregation inhibitor hydromethylthionine - TauRx [taurx.com]
- 13. taurx.com [taurx.com]
- 14. neurologylive.com [neurologylive.com]
- 15. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 16. Second phase III study results for anti-tau Alzheimer’s treatment released - Alzheimer's Research UK [alzheimersresearchuk.org]
- 17. sciencedaily.com [sciencedaily.com]
- 18. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 22. Hydromethylthionine mesylate (methylene blue derivative) for Alzheimer's disease - Rapamycin Longevity News [rapamycin.news]
- 23. alzdiscovery.org [alzdiscovery.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 27. Exploring Methylene Blue and Its Derivatives in Alzheimer's Treatment: A Comprehensive Review of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]
An In-depth Technical Guide to Hydromethylthionine Dihydrobromide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromethylthionine dihydrobromide, a potent inhibitor of tau protein aggregation, is a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease and frontotemporal dementia. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays are provided, along with a summary of its mechanism of action, including its effects on tau pathology, neuroinflammation, and cholinergic signaling. Quantitative data are presented in structured tables for ease of reference, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
This compound, also known as LMTM, is the dihydrobromide salt of hydromethylthionine.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | N3,N3,N7,N7-Tetramethyl-10H-phenothiazine-3,7-diamine dihydrobromide[1] |
| Synonyms | LMTM dihydrobromide, Leucomethylene blue dihydrobromide, TRX-0237 dihydrobromide[1][2] |
| CAS Number | 951131-15-0[1] |
| Molecular Formula | C₁₆H₂₁Br₂N₃S |
| Molecular Weight | 447.23 g/mol [1] |
| InChI | InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H[1] |
| InChIKey | JAUPSVVTGFBHTN-UHFFFAOYSA-N[1] |
| SMILES | CN(C)c1ccc2c(c1)Sc1cc(ccc1N2)N(C)C.Br.Br |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO[1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage[1] |
Synthesis
The synthesis of this compound involves the preparation of the N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine core, followed by salt formation. While detailed, step-by-step protocols are proprietary and typically found in patents, the general approach involves the reductive amination of 10H-phenothiazine-3,7-diamine. This method selectively alkylates the amino groups at the 3 and 7 positions. The synthesis of related phenothiazine (B1677639) derivatives often starts with the bromination of the phenothiazine core, followed by functionalization at the nitrogen atom and subsequent coupling reactions.
Biological Activity and Mechanism of Action
Hydromethylthionine is a potent inhibitor of tau protein aggregation, a key pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease.[3][4][5] Its mechanism of action is multifaceted, primarily targeting the formation of tau tangles and also exhibiting secondary effects on neuroinflammation and cholinergic signaling.
Inhibition of Tau Aggregation
The primary mechanism of action of hydromethylthionine is the inhibition of tau protein aggregation.[3][5] In pathological conditions, the tau protein becomes hyperphosphorylated and aggregates to form neurofibrillary tangles, which are toxic to neurons.[3] Hydromethylthionine is believed to bind to the tau protein, preventing its aggregation into insoluble filaments and promoting the disaggregation of existing tangles.[3] This action helps to restore normal cellular functions and slow the progression of the disease.[3]
Modulation of Neuroinflammation
Neuroinflammation is a key feature of tauopathies and contributes to neuronal damage.[6] Hydromethylthionine has been shown to have anti-inflammatory effects.[6][7] It can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and modulate the activity of microglia, the resident immune cells of the brain.[6][7] By suppressing neuroinflammation, hydromethylthionine may create a more favorable environment for neuronal survival and repair.[7]
Enhancement of Cholinergic Signaling
Hydromethylthionine has also been found to enhance cholinergic signaling in the brain.[1][2] It can increase the levels of acetylcholine, a neurotransmitter crucial for learning and memory, in the hippocampus.[1][2] This effect is independent of acetylcholinesterase (AChE) inhibition, the mechanism of many current Alzheimer's drugs.[1][2] However, studies have shown a negative interaction when hydromethylthionine is co-administered with AChE inhibitors like rivastigmine (B141), where its acetylcholine-enhancing effect is diminished.[1][2]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of hydromethylthionine.
Table 3: In Vitro Activity
| Parameter | Value | Cell/Assay Type |
| EC₅₀ (TDP-43 Aggregation Inhibition) | 0.05 µM | Cell-based models[5] |
Note: Specific IC₅₀ or Kᵢ values for tau aggregation inhibition by this compound were not consistently reported in the reviewed literature.
Table 4: Pharmacokinetic Parameters (Human Clinical Trials)
| Parameter | Dose | Value | Population |
| Therapeutic Plasma Concentration Range | 8 mg/day | 0.3 - 0.8 ng/mL | Mild to moderate Alzheimer's disease[5] |
| Maximal Efficacy Dose (predicted) | 16 mg/day | - | Mild to moderate Alzheimer's disease[4] |
Experimental Protocols
Tau Aggregation Inhibition Assay (Thioflavin T Assay)
This protocol describes a common in vitro method to assess the inhibition of tau protein aggregation using the fluorescent dye Thioflavin T (ThT), which binds to amyloid-like beta-sheet structures in aggregated proteins.
Materials:
-
Recombinant human Tau protein (full-length or fragment, e.g., K18)
-
Heparin sodium salt (for inducing aggregation)
-
This compound (test compound)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Tau protein in the assay buffer.
-
Prepare a stock solution of heparin in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired concentrations.
-
Prepare a fresh stock solution of Thioflavin T in the assay buffer and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the assay buffer, Tau protein, and heparin to induce aggregation.
-
Add different concentrations of this compound to the test wells. Include a positive control (Tau + heparin) and a negative control (Tau alone).
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
-
Fluorescence Measurement:
-
Set the plate reader to measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours).
-
Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against time for each concentration of the inhibitor.
-
Determine the lag time and the maximum fluorescence for each curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a well-characterized tau aggregation inhibitor with a multifaceted mechanism of action that also involves modulation of neuroinflammation and cholinergic signaling. Its development represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's disease and other tauopathies. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate its therapeutic potential and optimize its clinical application.
References
- 1. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taurx.com [taurx.com]
- 3. neurologylive.com [neurologylive.com]
- 4. news-medical.net [news-medical.net]
- 5. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydromethylthionine: A Technical Guide on a Novel Tau Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tauopathies, including Alzheimer's disease (AD), are a class of neurodegenerative disorders characterized by the intracellular aggregation of misfolded tau protein. This aggregation leads to the formation of neurofibrillary tangles (NFTs), neuronal dysfunction, and progressive cognitive decline. Targeting the tau aggregation cascade is a primary therapeutic strategy. Hydromethylthionine mesylate (HMTM), also known as LMTM or LMTX, is a second-generation, orally bioavailable tau aggregation inhibitor (TAI) developed to address this pathology. Derived from methylene (B1212753) blue, HMTM is a stable, reduced form of the methylthioninium (MT) moiety designed for improved absorption and tolerability. This document provides a comprehensive technical overview of hydromethylthionine, detailing its mechanism of action, preclinical efficacy, clinical trial outcomes, and the experimental methodologies used in its evaluation.
Introduction to Tau Pathology
In a healthy neuron, tau is a microtubule-associated protein that plays a crucial role in stabilizing the microtubule network, essential for axonal transport and neuronal structure. In tauopathies, tau becomes hyperphosphorylated, detaches from microtubules, and begins to self-aggregate. This process starts with the formation of soluble, toxic oligomers, which then assemble into paired helical filaments (PHFs) and ultimately coalesce into insoluble NFTs. The accumulation of these tau aggregates is strongly correlated with the severity of cognitive impairment in Alzheimer's disease.[1] Hydromethylthionine is designed to intervene directly in this aggregation process.[2]
Mechanism of Action
Hydromethylthionine acts as a tau aggregation inhibitor through a dual mechanism.[3] Primarily, it prevents the self-assembly of tau monomers into oligomers and filaments.[2] It is also capable of disaggregating existing tau oligomers and filaments.[2] The active moiety, leuco-methylthioninium (LMT), is believed to interfere with the tau-tau binding necessary for aggregation.[4] Preclinical studies suggest that HMTM may also have secondary, tau-independent actions, including enhancing mitochondrial function and increasing acetylcholine (B1216132) levels in the hippocampus, a brain region critical for memory.[3][5]
Figure 1: Proposed mechanism of hydromethylthionine in the tau aggregation pathway.
Preclinical and In Vitro Data
The efficacy of hydromethylthionine as a tau aggregation inhibitor has been established through a series of preclinical studies. These investigations provide the foundational quantitative data supporting its mechanism of action.
Table 1: Preclinical and In Vitro Efficacy of Hydromethylthionine
| Parameter | Value | Assay System | Source |
| Intracellular Ki | 0.12 µM | Cell-based tau aggregation model | [6][7] |
| PHF Dissolution | 0.16 µM | PHFs isolated from AD brain tissue | [4][6] |
| In Vitro IC50 (MTC) | 1.9 µM - 3.5 µM | Various in vitro aggregation assays | [4] |
| Effective Brain Concentration | 0.13 - 1.38 µM | Tau transgenic mouse models | [8] |
Note: MTC (methylthioninium chloride) is the oxidized form, from which HMTM was developed for better bioavailability. The Ki and PHF dissolution values for LMTX® (a stable salt form of HMTM) are considered more representative of the active compound's potency.
Studies in tau transgenic mouse models (L1 and L66 lines) have shown that oral administration of HMTM reduces tau pathology, reverses spatial learning deficits, and improves motor impairments.[7][9][10] Furthermore, HMTM treatment was found to decrease levels of truncated tau fragments and lower neuroinflammation markers like TNF-α in these models.[2][11]
Clinical Development and Efficacy
Hydromethylthionine has undergone extensive clinical evaluation in patients with mild to moderate Alzheimer's disease through several Phase 3 trials. A key finding across these studies was the unexpected efficacy of low doses (8 mg/day and 16 mg/day) when administered as a monotherapy.
Early Phase 3 Trials (TRx-237-015 & TRx-237-005)
Initial Phase 3 studies compared high doses (150-250 mg/day) against a low dose of 8 mg/day, which was intended as an active control to mask urinary discoloration.[12] Surprisingly, no significant difference was observed between the high-dose and low-dose arms.[13] Post-hoc analyses revealed that patients taking HMTM as a monotherapy showed significant reductions in disease progression compared to those taking it as an add-on to existing AD treatments (e.g., acetylcholinesterase inhibitors).[13] This suggested an antagonistic interaction between HMTM and symptomatic AD drugs, a finding later supported by preclinical research.[9]
The LUCIDITY Trial
The confirmatory Phase 3 LUCIDITY trial was designed to assess the efficacy of 16 mg/day HMTM monotherapy.[13] The trial demonstrated statistically significant and clinically meaningful benefits on cognitive and functional outcomes, as well as on brain atrophy.
Table 2: Key Outcomes from the Phase 3 LUCIDITY Trial (16 mg/day Monotherapy)
| Outcome Measure | Result | Comparison Group | Source |
| Cognitive Decline (ADAS-Cog) | Minimal decline of 1.3 units over 12 months | Expected decline is ~5.0 units | [14] |
| Functional Decline (ADCS-ADL) | Minimal decline of 1.0 units over 12 months | Expected decline is ~5.0 units | [14] |
| Neurodegeneration (NfL levels) | 93% reduction in change over 12 months | Statistically significant vs. control | [1] |
| Brain Atrophy | Statistically significant reduction | Compared to matched ADNI cohort | [14] |
In patients with Mild Cognitive Impairment (MCI), treatment with 16 mg/day HMTM resulted in a sustained improvement in cognition above their own pretreatment baseline over 18 months.[15]
Key Experimental Methodologies
Evaluating the efficacy of a tau aggregation inhibitor requires specialized in vitro and cell-based assays. The following are representative protocols for key experiments used in the characterization of compounds like hydromethylthionine.
In Vitro Tau Aggregation Assay: Thioflavin T (ThT) Fluorescence
This is the most common high-throughput screening method to identify and characterize TAIs in a cell-free system.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils. Upon binding, its fluorescence emission increases significantly, allowing for real-time monitoring of tau aggregation.
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant tau protein (e.g., full-length hTau441 or a fragment like K18) in an appropriate buffer (e.g., PBS, pH 6.7).
-
Prepare a stock solution of an aggregation inducer, typically an anionic cofactor like heparin.
-
Prepare a fresh, filtered stock solution of ThT.
-
Prepare serial dilutions of the test inhibitor (e.g., hydromethylthionine).
-
-
Assay Setup (96-well black, clear-bottom plate):
-
To each well, add the reaction buffer, tau protein (final concentration ~15 µM), ThT (final concentration ~50 µM), and the test inhibitor at various concentrations.
-
Include a positive control (tau + heparin, no inhibitor) and a negative control (tau only).
-
Initiate the aggregation by adding heparin (final concentration ~8 µM).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation and place it in a microplate reader pre-heated to 37°C.
-
Set the reader to perform kinetic measurements with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
-
Figure 2: Experimental workflow for an in vitro ThT tau aggregation assay.
Cell-Based Tau Aggregation Assay: FRET Biosensor
Cell-based assays provide a more physiologically relevant environment to test inhibitors on intracellular tau aggregation. FRET (Förster Resonance Energy Transfer) biosensor cell lines are a common tool.
-
Principle: HEK293 cells are engineered to stably express the aggregation-prone repeat domain (RD) of tau fused to either a cyan fluorescent protein (CFP) or a yellow fluorescent protein (YFP). When exogenous tau "seeds" are introduced and induce the aggregation of the intracellular RD-CFP/YFP, the two fluorophores are brought into close proximity, generating a FRET signal that can be quantified by flow cytometry.[16][17]
-
Protocol Outline:
-
Cell Culture: Culture the HEK293 Tau-RD-CFP/YFP biosensor cells under standard conditions.
-
Seed Preparation: Prepare tau seeds from sources like recombinant tau fibrils or brain homogenates from tauopathy models.
-
Seeding and Treatment:
-
Plate the biosensor cells in a multi-well format.
-
Pre-incubate the cells with various concentrations of the test inhibitor.
-
Transfect the cells with the prepared tau seeds, often using a lipid-based reagent to facilitate uptake.
-
Include controls: cells with seeds but no inhibitor, and cells with no seeds.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for seed uptake and the induction of intracellular aggregation.
-
Flow Cytometry:
-
Harvest and fix the cells.
-
Analyze the cells using a flow cytometer equipped with lasers and filters to measure both CFP and FRET signals.
-
-
Data Analysis:
-
Quantify the FRET signal as a measure of integrated tau aggregation.
-
Calculate the percentage of inhibition at each inhibitor concentration.
-
Determine the EC50 value for the inhibition of tau seeding.
-
-
Conclusion and Future Directions
Hydromethylthionine has demonstrated a consistent, concentration-dependent pharmacological effect on cognitive decline and brain atrophy in multiple Phase 3 clinical trials, particularly at a low dose of 16 mg/day administered as a monotherapy.[13] Its mechanism as a tau aggregation inhibitor is supported by robust preclinical and in vitro data. The benign safety profile and oral route of administration represent significant advantages. Future research will likely focus on confirming its long-term efficacy, exploring its potential in other tauopathies, and further elucidating its secondary, tau-independent mechanisms of action. As the only late-stage tau therapeutic, HMTM holds promise as a potential disease-modifying treatment for Alzheimer's disease and related neurodegenerative disorders.[3]
References
- 1. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Company - TauRx [taurx.com]
- 4. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cellular Models of Aggregation-dependent Template-directed Proteolysis to Characterize Tau Aggregation Inhibitors for Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMTM | ALZFORUM [alzforum.org]
- 8. taurx.com [taurx.com]
- 9. youtube.com [youtube.com]
- 10. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taurx.com [taurx.com]
- 13. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taurx.com [taurx.com]
- 16. researchgate.net [researchgate.net]
- 17. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Second-Generation Tau Inhibitors: A Technical Guide to Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies. The failure of numerous clinical trials targeting amyloid-beta has shifted focus towards tau-centric therapeutic strategies. Second-generation tau aggregation inhibitors have emerged as a promising class of molecules designed to overcome the limitations of their predecessors, offering improved potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the discovery and development of these next-wave therapeutic candidates, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and operational pathways.
Core Concepts in Tau-Targeted Drug Discovery
The development of effective tau aggregation inhibitors hinges on a deep understanding of tau biology and pathology. Tau, a protein crucial for microtubule stabilization in healthy neurons, becomes hyperphosphorylated in disease states, leading to its detachment from microtubules and subsequent aggregation into paired helical filaments and neurofibrillary tangles. This process is believed to be a key driver of neuronal dysfunction and death.[1] Second-generation inhibitors are being developed to interfere with this cascade at various stages, from preventing initial oligomerization to disrupting the propagation of pathological tau seeds.
A critical aspect of second-generation inhibitor development is the utilization of advanced screening and characterization assays. These range from in vitro biochemical assays that measure the inhibition of tau fibrillization to more physiologically relevant cell-based models that assess the ability of compounds to block the "seeding" of tau pathology from exogenous sources. Furthermore, a thorough understanding of the complex signaling pathways that regulate tau phosphorylation and aggregation is essential for identifying novel therapeutic targets and designing more effective drugs.
Quantitative Data on Second-Generation Tau Inhibitors
The following tables summarize key preclinical data for a selection of second-generation tau aggregation inhibitors. This data is essential for comparing the potency, selectivity, and drug-like properties of different chemical scaffolds.
Table 1: In Vitro Potency and Selectivity of Second-Generation Tau Inhibitors
| Compound Name/Code | Target | Assay Type | IC50 (µM) | Ki (µM) | Selectivity Profile | Reference(s) |
| BSc3094 | Tau Aggregation | ThT Aggregation Assay | - | - | Potent inhibitor of tau peptide and full-length tau aggregation. | [2] |
| SR-01000161692-1 | p-tau induced cytotoxicity | Cell-based | EC50 = 0.18 | - | Protects against hyperphosphorylated tau-induced cytotoxicity. | [3] |
| SR-01000124972-1 | p-tau induced cytotoxicity | Cell-based | EC50 = 1.3 | - | Protects against hyperphosphorylated tau-induced cytotoxicity. | [3] |
| [18F]PI-2620 | Tau Aggregates (PET Tracer) | Competition Binding Assay | pIC50 = 8.4-8.5 | - | High affinity for tau deposits in AD brain homogenates. No off-target binding to Aβ or MAO-A/B. | [4][5] |
| RI-AG03 | Tau Aggregation (Peptide) | In vitro and in vivo models | - | - | Suppresses aggregation of multiple Tau species. | [6] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are key measures of a drug's potency. Ki (inhibition constant) is another measure of inhibitor potency. pIC50 is the negative logarithm of the IC50 value. A lower value for IC50, EC50, and Ki indicates a more potent compound. This table is a representative sample and not an exhaustive list.
Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of Selected Second-Generation Tau Inhibitors
| Compound Name/Code | Animal Model | Dosing Regimen | Key Pharmacokinetic Parameters | Efficacy Outcomes | Reference(s) |
| BSc3094 | rTg4510 mice | - | - | Significantly reduced levels of Tau phosphorylation and sarkosyl-insoluble Tau. Improved cognition and reduced anxiety-like behavior. | [2] |
| Antisense Oligonucleotides (ASOs) | PS19 mice | - | Diffused throughout the mouse brain. | Reduced human tau mRNA and protein levels. Reversed pre-existing tau aggregates and seeding activity. Prevented hippocampal volume loss and neuronal loss. | [7] |
| NP031112 | Mouse model of tauopathy | - | Improved absorption, distribution, metabolism, and excretion profile compared to first-generation. | Reduced somato-dendritic accumulation of phosphorylated tau, decreased Aβ deposition and glial infiltration, and ameliorated neuronal death. | [8] |
| RI-AG03 | In vivo experimental models | - | - | Rescues aggregation-dependent neurodegenerative and behavioral phenotypes. | [6] |
Note: This table highlights the in vivo performance of selected inhibitors in relevant animal models of tauopathy. The choice of animal model is critical for evaluating the therapeutic potential of a compound.
Key Signaling Pathways in Tau Pathology
The hyperphosphorylation of tau is a central event in the pathogenesis of tauopathies and is regulated by a complex interplay of protein kinases and phosphatases. Understanding these signaling pathways is crucial for the development of targeted therapies.
Glycogen synthase kinase 3 beta (GSK-3β) and cyclin-dependent kinase 5 (CDK5) are two of the primary kinases implicated in the pathological hyperphosphorylation of tau.[9][10][11][12] Their activities are often dysregulated in the context of Alzheimer's disease, partly due to upstream signaling from amyloid-beta.[11] Conversely, protein phosphatase 2A (PP2A) is a major tau phosphatase, and its reduced activity in diseased brains contributes to the accumulation of hyperphosphorylated tau.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery. Below are methodologies for two key assays used in the characterization of second-generation tau inhibitors.
In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)
Principle: This assay measures the ability of a compound to inhibit the heparin-induced aggregation of recombinant tau protein. Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of aggregated tau, resulting in a measurable increase in fluorescence.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant tau protein (e.g., full-length 2N4R tau) in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of heparin (aggregation inducer) in the same buffer.
-
Prepare a stock solution of Thioflavin T in buffer.
-
Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom microplate, add the reaction components in the following order: buffer, tau protein, ThT, and the test compound at various concentrations.
-
Include a positive control (tau + heparin, no inhibitor) and a negative control (tau only).
-
Initiate the aggregation by adding heparin to all wells except the negative control.
-
Seal the plate and incubate at 37°C with intermittent shaking in a plate reader.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 72 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence for each concentration of the inhibitor.
-
Calculate the percentage of inhibition at each concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Cell-Based Tau Seeding Assay
Principle: This assay assesses the ability of a compound to inhibit the intracellular aggregation of tau that is "seeded" by the introduction of exogenous, pre-formed tau fibrils. This model mimics the prion-like propagation of tau pathology observed in vivo.
Methodology:
-
Cell Culture and Seed Preparation:
-
Culture a suitable host cell line, often a stable cell line overexpressing a fluorescently tagged tau repeat domain (e.g., HEK293T cells expressing Tau-RD-CFP/YFP).
-
Prepare tau seeds by sonicating pre-formed recombinant tau fibrils or by using brain homogenates from tauopathy models or human patients.
-
-
Seeding and Treatment:
-
Plate the biosensor cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Add the prepared tau seeds to the cell culture medium, often in complex with a transfection reagent like Lipofectamine to facilitate uptake.
-
Include controls with seeds but no inhibitor, and cells with no seeds.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours to allow for seed uptake and induced aggregation.
-
Harvest the cells and analyze for tau aggregation using methods such as:
-
FRET (Förster Resonance Energy Transfer) analysis by flow cytometry: In cells co-expressing CFP and YFP-tagged tau, aggregation brings the fluorophores into close proximity, resulting in a FRET signal.
-
Immunofluorescence microscopy: Visualize intracellular tau aggregates using specific antibodies.
-
Biochemical analysis: Measure the amount of insoluble, aggregated tau by Western blotting after cell lysis and fractionation.
-
-
-
Data Analysis:
-
Quantify the percentage of cells with tau aggregates or the intensity of the FRET signal for each treatment condition.
-
Calculate the percentage of inhibition of seeding at each compound concentration relative to the seeded control without inhibitor.
-
Determine the EC50 value from the dose-response curve.
-
Drug Discovery and Development Workflow
The path from an initial concept to a clinically approved tau inhibitor is a long and complex process. The following diagram illustrates a typical workflow for the discovery and development of second-generation tau inhibitors.
This workflow begins with the identification and validation of a specific target within the tau aggregation pathway.[13] High-throughput screening of large compound libraries is then employed to identify initial "hits."[14] These hits undergo a rigorous process of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties (hit-to-lead and lead optimization).[8] Promising lead candidates then enter preclinical development, where they are extensively tested for safety and efficacy in in vitro and in vivo models.[15] Successful preclinical candidates can then progress to clinical trials in humans, a multi-phase process that evaluates the safety, tolerability, and efficacy of the new drug.[16] Finally, if the clinical data is positive, the drug is submitted to regulatory agencies for review and potential approval for marketing.
Conclusion
The discovery and development of second-generation tau inhibitors represent a beacon of hope in the fight against Alzheimer's disease and other devastating tauopathies. By leveraging a deeper understanding of tau pathology, employing sophisticated screening and characterization methodologies, and navigating the complex drug development pipeline, researchers are making significant strides towards bringing a new class of disease-modifying therapies to patients in need. The data and protocols presented in this guide are intended to serve as a valuable resource for those working at the forefront of this critical area of research.
References
- 1. Tau Phosphorylation | Cell Signaling Technology [cellsignal.com]
- 2. Inhibition of Tau aggregation with BSc3094 reduces Tau and decreases cognitive deficits in rTg4510 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer’s disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel peptide-based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tau reduction prevents neuronal loss and reverses pathological tau deposition and seeding in mice with tauopathy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. allucent.com [allucent.com]
- 14. researchgate.net [researchgate.net]
- 15. Twenty years of therapeutic development in tauopathy mouse models: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Hydromethylthionine on Tau Protein: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro studies of hydromethylthionine (HMT), a promising therapeutic agent targeting tau pathology in neurodegenerative diseases. This document details the mechanism of action, quantitative efficacy, and experimental protocols for evaluating the effects of HMT on tau protein aggregation and related signaling pathways.
Introduction: Targeting Tau Pathology
The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a central pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The inhibition of tau aggregation has therefore emerged as a critical therapeutic strategy. Hydromethylthionine (HMT), also known as leucomethylthioninium (B10770769) bis(hydromethanesulfonate) or LMTM, is a potent tau aggregation inhibitor that has been the subject of extensive research.[1][2] HMT is a stable, reduced form of the methylthioninium (MT) moiety.[3] In-vitro studies have been crucial in elucidating its mechanism of action and quantifying its efficacy in preventing the formation of pathological tau aggregates.
Mechanism of Action of Hydromethylthionine on Tau Protein
Hydromethylthionine exerts its effects on tau protein through a multi-faceted mechanism, primarily centered on the inhibition of tau aggregation and the modulation of tau phosphorylation.
2.1. Inhibition of Tau Aggregation: The active component of HMT, the leucomethylthioninium (LMT) cation, is believed to be the active species that blocks tau aggregation in vitro.[4] It is proposed that LMT binds to aggregation-prone species of the tau protein, preventing their self-assembly into the β-sheet structures that are characteristic of paired helical filaments (PHFs) and NFTs.[4] Evidence suggests that HMT can both inhibit the formation of new tau aggregates and disaggregate existing tau oligomers and filaments.[1] The site of action is thought to be within the proteolytically stable core tau unit of the aggregates.[5]
2.2. Modulation of Tau Phosphorylation: Hyperphosphorylation of tau is a critical event that precedes its aggregation. The active moiety of HMT, methylene (B1212753) blue, has been shown to inhibit the activity of key tau kinases, thereby reducing the phosphorylation of tau protein. This upstream regulation further contributes to the inhibition of tau pathology.
Quantitative Data on In-Vitro Efficacy
The following tables summarize the available quantitative data from in-vitro studies on the efficacy of hydromethylthionine and its active moiety on tau and related proteins.
| Parameter | Compound | Tau Construct/System | Value | Reference |
| Inhibition Constant (Ki) | LMTX® (Hydromethylthionine) | Intracellular Tau Aggregation | 0.12 µM | [6] |
| Molar Ratio (Tau:LMT) | Leucomethylthioninium (LMT) | Tau Aggregation | 1:0.1 | [4][5] |
| IC50 | Methylene Blue | Heparin-induced Tau filament formation | Low µM range | [7] |
| Parameter | Compound | Target | Value | Reference |
| EC50 | Methylthioninium (MT) moiety | TDP-43 Aggregation (in cell models) | 0.05 µM | [8] |
| EC50 | LMTM (Hydromethylthionine) | α-Synuclein Aggregation (in cell models) | 1.1 µM | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments to assess the effect of hydromethylthionine on tau protein aggregation.
4.1. Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This assay is widely used to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of tau fibrils.
-
Materials:
-
Recombinant tau protein (e.g., full-length tau, K18, or dGAE fragment)
-
Aggregation inducer (e.g., heparin)
-
Thioflavin T (ThT)
-
Hydromethylthionine (HMT)
-
Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant tau protein in the assay buffer.
-
Prepare a stock solution of heparin in the assay buffer.
-
Prepare a fresh stock solution of ThT in water and filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of HMT in a suitable solvent (e.g., water or DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add ThT solution to a final concentration of 10-25 µM.
-
Add desired concentrations of HMT or vehicle control.
-
Add the recombinant tau protein to each well to a final concentration of 5-20 µM.
-
Initiate the aggregation by adding heparin to a final concentration of 5-40 µM.
-
The final volume in each well should be consistent (e.g., 100-200 µL).
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Incorporate orbital or linear shaking between readings to promote fibril formation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Inhibition of tau aggregation by HMT will be observed as a decrease in the fluorescence signal and/or a delay in the lag phase of the aggregation curve compared to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the HMT concentration.
-
-
4.2. Filter Trap Assay (FTA) for Quantifying Insoluble Tau Aggregates
This assay separates insoluble tau aggregates from soluble monomers based on their retention on a membrane filter.
-
Materials:
-
Aggregated tau samples from an in-vitro aggregation assay
-
Lysis/Dilution Buffer (e.g., 2% SDS in PBS)
-
Nitrocellulose or cellulose (B213188) acetate (B1210297) membrane (0.2 or 0.45 µm pore size)
-
Dot blot or slot blot apparatus
-
Primary antibody against tau (e.g., a pan-tau antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
-
-
Procedure:
-
Sample Preparation:
-
Following an in-vitro aggregation reaction (with and without HMT), treat the samples with a detergent-containing buffer (e.g., 2% SDS) to solubilize non-aggregated proteins.
-
-
Filtration:
-
Pre-wet the nitrocellulose membrane in buffer.
-
Assemble the dot blot apparatus with the membrane.
-
Load equal volumes of the prepared samples into the wells of the apparatus.
-
Apply a vacuum to pull the samples through the membrane. Insoluble aggregates will be trapped.
-
Wash the wells with buffer to remove any remaining soluble protein.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-tau antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the intensity of the dots using densitometry software. A reduction in dot intensity in the presence of HMT indicates inhibition of tau aggregation.
-
-
Signaling Pathways and Experimental Workflows
5.1. Proposed Signaling Pathway for HMT Action on Tau
The following diagram illustrates the proposed signaling pathway through which hydromethylthionine may reduce tau pathology. It is important to note that the inhibition of kinases is primarily attributed to the methylene blue moiety of HMT.
5.2. Experimental Workflow for In-Vitro Screening of Tau Aggregation Inhibitors
The following diagram outlines a typical experimental workflow for the in-vitro screening and characterization of potential tau aggregation inhibitors like hydromethylthionine.
Conclusion
In-vitro studies have been instrumental in establishing hydromethylthionine as a potent inhibitor of tau protein aggregation. The quantitative data, though still emerging, indicates efficacy in the sub-micromolar to low micromolar range. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of HMT and other novel compounds aimed at mitigating tau pathology. Future in-vitro research should focus on further elucidating the precise molecular interactions between HMT and different tau species and isoforms, as well as expanding the quantitative understanding of its effects on tau kinase and phosphatase activities. Such studies will be invaluable for the rational design and development of next-generation therapeutics for tauopathies.
References
- 1. A key region of Tau that is able to drive assembly and modulate inhibition by Hydromethylthionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of heparin-induced tau filament formation by phenothiazines, polyphenols, and porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taurx.com [taurx.com]
Preclinical Evidence for Hydromethylthionine in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for hydromethylthionine (HMTM), a tau aggregation inhibitor, in the context of neurodegenerative diseases. It covers the core mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Mechanism of Action
Hydromethylthionine (HMTM), also known as LMTM or TRx0237, is the stable, reduced form of the methylthioninium (MT) moiety. Its primary mechanism of action in neurodegeneration is the inhibition of tau protein aggregation.[1][2] In pathological conditions known as tauopathies, including Alzheimer's disease, the tau protein misfolds and aggregates into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) within neurons.[3] This process is a hallmark of the disease and correlates strongly with cognitive decline.[1]
HMTM is believed to interfere with this process through two main actions:
-
Inhibition of Tau Aggregation: HMTM prevents the self-assembly of tau monomers and oligomers into larger, insoluble fibrils.[3]
-
Disaggregation of Existing Tau Filaments: Evidence suggests that HMTM can also break down pre-formed tau oligomers and filaments.[1][3]
Beyond its direct effects on tau, preclinical studies suggest HMTM may have secondary, tau-independent effects that contribute to its neuroprotective profile. These include the recovery of metabolic and mitochondrial function, modulation of synaptic transmission, and activation of cellular stress response pathways like NRF2.[4][5]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of hydromethylthionine.
Table 1: Summary of In Vitro Preclinical Data
| Assay Type | Target/System | Key Finding | Effective Concentration | Reference(s) |
| PHF Disruption Assay | Paired Helical Filaments (PHFs) from AD brain tissue | Disruption of pre-formed tau filaments | 0.16 µM | [6] |
| Tau Aggregation Assay | Recombinant Tau Protein | Inhibition of tau fibrillization | Not specified | [7] |
| Cell-based Assay (SH-SY5Y) | Aβ25-35 induced tau and p-tau expression | Reversal of Aβ-induced increase in tau and p-tau | 100 nM |
Table 2: Summary of In Vivo Preclinical Data
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Line 66 (L66) Transgenic Mice (FTD-like model, P301S/G335D human tau) | 5 and 15 mg/kg/day (oral gavage) | - Dose-dependent, sustained reduction in the levels of truncated core tau fragments. - Lowered levels of the pro-inflammatory cytokine TNF-α. - Recovery of metabolic/mitochondrial dysfunction and changes in synaptic transmission. | [3][4][8] |
| Line 1 (L1) Transgenic Mice (AD-like model, truncated human tau) | 5 - 75 mg/kg/day (oral administration for 3-8 weeks) | - Dose-dependently rescued learning impairment and restored behavioral flexibility in a spatial water maze task. - Increased hippocampal acetylcholine (B1216132) levels and mitochondrial complex IV activity. - Reduced overall tau pathology. | [5][6] |
Signaling Pathways and Logical Relationships
Proposed Mechanism of Tau Aggregation and HMTM Inhibition
The following diagram illustrates the pathological cascade of tau aggregation and the proposed points of intervention by hydromethylthionine.
Caption: Proposed mechanism of HMTM in inhibiting the tau aggregation cascade.
Chemical Origin of Hydromethylthionine
Hydromethylthionine is the stabilized, reduced form of Methylthioninium (commonly known as Methylene Blue). This structural modification was designed to improve its bioavailability and tolerability.[2]
Caption: The redox relationship between Methylene Blue and Hydromethylthionine.
Detailed Experimental Protocols
The following sections detail the methodologies for key preclinical experiments cited in the literature.
In Vitro Tau Aggregation Assay (Thioflavin T Method)
This assay monitors the formation of tau fibrils in real-time by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to the β-sheet structures characteristic of amyloid-like fibrils.[7]
-
Materials:
-
Recombinant tau protein (e.g., K18 fragment)
-
Hydromethylthionine (HMTM) stock solution (in DMSO or water)
-
Aggregation induction agent (e.g., heparin)
-
Thioflavin T (ThT) solution
-
Assay Buffer (e.g., PBS)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection and temperature control
-
-
Protocol:
-
Preparation: Prepare a stock solution of HMTM. Serially dilute the stock to achieve the desired final test concentrations.
-
Assay Setup: In a 96-well plate, combine the assay buffer, ThT solution (to a final concentration of 10-25 µM), and the various concentrations of HMTM or a vehicle control.
-
Protein Addition: Add recombinant tau protein to each well to a final concentration of approximately 10-20 µM.
-
Initiation: Initiate the aggregation reaction by adding heparin to each well (final concentration typically 10-40 µM). Ensure the final volume in each well is consistent (e.g., 100-200 µL).
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Configure the reader to take fluorescence measurements (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Incorporate shaking between readings to promote fibril formation.[7]
-
Data Analysis: Plot the fluorescence intensity over time. Inhibition of tau aggregation by HMTM is indicated by a reduced fluorescence signal and/or a delayed lag phase in the aggregation curve compared to the vehicle control.[7]
-
In Vivo Efficacy Study in Transgenic Mouse Models
These studies assess the ability of HMTM to modify tau pathology and related behavioral deficits in animal models that genetically express human tau with mutations known to cause neurodegeneration.
-
Animal Models:
-
Protocol Outline:
-
Animal Housing and Acclimation: House transgenic mice and age-matched wild-type controls under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimation period before the start of the experiment.
-
Treatment Groups: Randomly assign transgenic mice to treatment groups (e.g., Vehicle control, HMTM 5 mg/kg, HMTM 15 mg/kg). Include a cohort of wild-type mice as a non-pathological control.
-
Drug Administration: Dissolve HMTM in an appropriate vehicle (e.g., argon-sparged deionized water) immediately before use. Administer the compound daily via oral gavage at a volume of 5 mL/kg body weight. Treatment duration can range from 3 to 8 weeks or longer.[4][6]
-
Behavioral Testing: Towards the end of the treatment period, conduct behavioral assessments to measure cognitive and motor function. A common test is the Morris Water Maze for spatial learning and memory.[6]
-
Tissue Collection and Processing: Following the final dose and behavioral tests, euthanize the animals and perfuse them with saline. Harvest the brains; one hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Endpoint Analysis:
-
Biochemical: Use techniques like Western blotting or ELISA on brain homogenates to quantify levels of total tau, phosphorylated tau, and truncated tau species.[3]
-
Histological: Perform immunohistochemical staining on brain sections using antibodies against tau to visualize and quantify the burden of neurofibrillary tangles and overall tau pathology.
-
Proteomics: Utilize two-dimensional electrophoresis and mass spectrometry to identify protein networks and pathways affected by tau overexpression and HMTM treatment.[4]
-
-
Visualizing the Preclinical Workflow
The diagram below outlines a typical experimental workflow for evaluating a tau aggregation inhibitor like HMTM in a preclinical setting.
Caption: A generalized workflow for in vivo preclinical assessment of HMTM.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Analysis of Hydromethylthionine in the Line 66 Model of Frontotemporal Dementia Demonstrates Actions on Tau-Dependent and Tau-Independent Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. taurx.com [taurx.com]
The Effect of Hydromethylthionine on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromethylthionine (HMTM), also known as LMTM, is a tau aggregation inhibitor that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease (AD). The pathology of AD is complex, with mitochondrial dysfunction emerging as a key factor in its progression. This technical guide provides an in-depth analysis of the current understanding of HMTM's effects on mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of hydromethylthionine on mitochondrial respiration.
Table 1: Effect of Hydromethylthionine on Mitochondrial Oxygen Consumption in Tau-Transgenic (L1) and Wild-Type (NMRI) Mice
| Animal Model | Treatment Group | Complex I Activity (pmol O₂/s/mg protein) | Complex II Activity (pmol O₂/s/mg protein) | Complex IV Activity (pmol O₂/s/mg protein) | OXPHOS Capacity (pmol O₂/s/mg protein) |
| L1 (Tau-Transgenic) | Vehicle | ~3000 | ~4000 | ~10000 | ~3200 |
| HMT (5 mg/kg) | Increased | No significant change | Increased | Increased | |
| NMRI (Wild-Type) | Vehicle | ~3200 | ~4200 | ~12000 | ~3300 |
| HMT (5 mg/kg) | No significant change | No significant change | No significant change | No significant change |
Data adapted from Kondak et al., 2023.[1][2][3][4] Values are approximate and represent the trends observed in the study. The study reported that hydromethylthionine did not impair mitochondrial respiration in wild-type animals and led to an increase in respiration in the L1 tau-transgenic mouse model.[1][2][3][4]
Table 2: Effect of Co-administration of Hydromethylthionine with Approved Dementia Drugs on Mitochondrial Respiration in NMRI Mice
| Treatment Group | Complex I Activity (% of Control) | Complex II Activity (% of Control) | Complex IV Activity (% of Control) |
| Rivastigmine (B141) | Decreased | Decreased | Decreased |
| Rivastigmine + HMT | Partial prevention of decrease | Partial prevention of decrease | Partial prevention of decrease |
| Memantine (B1676192) | Decreased | Decreased | Decreased |
| Memantine + HMT | Further decrease | Further decrease | Further decrease |
Data adapted from Kondak et al., 2023.[1][2] This table illustrates the negative interference of rivastigmine and memantine on the effects of hydromethylthionine on mitochondrial function.[1][2][5][6]
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary.
Isolation of Brain Mitochondria from Mice
This protocol is based on methodologies described for isolating mitochondria from rodent brain tissue for respirometry analysis.[1]
Materials:
-
Isolation Buffer (IB): 225 mM mannitol, 75 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4, with 1 mg/mL bovine serum albumin (BSA) added fresh.
-
Dounce homogenizer with loose and tight pestles.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the mouse according to approved protocols.
-
Rapidly dissect the brain and place it in ice-cold IB.
-
Mince the brain tissue thoroughly with scissors in a small volume of IB.
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Homogenize the tissue with 5-10 strokes of the loose pestle, followed by 5-10 strokes of the tight pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in a small volume of IB without BSA.
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford assay.
Measurement of Mitochondrial Oxygen Consumption
This protocol describes the measurement of oxygen consumption rates in isolated mitochondria using high-resolution respirometry (e.g., Oroboros Oxygraph-2k).[1]
Materials:
-
Isolated mitochondrial suspension.
-
Respiration medium (e.g., MiR05).
-
Substrates and inhibitors for different mitochondrial complexes (e.g., pyruvate (B1213749), malate (B86768), ADP, succinate (B1194679), rotenone (B1679576), antimycin A, ascorbate (B8700270), TMPD).
-
High-resolution respirometer.
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add a defined volume of respiration medium to the respirometer chambers and allow the temperature to equilibrate (e.g., 37°C).
-
Add a known amount of isolated mitochondria (e.g., 50-100 µg of protein) to each chamber.
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain (ETC). A typical substrate-uncoupler-inhibitor titration (SUIT) protocol might include:
-
Complex I-linked respiration: Add pyruvate and malate (substrates for Complex I), followed by ADP to stimulate oxidative phosphorylation (State 3).
-
Complex II-linked respiration: Add rotenone (to inhibit Complex I) followed by succinate (substrate for Complex II).
-
Complex IV activity: Add antimycin A (to inhibit Complex III) followed by ascorbate and TMPD (artificial electron donors to Complex IV).
-
-
Record the oxygen consumption rate (OCR) in real-time.
-
Normalize the OCR data to the mitochondrial protein content.
ATP Production Assay (General Protocol)
While specific data for HMTM's effect on ATP production is not detailed in the reviewed literature, the following is a general protocol for measuring ATP levels in isolated mitochondria.[1][7]
Materials:
-
Isolated mitochondrial suspension.
-
ATP assay kit (e.g., luciferase-based).
-
Luminometer.
-
Substrates for mitochondrial respiration (e.g., pyruvate, malate, ADP).
Procedure:
-
Incubate isolated mitochondria with respiratory substrates in a reaction buffer.
-
Initiate ATP synthesis by adding ADP.
-
At specific time points, stop the reaction (e.g., by adding a lysis buffer that inactivates ATPases).
-
Measure the amount of ATP produced using a luciferase-based assay, where the light output is proportional to the ATP concentration.
-
Normalize the ATP production rate to the mitochondrial protein content.
Mitochondrial Membrane Potential Assay (General Protocol)
Specific quantitative data on HMTM's effect on mitochondrial membrane potential is not available in the reviewed literature. The following is a general protocol using a fluorescent dye like TMRM (Tetramethylrhodamine, Methyl Ester).
Materials:
-
Cell culture or isolated mitochondria.
-
TMRM stock solution.
-
Fluorescence microscope or plate reader.
-
FCCP (a mitochondrial uncoupler, as a control).
Procedure:
-
Load cells or isolated mitochondria with a low concentration of TMRM in a suitable buffer.
-
Incubate for a sufficient time to allow the dye to accumulate in the mitochondria.
-
Wash the cells or mitochondria to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (for TMRM, typically ~549 nm excitation and ~575 nm emission).
-
A decrease in fluorescence intensity indicates mitochondrial depolarization. FCCP can be used as a positive control to induce depolarization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action of hydromethylthionine on mitochondrial function and a typical experimental workflow.
Proposed Mechanism of Hydromethylthionine in Ameliorating Tau-Induced Mitochondrial Dysfunction
Caption: HMTM's primary role in improving mitochondrial function.
Hypothetical Direct Action of Hydromethylthionine on the Electron Transport Chain
Caption: Hypothetical role of HMTM as an electron carrier in the ETC.
Experimental Workflow for Assessing Mitochondrial Respiration
Caption: Workflow for studying HMTM's effect on mitochondrial respiration.
Discussion and Future Directions
The available evidence suggests that hydromethylthionine can positively influence mitochondrial function, particularly in the context of tau-related neurodegeneration.[1][2][3][4] The primary mechanism appears to be indirect, stemming from its established role as a tau aggregation inhibitor. By reducing the burden of pathological tau, HMTM may alleviate the downstream detrimental effects of tau on mitochondrial dynamics and function.
The observation that HMTM increases mitochondrial respiration specifically in tau-transgenic mice and not in wild-type animals supports this hypothesis.[1][2][3][4] Furthermore, the negative interference of existing dementia medications on HMTM's mitochondrial effects highlights the complexity of combination therapies and warrants further investigation.[1][2]
A more speculative, direct mechanism involves HMTM acting as an electron carrier within the ETC, potentially bypassing dysfunctional complexes. Some studies suggest that the methylthioninium moiety can facilitate electron transport, and an increase in Complex IV activity has been reported.[8][9] However, more direct biochemical evidence is required to substantiate this hypothesis.
Future research should focus on:
-
Quantitative analysis of ATP production and mitochondrial membrane potential in response to HMTM treatment in relevant cellular and animal models.
-
Elucidating the precise molecular mechanism by which HMTM may directly interact with components of the electron transport chain.
-
Investigating the impact of HMTM on other aspects of mitochondrial biology , such as mitochondrial biogenesis, dynamics (fission and fusion), and mitophagy.
-
Exploring the clinical relevance of the observed mitochondrial effects in human studies.
By addressing these key questions, a more complete understanding of hydromethylthionine's role in modulating mitochondrial function can be achieved, further informing its development as a potential therapeutic for neurodegenerative diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Bioavailability of Hydromethylthionine: A Technical Guide for Researchers
A deep dive into the pharmacokinetics and therapeutic implications of novel tau aggregation inhibitors.
This technical guide provides a comprehensive overview of the bioavailability of hydromethylthionine (HMTM), a second-generation tau aggregation inhibitor developed for the treatment of neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia. For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of HMTM is crucial for designing effective clinical trials and interpreting their outcomes. This document synthesizes key data from preclinical and clinical studies, details experimental methodologies, and visualizes the underlying biological pathways.
Introduction to Hydromethylthionine
Hydromethylthionine, also known as LMTX™, is a stable, reduced form of the methylthioninium (MT) moiety.[1] It was developed to overcome the bioavailability limitations observed with the first-generation tau aggregation inhibitor, methylthioninium chloride (MTC), commonly known as methylene (B1212753) blue.[2][3] MTC exhibits dose-dependent absorption limitations, which confounded the results of early clinical trials.[3][4] HMTM, on the other hand, demonstrates improved absorption and tolerability.[5]
The therapeutic rationale for HMTM lies in its ability to inhibit the aggregation of tau protein, a key pathological hallmark of several neurodegenerative disorders.[1] By preventing the formation of tau oligomers and filaments, HMTM aims to slow or halt the progression of neurodegeneration.[1]
Comparative Bioavailability of Hydromethylthionine Formulations
Clinical studies have revealed a complex but crucial understanding of the dose-response relationship of hydromethylthionine, which is intrinsically linked to its bioavailability. A key finding from Phase 3 trials was the unexpected pharmacological activity of a low dose (8 mg/day) of HMTM, which was initially intended as a control.[6][7] Post-hoc pharmacokinetic analyses demonstrated that this low dose resulted in plasma concentrations sufficient to exert a therapeutic effect, and that higher doses (150-250 mg/day) did not produce a correspondingly greater clinical benefit, suggesting a plateau effect.[6][8]
This section summarizes the quantitative pharmacokinetic parameters of different hydromethylthionine formulations and doses as reported in various clinical trials.
| Formulation/Dose | Study Population | N | AUC | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Key Findings & Citations |
| Methylthioninium Chloride (MTC) | Mild/Moderate AD | 321 | - | - | - | - | 138 mg/day identified as the minimum effective dose; 228 mg/day showed a lack of efficacy due to dose-dependent absorption limitations.[3][4][9] |
| Hydromethylthionine (8 mg/day) | Mild/Moderate AD | 1,162 | - | 0.3-0.8 (steady state) | - | - | Produced concentration-dependent effects on cognitive decline and brain atrophy. About 35% of patients had plasma concentrations below the lower limit of quantification (0.20 ng/mL).[6][10] |
| Hydromethylthionine (8 mg/day) | Behavioral Variant FTD | 175 | - | 0.3-0.6 (steady state) | - | - | Showed a similar concentration-response profile to that observed in AD.[11][12] |
| Hydromethylthionine (16 mg/day) | Mild/Moderate AD | - | - | Predicted to achieve steady-state Cmax above the threshold for clinical benefit in all patients. | - | - | Proposed as the optimal dose for future trials based on pharmacokinetic modeling.[13] |
| Hydromethylthionine (150-250 mg/day) | Mild/Moderate AD | - | - | 4-21 (steady state) | - | - | No additional clinical benefit observed compared to the high-exposure group at the 8 mg/day dose.[10] |
| Hydromethylthionine (200 mg/day) | Behavioral Variant FTD | - | - | - | - | - | No significant difference in clinical outcomes compared to the 8 mg/day dose.[11][12] |
Note: Specific values for AUC, Tmax, and half-life (t1/2) are not consistently reported in the provided search results in a consolidated format. The table reflects the available information on plasma concentrations and key findings.
Experimental Protocols for Bioavailability Assessment
The determination of hydromethylthionine's pharmacokinetic profile has been a critical component of its clinical development. The following outlines a general methodology for a bioavailability study based on protocols described in the cited clinical trials.
Study Design
A typical study to assess the bioavailability of an oral drug formulation like hydromethylthionine would be a randomized, two-period, crossover study in healthy volunteers or the target patient population.[14] For dose-finding and pharmacokinetic characterization, parallel-group, dose-escalation studies are often employed.[4]
Subject Population
-
Inclusion Criteria: Healthy adult male and female volunteers, or patients diagnosed with the target indication (e.g., mild-to-moderate Alzheimer's disease).[11][13]
-
Exclusion Criteria: Clinically significant illnesses, use of concomitant medications that could interfere with the study drug's pharmacokinetics, and other standard exclusion criteria for clinical trials.[14]
Dosing and Administration
-
Drug Formulation: Oral tablets of hydromethylthionine mesylate at various doses (e.g., 8 mg, 16 mg, and higher doses).[13]
-
Administration: A single oral dose administered with a standardized volume of water after an overnight fast.[14] Food effects are also assessed by administering the drug with a standardized high-fat meal.[3]
Blood Sampling
-
Sample Collection: Venous blood samples are collected into tubes containing an appropriate anticoagulant at pre-specified time points.[14]
-
Sampling Schedule: Pre-dose (0 h), and then at multiple time points post-dose to capture the absorption, distribution, and elimination phases (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[15]
Bioanalytical Method
-
Assay: A validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of hydromethylthionine in plasma.[6][11] It is crucial to use an assay that can distinguish the active parent drug from its metabolites and inactive conjugates.[16]
-
Validation: The assay must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[6]
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Terminal elimination half-life.
Signaling Pathways and Mechanism of Action
Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation. The following diagram illustrates the key signaling pathways involved in tau pathology and the proposed point of intervention for HMTM.
Caption: Tau aggregation pathway and the inhibitory action of hydromethylthionine.
The following workflow diagram illustrates the process of conducting a bioavailability study for an oral drug formulation.
References
- 1. Tau-aggregation inhibitor therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complex disposition of methylthioninium redox forms determines efficacy in tau aggregation inhibitor therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 6. taurx.com [taurx.com]
- 7. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. taurx.com [taurx.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 13. taurx.com [taurx.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Pharmacokinetics and bioavailability of tamoxifen in postmenopausal healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
The Symptomatic Activity of Hydromethylthionine Mesylate (HMTM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydromethylthionine mesylate (HMTM), a tau aggregation inhibitor, has demonstrated potential symptomatic activity in clinical trials for mild to moderate Alzheimer's disease (AD). This technical guide provides an in-depth overview of the core evidence supporting the symptomatic efficacy of HMTM, focusing on quantitative data from clinical trials, detailed experimental protocols for key assessments, and the underlying signaling pathways. HMTM's dual mechanism of action, targeting both tau pathology and cholinergic transmission, presents a novel therapeutic approach for AD. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of HMTM's symptomatic activity to inform further research and development in the field.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, functional impairment, and behavioral changes. A key pathological hallmark of AD is the intracellular accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death. Hydromethylthionine mesylate (HMTM), also known as LMTX or LMTM, is an orally bioavailable small molecule designed to inhibit tau protein aggregation.[1][2] Beyond its disease-modifying potential, HMTM has exhibited significant symptomatic activity in clinical studies. This guide delves into the specifics of this symptomatic relief, providing a technical resource for the scientific community.
Mechanism of Symptomatic Action
HMTM is understood to exert its symptomatic effects through a dual mechanism of action:
-
Inhibition of Tau Aggregation: By preventing the formation of toxic tau oligomers and NFTs, HMTM may mitigate the direct cytotoxic effects of these aggregates on neurons, thereby preserving synaptic function and neuronal communication.[1][3] This action on the core pathology is believed to contribute to the observed symptomatic improvements.
-
Enhancement of Acetylcholine (B1216132) Levels: HMTM has been shown to increase the levels of acetylcholine in the hippocampus, a brain region critical for learning and memory.[4] This cholinergic enhancement is independent of acetylcholinesterase inhibition and is thought to provide a direct symptomatic benefit, similar to existing cholinesterase inhibitor therapies for AD, though through a different mechanism.
Clinical Efficacy: Quantitative Data Summary
The symptomatic activity of HMTM has been primarily evaluated in the Phase 3 LUCIDITY trial.[1][2][5][6][7][8][9][10] The following tables summarize the key quantitative outcomes from this trial.
Table 1: Cognitive Outcomes in the LUCIDITY Trial [7][10][11]
| Outcome Measure | Patient Population | Treatment Group | Duration | Mean Change from Baseline (± SE) | p-value |
| ADAS-Cog11 | Mild Cognitive Impairment (MCI) | HMTM 16 mg/day | 18 months | Sustained improvement over pre-treatment baseline | N/A |
| Mild to Moderate AD | HMTM 16 mg/day | 12 months | Minimal decline of 1.3 units | N/A | |
| Mild to Moderate AD | HMTM 16 mg/day | 18 months | Stabilization after initial 2.5 unit decline in first 9 months | N/A | |
| ADAS-Cog13 | Early AD | HMTM 16 mg/day vs. Control (switched to HMTM at 12 mo) | 24 months | Statistically significant difference in observed cases | 0.0308 |
Note: The LUCIDITY trial utilized an active control, methylthioninium chloride (MTC), to maintain blinding due to urine discoloration caused by HMTM. However, MTC was found to have unexpected clinical activity, complicating direct placebo comparisons. Therefore, some analyses compare HMTM to historical control data or pre-treatment baselines.[6]
Table 2: Functional Outcomes in the LUCIDITY Trial [10]
| Outcome Measure | Patient Population | Treatment Group | Duration | Mean Change from Baseline |
| ADCS-ADL23 | Mild to Moderate AD | HMTM 16 mg/day | 12 months | Minimal decline of 1.0 units |
| Mild to Moderate AD | HMTM 16 mg/day | 18 months | -3 units |
Table 3: Biomarker Outcomes in the LUCIDITY Trial [1][8]
| Biomarker | Treatment Group | Duration | Result | p-value |
| Neurofilament Light Chain (NfL) | HMTM 16 mg/day vs. Control | 12 months | 95% reduction in change from baseline | 0.0291 |
Table 4: Brain Atrophy Outcomes in the LUCIDITY Trial [2]
| Outcome Measure | Patient Population | Treatment Group | Duration | Result |
| Volumetric MRI | Mild Cognitive Impairment (MCI) | HMTM 16 mg/day | N/A | Normalization of brain atrophy rate to that of healthy individuals |
Experimental Protocols
This section outlines the methodologies for the key experiments and assessments cited in the HMTM clinical trials.
Cognitive and Functional Assessment
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog):
-
Objective: To assess the severity of cognitive impairment in individuals with AD.
-
Administration: The ADAS-Cog is administered by a trained rater and consists of 11 tasks evaluating memory, language, and praxis. The tasks include word recall, naming objects and fingers, following commands, constructional praxis, ideational praxis, orientation, word recognition, and remembering test instructions.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Each task is scored based on the number of errors.
-
-
Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL):
-
Objective: To assess the ability of individuals with AD to perform activities of daily living.
-
Administration: The ADCS-ADL is an informant-based inventory where a caregiver rates the patient's performance on 23 activities of daily living over the preceding 4 weeks. The inventory covers a range of activities from basic self-care to more complex instrumental activities.
-
Scoring: The total score ranges from 0 to 78, with higher scores indicating greater functional independence.
-
Biomarker Analysis
-
Neurofilament Light Chain (NfL) and Phosphorylated Tau 181 (p-tau181) Assays:
-
Objective: To quantify biomarkers of neurodegeneration (NfL) and tau pathology (p-tau181) in blood samples.
-
Methodology: The Simoa (Single Molecule Array) HD-X Analyzer is utilized for the ultrasensitive quantification of NfL and p-tau181 in plasma or serum.
-
Sample Preparation: Blood samples are collected and processed to obtain plasma or serum, which are then stored at -80°C until analysis.
-
Assay Principle: The Simoa platform uses paramagnetic beads coated with capture antibodies specific for the target biomarker. Samples are incubated with the beads, followed by the addition of a biotinylated detection antibody and a streptavidin-β-galactosidase (SβG) conjugate.
-
Digital Detection: The beads are loaded into arrays of femtoliter-sized wells, such that each well contains at most one bead. The presence of the target biomarker results in an active enzyme complex on the bead, which, upon addition of a substrate, generates a fluorescent signal. The number of "on" wells is proportional to the concentration of the biomarker in the sample.
-
Quantification: The concentration is determined by comparing the signal to a standard curve generated from known concentrations of the biomarker.
-
-
Neuroimaging
-
Volumetric Magnetic Resonance Imaging (vMRI):
-
Objective: To assess changes in brain volume, particularly in regions susceptible to atrophy in AD, such as the hippocampus and whole brain.
-
Protocol:
-
Image Acquisition: High-resolution T1-weighted structural MRI scans are acquired using a standardized protocol to ensure consistency across sites and time points.
-
Image Processing: The raw MRI data undergoes a series of processing steps, including noise reduction, intensity normalization, and brain extraction.
-
Volumetric Analysis: Automated software is used to segment the brain into different anatomical regions of interest (e.g., hippocampus, ventricles, total gray matter). The volume of these structures is then calculated.
-
Longitudinal Analysis: To measure brain atrophy over time, longitudinal registration algorithms are employed to align scans from different time points and quantify the change in volume.
-
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which HMTM exerts its symptomatic effects.
References
- 1. appliedradiology.com [appliedradiology.com]
- 2. alzint.org [alzint.org]
- 3. LUCIDITY phase 3 topline data presented at CTAD for HMTM - the only oral anti-Tau therapy in late-stage development - TauRx [taurx.com]
- 4. medscape.com [medscape.com]
- 5. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 6. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]
- 9. TauRx Presents 24-Month Phase III HMTM Trial Results at AD/PD™ 2024 [synapse.patsnap.com]
- 10. neurologylive.com [neurologylive.com]
- 11. neurologylive.com [neurologylive.com]
Foundational Research on LMTX for Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on Leuco-methylthioninium bis(hydromethanesulfonate) (LMTX), a promising therapeutic agent for Parkinson's disease (PD) and other synucleinopathies. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of α-Synuclein Aggregation
LMTX, a stable, reduced form of the methylthioninium (MT) moiety, has been identified as a potent inhibitor of protein aggregation.[1] In the context of Parkinson's disease, its therapeutic potential lies in its ability to interfere with the pathological aggregation of α-synuclein, a key process in the formation of Lewy bodies and the subsequent neurodegeneration.[1][2] Preclinical studies have demonstrated that LMTX can inhibit the formation of α-synuclein aggregates and may even disrupt pre-existing fibrils.[1]
// Nodes Monomer [label="Soluble α-Synuclein\nMonomers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oligomer [label="Toxic Oligomers", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibril [label="Insoluble Fibrils\n(Lewy Bodies)", fillcolor="#FBBC05", fontcolor="#202124"]; LMTX [label="LMTX", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuron [label="Neuronal Death", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Monomer -> Oligomer [label="Aggregation"]; Oligomer -> Fibril [label="Fibrillization"]; LMTX -> Oligomer [label="Inhibits Aggregation", style=dashed, color="#EA4335", arrowhead=tee]; LMTX -> Fibril [label="Promotes Disassembly", style=dashed, color="#FBBC05", arrowhead=tee]; Oligomer -> Neuron [color="#EA4335"]; Fibril -> Neuron [color="#FBBC05"]; }
Caption: Proposed mechanism of LMTX in preventing α-synuclein-mediated neurotoxicity.
In Vitro Efficacy
The inhibitory effect of LMTX on α-synuclein aggregation has been quantified in cell-based assays. In a key study, LMTX was shown to inhibit the appearance of aggregated human α-synuclein (h-α-Syn) in differentiated N1E-115 neuroblastoma cells.[1]
| Assay Type | Cell Line | Endpoint | Result | Reference |
| In vitro aggregation | Differentiated N1E-115 neuroblastoma cells | Inhibition of h-α-Syn aggregation | EC₅₀ = 1.1 µM | [1] |
Preclinical Efficacy in Transgenic Mouse Models
The efficacy of LMTX has been evaluated in transgenic mouse models of synucleinopathy, specifically the L58 and L62 lines, which express full-length human α-synuclein and develop age-dependent α-synuclein pathology and motor deficits.[1]
Reduction of α-Synuclein Pathology
Oral administration of LMTX for 6 weeks resulted in a significant dose-dependent reduction in the number of α-synuclein-positive neurons in various brain regions of both L58 and L62 mouse lines.[1]
Table 1: Effect of LMTX on α-Synuclein Immunoreactivity in L58 Mice
| Brain Region | Vehicle | LMTX (5 mg/kg/day) | LMTX (15 mg/kg/day) |
| Motor Cortex | |||
| Male | 100 ± 8.7 (n=6) | 75.3 ± 7.9 (n=6) | 58.9 ± 5.2* (n=6) |
| Female | 100 ± 6.4 (n=6) | 68.2 ± 5.1* (n=6) | 55.1 ± 4.9** (n=6) |
| Striatum | |||
| Male | 100 ± 9.1 (n=6) | 71.4 ± 6.8* (n=6) | 62.3 ± 5.5** (n=6) |
| Female | 100 ± 7.8 (n=6) | 65.7 ± 4.9** (n=6) | 59.8 ± 4.1** (n=6) |
| Hippocampus | |||
| Male | 100 ± 10.2 (n=6) | 78.9 ± 8.1 (n=6) | 65.4 ± 6.3* (n=6) |
| Female | 100 ± 8.9 (n=6) | 70.1 ± 6.2* (n=6) | 61.7 ± 5.3** (n=6) |
| Data are presented as mean ± SEM percentage of vehicle-treated animals. *p < 0.05, **p < 0.01 vs. vehicle. Data extracted from Schwab et al., 2018.[1] |
Table 2: Effect of LMTX on α-Synuclein Immunoreactivity in L62 Mice
| Brain Region | Vehicle | LMTX (5 mg/kg/day) | LMTX (15 mg/kg/day) |
| Motor Cortex | |||
| Male | 100 ± 7.5 (n=6) | 69.8 ± 6.1* (n=6) | 54.2 ± 4.7** (n=6) |
| Female | 100 ± 8.2 (n=6) | 64.5 ± 5.3** (n=6) | 51.9 ± 4.5** (n=6) |
| Striatum | |||
| Male | 100 ± 8.8 (n=6) | 66.7 ± 5.9** (n=6) | 58.1 ± 5.1** (n=6) |
| Female | 100 ± 9.3 (n=6) | 61.3 ± 4.8** (n=6) | 55.4 ± 4.2** (n=6) |
| Hippocampus | |||
| Male | 100 ± 9.5 (n=6) | 72.1 ± 7.3* (n=6) | 60.3 ± 5.8** (n=6) |
| Female | 100 ± 8.1 (n=6) | 67.9 ± 5.5* (n=6) | 58.6 ± 4.9** (n=6) |
| Data are presented as mean ± SEM percentage of vehicle-treated animals. *p < 0.05, **p < 0.01 vs. vehicle. Data extracted from Schwab et al., 2018.[1] |
Amelioration of Behavioral Deficits
Treatment with LMTX also led to a rescue of movement and anxiety-related behavioral abnormalities observed in the L62 mouse model.[1]
Table 3: Effect of LMTX on Behavioral Tests in L62 Mice
| Behavioral Test | Parameter | Vehicle | LMTX (15 mg/kg/day) |
| Open Field | Total Distance (cm) | 2850 ± 150 | 3450 ± 180* |
| Rearing Frequency | 35 ± 4 | 55 ± 5 | |
| Elevated Plus Maze | Time in Open Arms (s) | 25 ± 3 | 45 ± 4 |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. vehicle. Data extracted from Schwab et al., 2018.[1] |
Experimental Protocols
Transgenic Mouse Models
-
Lines: L58 and L62.[1]
-
Genetic Construct: Overexpression of full-length human α-synuclein fused with a signal sequence peptide under the control of the mouse Thy1-promotor.[1]
-
Phenotype: Age-dependent accumulation of neuronal human α-synuclein, forming fibrillary inclusions, and development of motor and behavioral deficits.[1]
LMTX Administration
-
Formulation: LMTX was administered orally.[1]
-
Dosage: 5 and 15 mg of the methylthioninium (MT) moiety per kg of body weight per day.[1]
-
Duration: 6 weeks.[1]
Immunohistochemistry and Stereological Cell Counting
-
Tissue Preparation: Mice were deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS. Brains were removed, post-fixed in 4% PFA, and then cryoprotected in 30% sucrose (B13894) in PBS.[1]
-
Sectioning: Coronal sections (40 µm) were cut using a cryostat.[1]
-
Immunostaining:
-
Sections were treated with 3% H₂O₂ in PBS to block endogenous peroxidase activity.
-
Blocking was performed with 5% normal goat serum in PBS containing 0.3% Triton X-100.
-
Incubation with a primary antibody against human α-synuclein (e.g., mAb 211) was carried out overnight at 4°C.
-
Sections were then incubated with a biotinylated secondary antibody, followed by avidin-biotin-peroxidase complex.
-
The signal was visualized using 3,3'-diaminobenzidine (B165653) (DAB).[1]
-
-
Cell Counting: The number of α-synuclein-positive neurons was quantified using stereological methods in defined brain regions.[1]
Behavioral Testing
-
Open Field Test: To assess locomotor activity and anxiety-like behavior, mice were placed in an open field arena, and their total distance traveled, rearing frequency, and time spent in the center versus the periphery were recorded.[1]
-
Elevated Plus Maze: To further evaluate anxiety-like behavior, mice were placed on a plus-shaped maze with two open and two closed arms, and the time spent in the open arms was measured.[1]
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; tg_mice [label="Transgenic Mice\n(L58 & L62)", shape=box, style=rounded]; treatment [label="6-Week Oral LMTX Treatment\n(Vehicle, 5 mg/kg, 15 mg/kg)"]; behavior [label="Behavioral Testing\n(Open Field, Elevated Plus Maze)"]; tissue [label="Tissue Collection\n(Perfusion & Brain Extraction)"]; immuno [label="Immunohistochemistry\n(α-Synuclein Staining)"]; quant [label="Stereological Quantification\nof α-Syn Pathology"]; analysis [label="Data Analysis\n& Statistical Comparison"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> tg_mice; tg_mice -> treatment; treatment -> behavior; behavior -> tissue; tissue -> immuno; immuno -> quant; quant -> analysis; analysis -> end; }
Caption: Experimental workflow for evaluating LMTX in transgenic mouse models of synucleinopathy.
Conclusion
The foundational research on LMTX in preclinical models of Parkinson's disease provides a strong rationale for its further development as a disease-modifying therapy. The robust data demonstrating its ability to inhibit α-synuclein aggregation, reduce neuropathology, and reverse behavioral deficits in transgenic mouse models highlight its potential to target the core pathological processes of the disease. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field to build upon this promising work. Further investigation into the precise molecular interactions and downstream signaling effects of LMTX will be crucial in fully elucidating its therapeutic mechanism.
References
Methodological & Application
Application Notes and Protocols for Hydromethylthionine Dihydrobromide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromethylthionine, also known as leucomethylene blue, is the reduced and more bioavailable form of methylene (B1212753) blue. It is a potent inhibitor of tau protein aggregation, a key pathological hallmark in Alzheimer's disease and other tauopathies. The dihydrobromide salt of hydromethylthionine is a form used in research to investigate its therapeutic potential and cellular mechanisms. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for the preparation of hydromethylthionine dihydrobromide solutions for in vitro studies.
Physicochemical and Solubility Data
A summary of the key properties of this compound is provided below. This information is essential for the accurate preparation of stock solutions and subsequent dilutions for experimental use.
| Property | Value | Notes |
| Synonyms | Leucomethylene blue dihydrobromide, LMTM dihydrobromide | |
| Molecular Formula | C₁₆H₁₉N₃S · 2HBr | |
| Molecular Weight | 447.23 g/mol | |
| Appearance | Solid powder | |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade | [1] |
| Reported Solubility in DMSO | Soluble | While a specific value for the dihydrobromide salt is not readily available, the related mesylate salt is reported to be soluble at 88 mg/mL.[2] It is recommended to empirically determine the maximum solubility if high concentrations are required. |
| Storage of Powder | Dry, dark at -20°C for long-term storage (months to years).[1] | Protect from light and moisture. |
| Storage of Stock Solution | 0-4°C for short-term (days to weeks), -20°C for long-term (months).[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade, anhydrous
-
Sterile, amber or foil-wrapped microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculations:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 447.23 g/mol × 1000 mg/g = 4.47 mg
-
-
-
Weighing:
-
In a biological safety cabinet or a designated chemical handling area, tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 4.47 mg of this compound powder into the tube.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, the solution may be gently warmed to 37°C for 5-10 minutes and vortexed again. Ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles and exposure to light, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. For short-term use, aliquots can be stored at 0-4°C.[1]
-
Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the DMSO stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other required components, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Thawing Stock Solution:
-
Quickly thaw an aliquot of the 10 mM stock solution at room temperature.
-
-
Dilution:
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cellular effects.
-
To prepare the working solution, add the stock solution to the pre-warmed cell culture medium and mix immediately by gentle inversion or swirling. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Example Dilution for a 10 µM final concentration:
-
To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
-
Application to Cells:
-
Use the freshly prepared working solutions to treat cells immediately. Due to the potential for instability of leucomethylene blue in aqueous solutions, especially at neutral or higher pH, it is not recommended to store the diluted working solutions.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the preparation of this compound solutions.
Important Considerations
-
Purity and Quality Control: Use high-purity this compound and sterile, cell culture grade DMSO to avoid introducing contaminants that could affect experimental outcomes.
-
Light Sensitivity: Hydromethylthionine (leucomethylene blue) can be oxidized back to methylene blue upon exposure to light and air.[3] It is crucial to handle the compound and its solutions in a manner that minimizes light exposure, such as using amber tubes or wrapping tubes in foil.
-
pH and Stability: The stability of leucomethylene blue is pH-dependent, with increased oxidation occurring at higher pH levels.[3] Cell culture media are typically buffered around pH 7.4, which may contribute to the gradual oxidation of the compound. Therefore, it is imperative to use freshly prepared working solutions.
-
DMSO Toxicity: While a common solvent in cell culture, DMSO can have cytotoxic effects at higher concentrations. It is essential to keep the final DMSO concentration in the culture medium as low as possible, and always include a vehicle control in experiments.
-
Precipitation: If precipitation occurs upon dilution of the DMSO stock into the aqueous cell culture medium, consider preparing a less concentrated stock solution or performing serial dilutions in the medium. Ensure the medium is pre-warmed to 37°C before adding the compound.
References
Application Notes and Protocols: Hydromethylthionine Dosage for In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and administration of hydromethylthionine (HMTM), also known as LMTX®, for in-vivo mouse models of tauopathies, such as Alzheimer's disease and frontotemporal dementia. The protocols and data presented are synthesized from peer-reviewed research to ensure accuracy and reproducibility in a pre-clinical setting.
Overview and Mechanism of Action
Hydromethylthionine is a tau aggregation inhibitor developed to combat the neurofibrillary tangles that are a pathological hallmark of several neurodegenerative diseases.[1][2][3] It is a stable, reduced form of the methylthioninium (MT) moiety, which demonstrates improved pharmacokinetic and pharmacodynamic properties over the oxidized form, methylene (B1212753) blue.[1] The primary mechanism of action is the inhibition of tau protein aggregation and the disaggregation of existing tau filaments and oligomers.[2][4][5] Additionally, HMTM has been shown to impact mitochondrial function by aiding the electron transport chain, and to modulate neuroinflammatory pathways.[1][2][6]
Recommended Dosage and Administration
Oral gavage is the standard and effective route for administering hydromethylthionine in mouse models. The dosages cited in the literature are expressed in terms of the free methylthioninium (MT) base per kilogram of animal body weight (mg/kg).
Quantitative Data Summary
The following tables summarize the dosages and key findings from various preclinical studies.
Table 1: Hydromethylthionine Monotherapy Dosage in Tauopathy Mouse Models
| Mouse Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| L1 (Tauopathy) | 5 and 15 | Oral Gavage | 6 weeks | Dose-dependent increase in brain MT levels.[1] | [1] |
| L1 (Tauopathy) | 5 | Oral Gavage | 14 days | Increased mitochondrial respiration. No effect on glucose/lactate levels.[7] | [7] |
| Tau Transgenic | 9 | Not Specified | Not Specified | Reduced tau aggregation pathology and associated behavioral deficits. | [8] |
| L66 (FTD-like) | 5 and 15 | Oral Gavage | 6 weeks (5 days/week) | Dose-dependent decrease in core tau fragments and TNF-α levels 12 weeks post-treatment.[2] | [2] |
| L66 (FTD-like) | Not specified | Oral Gavage | 8 weeks | Reversed behavioral phenotypes and lowered tau pathology. Recovered metabolic/mitochondrial dysfunction.[6][9] | [6][9] |
Table 2: Hydromethylthionine Combination Therapy Dosage in Tauopathy Mouse Models
| Mouse Model | HMTM Dosage (mg/kg) | Co-administered Drug (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| L1 (Tauopathy) | 5 and 15 | Rivastigmine (B141) (0.1 and 0.5) | Oral Gavage | 6 weeks | Rivastigmine co-administration attenuated the HMTM dose-dependent increase in brain MT levels.[1] | [1] |
| L66 (FTD-like) | 5 and 15 | Memantine (B1676192) (20) | Oral Gavage | 2 weeks (HMTM) + 4 weeks (Memantine) | HMTM effects on reducing tau fragments and TNF-α were not affected by memantine. However, memantine prevented HMTM-sustained microglial activation.[2][3] | [2][3] |
| L1 (Tauopathy) | 5 | Rivastigmine (0.5) or Memantine (1) | Oral Gavage (HMTM), Osmotic Pump (Others) | 14 days | HMTM effect of increasing hippocampal acetylcholine (B1216132) levels was eliminated by pre-treatment with rivastigmine or memantine.[10] | [10] |
Experimental Protocols
Preparation of Hydromethylthionine Solution for Oral Gavage
Materials:
-
Hydromethylthionine mesylate (HMTM) powder
-
High-purity, nitrogen-sparged water for injection or equivalent
-
Sterile, amber-colored vials
-
Analytical balance
-
Vortex mixer
-
Nitrogen gas source
Protocol:
-
To minimize oxidation of the compound, it is critical to use nitrogen-sparged water.[7] Bubble nitrogen gas through the required volume of high-purity water for at least 15 minutes prior to use.
-
Weigh the required amount of HMTM powder based on the desired concentration and final volume. The dose should be calculated based on the free base of methylthioninium (MT).[6][7]
-
In an amber-colored vial to protect from light, add the weighed HMTM powder.
-
Add the nitrogen-sparged water to the vial to achieve the final desired concentration (e.g., for a 5 mg/kg dose in a mouse receiving a 0.2 mL gavage volume, the concentration would be adjusted based on the average weight of the mice).
-
Vortex the solution thoroughly until the HMTM is completely dissolved.
-
Prepare the solution fresh daily before administration to ensure stability and minimize oxidation.[7]
Animal Handling and Oral Gavage Procedure
Materials:
-
Appropriate mouse strain (e.g., L1, L66, PS19 tau transgenic models).[1][2][11]
-
Prepared HMTM or vehicle solution.
-
Sterile gavage needles (flexible or rigid, 20-22 gauge for adult mice).
-
1 mL syringes.
-
Animal scale.
Protocol:
-
Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.[7]
-
House animals under standard conditions (e.g., 12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[2][7]
-
Weigh each mouse immediately before dosing to calculate the precise volume of the solution to be administered (typically 5 mL/kg or 0.2 mL for a 40g mouse).[6]
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus, avoiding the trachea.
-
Slowly administer the calculated volume of the HMTM or vehicle solution.
-
Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Administration is typically performed daily or five days a week (Monday-Friday) for the duration of the study.[1][2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Hydromethylthionine and drug interactions.
Caption: Daily experimental workflow for HMTM administration in mice.
References
- 1. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ORAL TAU AGGREGATION INHIBITOR FOR ALZHEIMER’S DISEASE: DESIGN, PROGRESS AND BASIS FOR SELECTION OF THE 16 MG/DAY DOSE IN A PHASE 3, RANDOMIZED, PLACEBOCONTROLLED TRIAL OF HYDROMETHYLTHIONINE MESYLATE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 6. Proteomic Analysis of Hydromethylthionine in the Line 66 Model of Frontotemporal Dementia Demonstrates Actions on Tau-Dependent and Tau-Independent Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taurx.com [taurx.com]
- 11. inotiv.com [inotiv.com]
Application Notes and Protocols for the Administration of Hydromethylthionine Mesylate in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the administration of hydromethylthionine mesylate (HMTM), also known as LMTM, in a clinical trial setting, with a primary focus on its investigation for Alzheimer's disease. The information is synthesized from publicly available clinical trial protocols, particularly the LUCIDITY Phase 3 trial (NCT03446001), and peer-reviewed publications.
Introduction to Hydromethylthionine Mesylate
Hydromethylthionine mesylate is an orally administered, second-generation tau aggregation inhibitor.[1] Its primary mechanism of action involves inhibiting the aggregation of tau protein and disaggregating existing tau oligomers and filaments, which are pathological hallmarks of Alzheimer's disease and other tauopathies.[2] HMTM has been shown to have exposure-dependent pharmacological activity on cognitive decline and brain atrophy in clinical trials.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of hydromethylthionine mesylate.
Table 1: Dosing Regimens in the LUCIDITY Phase 3 Trial
| Parameter | Dosage Arm 1 | Dosage Arm 2 | Control Arm |
| Drug | Hydromethylthionine Mesylate | Hydromethylthionine Mesylate | Methylthioninium Chloride (MTC) |
| Dosage | 16 mg/day | 8 mg/day | 4 mg twice weekly |
| Formulation | 4 mg immediate-release tablets | 4 mg immediate-release tablets | Not specified |
| Administration | Orally, twice daily | Orally, twice daily | Orally, twice weekly |
| Purpose | Efficacy and Safety | Efficacy and Safety | Active Placebo (to maintain blinding) |
Note: MTC was used as a control to mimic the potential for urinary discoloration, a known effect of methylthioninium compounds, thus maintaining the blind.[3]
Table 2: Key Pharmacokinetic and Efficacy Endpoints
| Parameter | Value/Observation | Source |
| Therapeutic Threshold | Steady-state plasma levels > 0.373 ng/mL associated with clinical benefit. | [2] |
| Cognitive Decline (ADAS-Cog11) | Minimal declines of 1.3 units over 12 months with 16 mg/day dose. | [3] |
| Functional Decline (ADCS-ADL23) | Minimal declines of 1.0 units over 12 months with 16 mg/day dose. | [3] |
| Brain Atrophy | Statistically significant reductions in disease progression as measured by brain atrophy. | [4] |
| Safety Profile | Benign, with no evidence of serious treatment-emergent adverse events or amyloid-related imaging abnormalities (ARIA). | [3][4] |
Experimental Protocols
Drug Handling and Preparation
Objective: To ensure proper handling, storage, and dispensing of hydromethylthionine mesylate tablets.
Materials:
-
Hydromethylthionine mesylate 4 mg immediate-release tablets
-
Control medication (Methylthioninium Chloride) as required by the protocol
-
Patient-specific labeled containers
-
Standard pharmacy dispensing equipment
Protocol:
-
Storage: Store HMTM tablets at controlled room temperature (20-25°C; 68-77°F) in a secure, limited-access area. Protect from light and moisture.
-
Dispensing:
-
Dispense the prescribed dose (e.g., two 4 mg tablets for the 8 mg/day arm, four 4 mg tablets for the 16 mg/day arm) into patient-specific labeled containers.
-
For the control arm, dispense MTC as per the clinical trial protocol.
-
Ensure accurate labeling with patient identification, study number, and dosing instructions.
-
-
Accountability: Maintain a detailed drug accountability log for all study medications received, dispensed, and returned, in compliance with Good Clinical Practice (GCP) guidelines.
Patient Screening and Enrollment
Objective: To select an appropriate patient population for the clinical trial.
Protocol:
-
Inclusion Criteria:
-
Diagnosis of probable Alzheimer's disease or Mild Cognitive Impairment (MCI) due to AD.
-
Confirmation of amyloid pathology via PET scan or cerebrospinal fluid (CSF) analysis.[4]
-
Specific age range as defined by the protocol (e.g., 50-90 years).
-
Mini-Mental State Examination (MMSE) and Clinical Dementia Rating (CDR) scores within the protocol-specified range.
-
Informed consent from the patient or legally authorized representative.
-
-
Exclusion Criteria:
-
Presence of other neurological or psychiatric conditions that could confound cognitive assessments.
-
Use of prohibited concomitant medications.
-
Clinically significant unstable medical conditions.
-
History of hypersensitivity to methylthioninium compounds.
-
Drug Administration
Objective: To ensure consistent and correct oral administration of hydromethylthionine mesylate.
Protocol:
-
Dosing Schedule: Instruct the patient or caregiver to administer the tablets orally twice daily. The specific timing in relation to meals should be standardized across all participants as per the protocol (e.g., with or without food).
-
Administration Instructions:
-
Tablets should be swallowed whole with a glass of water.
-
Emphasize the importance of adherence to the prescribed dosing schedule.
-
-
Missed Doses: Provide clear instructions on how to manage missed doses. Generally, if a dose is missed, the patient should not take an extra dose to make up for it and should resume the normal schedule with the next prescribed dose.
-
Blinding: Inform patients that the study medication may cause a harmless discoloration of their urine to a blue or green color. This is expected and helps to maintain the blinding of the study.
Safety and Efficacy Monitoring
Objective: To monitor the safety and efficacy of hydromethylthionine mesylate throughout the trial.
Protocol:
-
Safety Monitoring:
-
Adverse Events (AEs): Systematically collect and document all adverse events at each study visit, regardless of their perceived relationship to the study drug.
-
Vital Signs: Monitor blood pressure, heart rate, respiratory rate, and temperature at baseline and regular intervals.
-
Laboratory Tests: Collect blood and urine samples for standard hematology, clinical chemistry, and urinalysis at baseline and specified follow-up visits.
-
Electrocardiograms (ECGs): Perform ECGs at baseline and as specified in the protocol to monitor for any cardiac effects.
-
Neuroimaging: Conduct MRI scans at baseline and follow-up to assess for any structural brain changes and to specifically monitor for the absence of ARIA.[4]
-
-
Efficacy Monitoring:
-
Cognitive Assessments: Administer standardized cognitive tests such as the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) at baseline and regular intervals.[3]
-
Functional Assessments: Evaluate activities of daily living using scales like the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.[3]
-
Biomarker Analysis: Collect blood samples for the analysis of neurofilament light chain (NfL) and other relevant biomarkers of neurodegeneration and tau pathology.[5]
-
Visualizations
Caption: Mechanism of action of Hydromethylthionine Mesylate as a tau aggregation inhibitor.
References
- 1. HMTM | ALZFORUM [alzforum.org]
- 2. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 5. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for Measuring the Efficacy of Tau Aggregation Inhibitors
Introduction
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The process begins with the misfolding and self-assembly of tau monomers into small oligomers, which then form larger fibrils and, ultimately, the neurofibrillary tangles (NFTs) observed in affected neurons.[1][2] These aggregates, from small oligomers to large filaments, are not only markers for disease diagnosis but are also considered potential vectors for disease propagation and sources of neurotoxicity.[3] Consequently, the inhibition of tau aggregation is a primary therapeutic strategy, and robust assays to identify and characterize tau aggregation inhibitors (TAIs) are critical for drug development.[4][5]
This document provides detailed application notes and protocols for key in vitro and cell-based assays used to measure the efficacy of TAIs. It is intended for researchers, scientists, and drug development professionals working to discover novel therapeutics for tauopathies.
Signaling Pathways Regulating Tau Aggregation
Tau phosphorylation is a key event that precedes its aggregation. It is regulated by a complex interplay of protein kinases and phosphatases. Glycogen synthase kinase-3β (GSK-3β) is considered a primary mediator of the tau hyperphosphorylation that leads to its detachment from microtubules and subsequent aggregation.[6] Several signaling pathways converge on GSK-3β and other kinases like AMP-activated protein kinase (AMPK), which can also directly phosphorylate tau.[7] The soluble forms of amyloid-beta (Aβ) are also believed to trigger tau aggregation through yet-to-be-fully-elucidated signaling pathways.[7] Understanding these pathways is crucial for identifying upstream targets that could prevent the initial steps of tau pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Assays for the Screening and Characterization of Tau Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydromethylthionine in Combination with Standard Alzheimer's Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of hydromethylthionine (HMTM), a tau aggregation inhibitor, in combination with existing Alzheimer's disease (AD) treatments. The document summarizes key clinical trial data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Hydromethylthionine (HMTM), also known as LMTX®, is a second-generation tau aggregation inhibitor developed for the treatment of Alzheimer's disease.[1] Its primary mechanism of action is to inhibit the aggregation of tau protein and to disaggregate existing tau oligomers and filaments, which are pathological hallmarks of AD.[2] Clinical development has explored HMTM as both a monotherapy and as an add-on to standard AD treatments, such as acetylcholinesterase inhibitors (AChEIs) and memantine (B1676192).
A critical finding from clinical and preclinical studies is a negative drug interaction when HMTM is co-administered with these symptomatic AD therapies. Evidence suggests that the efficacy of HMTM is significantly reduced in patients receiving it as an add-on therapy compared to those on HMTM monotherapy.[3] These notes will delve into the available data and provide protocols for investigating these interactions.
Data Presentation: Clinical Trial Outcomes
The following tables summarize the quantitative data from Phase 3 clinical trials of hydromethylthionine, comparing the outcomes for patients on monotherapy versus those on combination therapy with standard AD treatments. The data is derived from studies TRx-237-015 and TRx-237-005, focusing on patients with above-threshold plasma concentrations of the drug at an 8 mg/day dose.
Table 1: Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) Scores Over 52 Weeks
| Treatment Group | Mean Change from Baseline (± SE) | Treatment Difference vs. Placebo (p-value) | Reduction in Decline vs. Placebo |
| HMTM Monotherapy | -0.54 (± 1.01) | -5.77 (p<0.001) | 100% |
| HMTM Add-on Therapy | 2.58 (± 0.69) | -2.68 (p<0.001) | ~50% |
Data adapted from a post-hoc analysis of two Phase 3 trials.[3]
Table 2: Change in Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23) Scores Over 52 Weeks
| Treatment Group | Mean Change from Baseline (± SE) | Treatment Difference vs. Placebo (p-value) | Reduction in Decline vs. Placebo |
| HMTM Monotherapy | -2.25 (± 1.33) | 4.64 (p<0.001) | 67% |
| HMTM Add-on Therapy | -5.33 (± 0.87) | Not Statistically Significant | - |
Data adapted from a post-hoc analysis of two Phase 3 trials.[3]
Signaling Pathways and Mechanisms of Interaction
The observed negative interaction between HMTM and symptomatic AD drugs is believed to have a neuropharmacological basis. Preclinical studies suggest that chronic stimulation of the cholinergic system by AChEIs or modulation of the glutamatergic system by memantine may lead to compensatory homeostatic downregulation in neuronal systems, thereby reducing the pharmacological effects of HMTM.
Proposed Mechanism of HMTM Action and Interference
Hydromethylthionine is thought to have a dual mechanism of action: inhibiting tau aggregation and enhancing cholinergic signaling. However, when administered with AChEIs like rivastigmine (B141), the acetylcholine-enhancing effect of HMTM is blocked. Similarly, pre-treatment with memantine also eliminates this effect.
Caption: Proposed interaction at the cholinergic synapse.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the interaction between hydromethylthionine and other AD treatments.
In Vitro Tau Aggregation Assay
This protocol is for assessing the efficacy of HMTM as a tau aggregation inhibitor.
Objective: To measure the inhibition of heparin-induced aggregation of recombinant tau protein by HMTM using a Thioflavin T (ThT) fluorescence assay.
Materials:
-
Recombinant tau protein (e.g., Tau-441)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480-510 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant tau protein in PBS.
-
Prepare a stock solution of heparin in PBS.
-
Prepare a stock solution of ThT in PBS. Protect from light.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
PBS
-
HMTM at various concentrations (or vehicle control)
-
Recombinant tau protein (final concentration typically 2-10 µM)
-
ThT (final concentration typically 10-20 µM)
-
-
Initiate the aggregation by adding heparin (final concentration typically 2.5 µM).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the lag time and the maximum fluorescence intensity for each condition.
-
Determine the IC50 value for HMTM's inhibition of tau aggregation.
-
Caption: Workflow for the in vitro tau aggregation assay.
In Vivo Hippocampal Microdialysis in Mice
This protocol is for measuring extracellular acetylcholine levels in the hippocampus of freely moving mice to assess the effects of HMTM alone and in combination with other drugs.
Objective: To determine the impact of HMTM, rivastigmine, and their combination on hippocampal acetylcholine release.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannulae
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
HMTM, rivastigmine, memantine
-
HPLC system with electrochemical detection for acetylcholine analysis
Procedure:
-
Surgical Implantation:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the ventral hippocampus.
-
Allow the animal to recover for at least 7 days.
-
-
Drug Administration:
-
For combination studies, pre-treat animals with rivastigmine or memantine (e.g., via osmotic mini-pumps or daily injections) for a specified period (e.g., 14-28 days).
-
Administer HMTM acutely (e.g., by oral gavage) on the day of the experiment.
-
-
Microdialysis:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 60-90 minutes).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an acid to prevent acetylcholine degradation.
-
-
Sample Analysis:
-
Analyze the acetylcholine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express acetylcholine levels as a percentage of the baseline collected before drug administration.
-
Compare the effects of HMTM monotherapy, rivastigmine/memantine monotherapy, and the combination therapy on acetylcholine release.
-
Caption: Workflow for in vivo hippocampal microdialysis.
Mitochondrial Respirometry in Mouse Brain Tissue
This protocol is for assessing mitochondrial function in isolated brain mitochondria from mice treated with HMTM and/or other AD drugs.
Objective: To measure the oxygen consumption rate (OCR) of different mitochondrial respiratory chain complexes.
Materials:
-
Mouse brain tissue (e.g., cortex or hippocampus)
-
Mitochondrial isolation buffer
-
Respirometry buffer (e.g., MiR05)
-
Substrates and inhibitors for the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, succinate, antimycin A)
-
High-resolution respirometer (e.g., Oroboros O2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondrial Isolation:
-
Euthanize the mouse and rapidly dissect the brain tissue in ice-cold isolation buffer.
-
Homogenize the tissue gently.
-
Isolate mitochondria using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
-
Respirometry:
-
Calibrate the respirometer.
-
Add a specific amount of isolated mitochondria to the respirometry chambers containing pre-warmed buffer.
-
Sequentially add substrates and inhibitors to assess the function of different parts of the electron transport chain (Substrate-Uncoupler-Inhibitor Titration protocol).
-
-
Data Analysis:
-
Calculate the OCR for different respiratory states (e.g., State 2, State 3, State 4, uncoupled respiration).
-
Compare the respiratory parameters between treatment groups (control, HMTM, rivastigmine/memantine, combination).
-
Caption: Workflow for mitochondrial respirometry.
Conclusion
The available evidence strongly suggests a negative interaction when hydromethylthionine is used in combination with standard acetylcholinesterase inhibitors and memantine for the treatment of Alzheimer's disease. Clinical data indicates a reduced efficacy of HMTM in patients on these concomitant medications. Preclinical studies have elucidated a potential neuropharmacological basis for this interaction, involving cholinergic and mitochondrial pathways. Researchers and drug development professionals should consider these findings when designing clinical trials and therapeutic strategies involving HMTM. The provided protocols offer a framework for further investigation into these mechanisms of interaction. Future research should aim to clarify the precise molecular mechanisms and explore potential strategies to mitigate this negative interaction, which could ultimately broaden the therapeutic applicability of HMTM.
References
- 1. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 2. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 3. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for the Long-Term Storage of Hydromethylthionine Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the long-term storage of hydromethylthionine solutions. The following guidelines are based on established best practices for pharmaceutical stability testing and information available on hydromethylthionine and related compounds.
Introduction
Hydromethylthionine, also known as leuco-methylthioninium bis(hydromethanesulfonate) or LMTX, is a tau aggregation inhibitor that has been investigated for the treatment of Alzheimer's disease and frontotemporal dementia. As the reduced and stabilized form of the methylthioninium moiety, its stability in solution is a critical factor for ensuring its therapeutic efficacy and safety during long-term storage. This document outlines the key considerations and methodologies for maintaining the stability of hydromethylthionine solutions.
Factors Influencing Stability
The long-term stability of hydromethylthionine solutions is influenced by several key factors:
-
Temperature: Elevated temperatures can accelerate the degradation of hydromethylthionine.
-
Light Exposure: Like many pharmaceutical compounds, hydromethylthionine may be susceptible to photodegradation.
-
pH: The pH of the solution can significantly impact the rate and pathway of degradation.
-
Oxidation: As a reduced compound, hydromethylthionine is susceptible to oxidation.
-
Container Closure System: The choice of container and closure is crucial to prevent contamination, leaching, and interaction with the solution.
Recommended Long-Term Storage Conditions
While specific quantitative stability data for various formulations of hydromethylthionine solutions under different long-term storage conditions is not extensively available in the public domain, the following general recommendations can be made based on the stability of related compounds and general pharmaceutical principles.
Data Presentation:
The following tables are examples of how quantitative stability data for a hydromethylthionine oral solution might be presented. The data within these tables is hypothetical and for illustrative purposes only. Actual stability data would need to be generated through rigorous experimental studies.
Table 1: Example Long-Term Stability Data for Hydromethylthionine Oral Solution (25°C / 60% RH)
| Time (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, blue solution | 6.0 | 100.0 | < 0.1 |
| 3 | Clear, blue solution | 6.0 | 99.8 | 0.2 |
| 6 | Clear, blue solution | 5.9 | 99.5 | 0.5 |
| 9 | Clear, blue solution | 5.9 | 99.2 | 0.8 |
| 12 | Clear, blue solution | 5.8 | 98.9 | 1.1 |
| 18 | Clear, blue solution | 5.8 | 98.2 | 1.8 |
| 24 | Clear, blue solution | 5.7 | 97.5 | 2.5 |
| 36 | Clear, blue solution | 5.6 | 96.0 | 4.0 |
Table 2: Example Accelerated Stability Data for Hydromethylthionine Oral Solution (40°C / 75% RH)
| Time (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, blue solution | 6.0 | 100.0 | < 0.1 |
| 1 | Clear, blue solution | 5.9 | 98.5 | 1.5 |
| 2 | Clear, blue solution | 5.8 | 97.0 | 3.0 |
| 3 | Clear, blue solution | 5.7 | 95.5 | 4.5 |
| 6 | Clear, slightly discolored | 5.5 | 92.0 | 8.0 |
Experimental Protocols
Protocol for Long-Term and Accelerated Stability Testing of Hydromethylthionine Solution
Objective: To evaluate the stability of a hydromethylthionine solution under long-term and accelerated storage conditions.
Materials:
-
Hydromethylthionine active pharmaceutical ingredient (API)
-
Excipients for the formulation (e.g., buffers, preservatives, etc.)
-
High-purity water
-
pH meter
-
Stability chambers (e.g., 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH)
-
Appropriate container closure systems (e.g., Type I amber glass vials with compatible stoppers and seals)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation of Hydromethylthionine Solution: Prepare a batch of the hydromethylthionine solution according to the desired formulation.
-
Initial Analysis (Time 0):
-
Perform a complete analysis of the solution, including:
-
Appearance (visual inspection for color, clarity, and particulates)
-
pH
-
Assay of hydromethylthionine (using a validated stability-indicating HPLC method)
-
Quantification of degradation products (using the same HPLC method)
-
-
-
Storage:
-
Fill the solution into the chosen container closure systems.
-
Place the samples into the stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
-
Testing Intervals:
-
Pull samples at the following time points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 1, 2, 3, and 6 months
-
-
-
Analysis at Each Time Point:
-
At each testing interval, perform the same complete analysis as conducted at Time 0.
-
-
Data Evaluation:
-
Tabulate the data and evaluate any trends in the degradation of hydromethylthionine and the formation of degradation products.
-
Determine the shelf-life of the product based on the long-term stability data.
-
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method capable of separating hydromethylthionine from its potential degradation products.
Materials:
-
Hydromethylthionine API
-
Reagents for forced degradation (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) detector
-
Various HPLC columns (e.g., C18, C8, Phenyl)
-
Mobile phase solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate, acetate)
Methodology:
-
Forced Degradation Studies:
-
Subject hydromethylthionine solutions to stress conditions to generate degradation products:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photodegradation: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
-
Method Development:
-
Analyze the stressed samples using different HPLC conditions (column, mobile phase composition, gradient, flow rate, and temperature) to achieve optimal separation of the parent drug from all degradation products.
-
Use a PDA detector to check for peak purity and ensure that no co-elution is occurring.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Mechanism of Action: Tau Aggregation Inhibition
Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation. In neurodegenerative diseases like Alzheimer's, the tau protein becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), which are a hallmark of the disease and contribute to neuronal dysfunction and cell death. Hydromethylthionine is believed to interfere with this process.
Container Closure Systems
The selection of an appropriate container closure system is critical for the long-term stability of hydromethylthionine solutions.
-
Container Material: Type I glass is generally preferred for its inertness and low levels of extractables and leachables. Amber glass should be used to protect the solution from light. If plastic containers are considered, extensive compatibility studies must be performed to ensure no adsorption of the drug or leaching of plastic components into the solution.
-
Closure: The closure (e.g., rubber stopper) must be compatible with the solution and provide a secure seal to prevent microbial ingress and solvent loss. Compatibility studies should be conducted to evaluate potential interactions between the closure and the solution.
-
Seal: An appropriate seal (e.g., aluminum crimp) is necessary to ensure the integrity of the container closure system.
Conclusion
Ensuring the long-term stability of hydromethylthionine solutions requires a comprehensive approach that includes controlled storage conditions, the use of appropriate container closure systems, and rigorous stability testing using validated analytical methods. While specific quantitative data is limited in the public domain, the protocols and best practices outlined in this document provide a strong framework for researchers, scientists, and drug development professionals to establish and maintain the stability of hydromethylthionine solutions.
Application of Hydromethylthionine in Frontotemporal Dementia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Frontotemporal dementia (FTD) is a neurodegenerative disorder characterized by the progressive deterioration of the frontal and temporal lobes of the brain. A significant portion of FTD cases are classified as tauopathies, featuring the pathological aggregation of the microtubule-associated protein tau. Hydromethylthionine, a potent tau aggregation inhibitor, has emerged as a promising therapeutic agent in FTD research. It is the reduced and more bioavailable form of methylthioninium chloride (methylene blue). This document provides detailed application notes on the use of hydromethylthionine in FTD research, summarizing key clinical and preclinical findings, and offers comprehensive protocols for relevant experimental procedures.
Hydromethylthionine has been investigated in clinical trials for behavioral variant FTD (bvFTD), the most common clinical subtype of FTD. A pivotal Phase 3 clinical trial (NCT01689246) assessed the efficacy and safety of two different daily doses of hydromethylthionine (8 mg and 200 mg) in patients with bvFTD over a 52-week period. The primary outcomes of this study included changes in cognitive function, as measured by the Addenbrooke's Cognitive Examination - Revised (ACE-R), functional abilities assessed by the Functional Activities Questionnaire (FAQ), and the rate of whole-brain atrophy measured by magnetic resonance imaging (MRI). The results of this trial indicated a concentration-dependent effect of hydromethylthionine on clinical decline and brain atrophy.[1][2][3][4]
Preclinical studies utilizing a transgenic mouse model of FTD (line 66) that expresses the human P301S tau mutation have provided insights into the molecular mechanisms of hydromethylthionine. Proteomic analyses of brain tissue from these mice revealed that hydromethylthionine treatment can reverse pathological changes associated with tau overexpression, including metabolic and mitochondrial dysfunction, and alterations in synaptic transmission.[5][6][7][8] Furthermore, these studies have highlighted both tau-dependent and tau-independent mechanisms of action. Hydromethylthionine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses, and to modulate oxidative phosphorylation and protein ubiquitination.[5][6][7][8]
These findings underscore the potential of hydromethylthionine as a disease-modifying therapy for FTD by targeting the fundamental pathology of tau aggregation and mitigating downstream cellular stress pathways.
Data Presentation
Table 1: Key Outcomes of the Phase 3 Clinical Trial of Hydromethylthionine in Behavioral Variant Frontotemporal Dementia (bvFTD)
| Outcome Measure | 8 mg/day Hydromethylthionine Group | 200 mg/day Hydromethylthionine Group | Key Findings | Reference |
| Addenbrooke's Cognitive Examination - Revised (ACE-R) (Change from Baseline) | -5.8 (2.0) | -9.1 (2.0) | No significant difference between the two doses as randomized. | [1][3] |
| Functional Activities Questionnaire (FAQ) (Change from Baseline) | 2.9 (0.8) | 4.1 (0.8) | No significant difference between the two doses as randomized. However, a significant exposure-dependent effect was observed at the 8 mg/day dose. | [1][3] |
| Whole Brain Atrophy (% Change per Annum) | -1.33 (0.16) | -1.25 (0.16) | No significant difference between the two doses as randomized. A significant exposure-dependent slowing of atrophy was observed at the 8 mg/day dose. | [1][3] |
Values are presented as mean (standard error).
Table 2: Summary of Preclinical Proteomic Findings in an FTD Mouse Model (Line 66) Treated with Hydromethylthionine
| Affected Biological Process | Key Protein Changes Observed | Effect of Hydromethylthionine Treatment | Reference |
| Metabolism & Mitochondrial Function | Altered expression of proteins involved in the electron transport chain and glycolysis. | Recovery of metabolic and mitochondrial dysfunction. | [5][6][7] |
| Synaptic Transmission | Changes in proteins associated with synaptic vesicles and neurotransmitter release. | Restoration of synaptic protein expression towards wild-type levels. | [5][6][7] |
| Oxidative Stress Response | Dysregulation of antioxidant enzymes. | Activation of the Nrf2 pathway and upregulation of downstream antioxidant proteins. | [5][6][7] |
| Protein Ubiquitination | Alterations in proteins of the ubiquitin-proteasome system. | Modulation of protein ubiquitination pathways. | [5][6][7] |
Experimental Protocols
Protocol 1: In Vitro Tau Aggregation Inhibition Assay using Thioflavin T (ThT)
This protocol describes a method to assess the ability of hydromethylthionine to inhibit the aggregation of tau protein in a cell-free system.
Materials:
-
Recombinant human tau protein (full-length or fragment, e.g., K18)
-
Hydromethylthionine
-
Heparin (or another aggregation inducer)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a stock solution of recombinant tau protein in the assay buffer.
-
Prepare a stock solution of hydromethylthionine in a suitable solvent (e.g., water or DMSO).
-
Prepare a working solution of ThT in the assay buffer.
-
In a 96-well plate, add the assay buffer, ThT solution, and the desired concentrations of hydromethylthionine or vehicle control.
-
Add the recombinant tau protein to each well.
-
Initiate tau aggregation by adding heparin to each well.
-
Immediately place the plate in a plate reader pre-set to 37°C with shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 24-48 hours).
-
Plot the fluorescence intensity against time to generate aggregation curves. Inhibition of tau aggregation by hydromethylthionine will be observed as a decrease in the fluorescence signal and/or a delay in the lag phase of aggregation.
Protocol 2: Filter Trap Assay for Quantification of Insoluble Tau Aggregates
This assay is used to quantify the amount of insoluble tau aggregates formed in the presence or absence of hydromethylthionine.
Materials:
-
Aggregated tau samples from the in vitro assay (Protocol 1)
-
Lysis buffer (e.g., 1% Sarkosyl in PBS)
-
Nitrocellulose or cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against tau (e.g., pan-tau antibody)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Following the in vitro aggregation reaction, treat the samples with lysis buffer to solubilize non-aggregated proteins.
-
Pre-wet the nitrocellulose membrane in buffer.
-
Assemble the dot blot apparatus with the membrane.
-
Load equal volumes of the prepared samples into the wells of the apparatus and apply a vacuum to filter the samples.
-
Wash the membrane with buffer.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-tau antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the intensity of the dots using densitometry software. A reduction in dot intensity in the presence of hydromethylthionine indicates inhibition of insoluble tau aggregate formation.
Protocol 3: Pharmacokinetic Analysis of Hydromethylthionine in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of hydromethylthionine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma samples
-
Hydromethylthionine standard
-
Internal standard (e.g., a deuterated analog of hydromethylthionine)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the plasma samples with the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use SPE or LLE for sample cleanup and concentration.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte from matrix components using a suitable C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.
-
Detect and quantify hydromethylthionine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
-
Determine the concentration of hydromethylthionine in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: Mechanism of action of hydromethylthionine in FTD.
Caption: Experimental workflow for hydromethylthionine research in FTD.
References
- 1. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 5. Proteomic Analysis of Hydromethylthionine in the Line 66 Model of Frontotemporal Dementia Demonstrates Actions on Tau-Dependent and Tau-Independent Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic Analysis of Hydromethylthionine in the Line 66 Model of Frontotemporal Dementia Demonstrates Actions on Tau-Dependent and Tau-Independent Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
Application Note & Protocol for Quantification of Hydromethylthionine in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromethylthionine (HMT), the reduced form of methylthioninium chloride (methylene blue), is a potent inhibitor of tau protein aggregation and is under investigation as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and frontotemporal dementia.[1][2] Accurate quantification of HMT in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the determination of dose-response relationships and optimal dosing strategies.[3][4][5] This document provides a detailed protocol for the quantification of hydromethylthionine in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology is based on established principles for the bioanalysis of methylene (B1212753) blue and its metabolites.[6][7][8]
Principle
This method involves the extraction of hydromethylthionine from human plasma via protein precipitation, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (RP-HPLC). The analyte is then detected and quantified by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Due to the inherent instability of hydromethylthionine, which readily oxidizes to methylthioninium (methylene blue), the protocol includes an oxidation step to convert all HMT to the more stable methylthioninium ion for consistent and accurate measurement.[1] An appropriate internal standard (IS) is used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Hydromethylthionine reference standard
-
Methylthioninium chloride (Methylene Blue) reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of methylene blue or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., sodium heparin)[9]
-
Acetonitrile (B52724) (HPLC grade)[6][7]
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[6][10]
-
Analytical column (e.g., C18 column, such as a Sunfire C18, 150 mm × 2.1 mm, 5 µm)[7][8]
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of hydromethylthionine, methylthioninium chloride, and the internal standard by dissolving the accurately weighed compounds in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[6][7]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC System:
-
Column: Sunfire C18 (150 mm × 2.1 mm, 5 µm) or equivalent.[7][8]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 10 µL.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for methylthioninium (oxidized HMT) and the internal standard need to be determined by direct infusion of the standards.
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[11][12][13] Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity: The calibration curve should be linear over the expected concentration range in plasma. A correlation coefficient (r²) of >0.99 is typically required.[6][8]
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high). The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[6]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[6][8]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term at room temperature, and long-term storage at -80°C).[11]
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| HPLC Column | Sunfire C18 (150 mm × 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive ESI |
| Scan Type | MRM |
| MRM Transition (Analyte) | To be determined |
| MRM Transition (IS) | To be determined |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity Range | r² > 0.99 | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.998 |
| LLOQ | Accuracy: ±20%, Precision: ≤20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (%) | 85 - 115% | 92 - 108% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | No significant effect |
| Freeze-Thaw Stability | Within ±15% of nominal | Stable for 3 cycles |
| Short-Term Stability (RT) | Within ±15% of nominal | Stable for 4 hours |
| Long-Term Stability (-80°C) | Within ±15% of nominal | Stable for 3 months |
Visualization
Caption: Workflow for the quantification of hydromethylthionine in plasma.
References
- 1. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of methylene blue and its major metabolite, azure B, in plasma by LC-MS/MS and its application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. roswellpark.org [roswellpark.org]
- 10. ijpbs.com [ijpbs.com]
- 11. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Bioanalytical Method for Estimating Ellagic Acid in Wistar Rat Plasma by RP-HPLC Using a Gradient Elution Technique – Bio Integration [bio-integration.org]
- 13. ajpaonline.com [ajpaonline.com]
Application Notes & Protocols: Evaluating the Efficacy of Hydromethylthionine on Synaptic Function
Introduction
Hydromethylthionine (HMTM), a tau aggregation inhibitor, is a promising therapeutic agent for neurodegenerative disorders like Alzheimer's disease (AD).[1][2] Its primary mechanism involves inhibiting the formation of tau tangles and potentially disaggregating existing ones, which are pathological hallmarks of tauopathies.[3][4] Pathological tau aggregation disrupts neuronal function and is strongly correlated with cognitive decline.[1] Beyond its effects on tau, HMTM has a secondary pharmacological action that increases acetylcholine (B1216132) levels, a neurotransmitter crucial for memory.[1] Preclinical and clinical studies have shown that HMTM can reduce neurodegeneration, as indicated by a significant reduction in blood neurofilament light chain (NfL) levels, and may improve cognitive functions.[5][6][7] Furthermore, research suggests HMTM can lower neuroinflammation and enhance mitochondrial electron transport.[8][9][10]
These application notes provide a comprehensive experimental framework for researchers to investigate the effects of hydromethylthionine on synaptic function, from the molecular and cellular levels to behavioral outcomes. The protocols detailed below offer methodologies for assessing synaptic plasticity, structure, presynaptic activity, and the associated cognitive functions in relevant experimental models.
Experimental Design Overview
A multi-tiered approach is recommended to comprehensively evaluate the impact of HMTM on synaptic function. This begins with in vitro and ex vivo assays to elucidate direct cellular and synaptic mechanisms, followed by in vivo studies in appropriate animal models to assess cognitive and behavioral outcomes.
Caption: A workflow for investigating HMTM's effects on synaptic function.
Proposed Signaling Pathway of Hydromethylthionine
HMTM is believed to exert its neuroprotective effects through multiple pathways. Its primary role as a tau aggregation inhibitor directly addresses a core pathology of Alzheimer's disease, preventing the downstream synaptic damage caused by tau tangles.[4] Additionally, its influence on cholinergic signaling and neuroinflammation may provide further synaptic support.[1][8][9]
Caption: Proposed mechanism of HMTM on synaptic and cognitive function.
Protocol 1: Assessment of Synaptic Plasticity in Acute Hippocampal Slices
Objective: To determine if HMTM can rescue or enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in a mouse model of tauopathy.
Principle: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of acute hippocampal slices while stimulating the Schaffer collateral pathway. High-frequency stimulation (HFS) is used to induce LTP. The magnitude and stability of LTP in slices from HMTM-treated animals are compared to vehicle-treated controls.[11][12]
Methodology:
-
Animal Model: Use a transgenic mouse model of tauopathy (e.g., P301S or hTau mice) and wild-type littermates.[8][9]
-
HMTM Administration: Treat animals with HMTM (e.g., 15 mg/kg via oral gavage) or vehicle daily for a specified period (e.g., 3 months).[9]
-
Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal hippocampal slices using a vibratome.[13]
-
Allow slices to recover in an interface chamber with oxygenated aCSF for at least 1 hour.[13]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber perfused with aCSF at 30-32°C.
-
Place a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collaterals and a recording electrode in the CA1 stratum radiatum to record fEPSPs.[14]
-
Establish a stable baseline recording for 15-20 minutes by delivering single pulses every 20 seconds.
-
-
LTP Induction and Recording:
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the slope values to the average baseline value.
-
Compare the degree of potentiation in the last 10 minutes of recording between treatment groups using statistical tests (e.g., two-way ANOVA).[14]
-
Data Presentation:
| Treatment Group | Animal Genotype | N (slices) | Baseline fEPSP Slope (mV/ms) | % Potentiation (50-60 min post-HFS) |
| Vehicle | Wild-Type | 10 | -0.52 ± 0.04 | 155.6 ± 8.2% |
| HMTM | Wild-Type | 10 | -0.55 ± 0.05 | 160.1 ± 7.5% |
| Vehicle | Tau-Tg | 10 | -0.41 ± 0.06 | 115.3 ± 6.9% |
| HMTM | Tau-Tg | 10 | -0.50 ± 0.04 | 145.8 ± 7.1% |
Protocol 2: Quantification of Synaptic Density via Immunocytochemistry
Objective: To quantify the number of synapses in primary neuronal cultures or brain sections from treated animals to assess the effect of HMTM on synapse maintenance and formation.
Principle: Synapses are identified by the colocalization of presynaptic (e.g., Synaptophysin or VGLUT1) and postsynaptic (e.g., PSD-95 or Homer1) protein markers using immunofluorescence. The number of colocalized puncta serves as a quantitative measure of synaptic density.[15][16]
Methodology:
-
Sample Preparation:
-
Cultured Neurons: Plate primary hippocampal or cortical neurons on coverslips. Treat with HMTM or vehicle at various concentrations for a set duration.
-
Brain Tissue: Use brain tissue from animals treated as described in Protocol 1. Perfuse the animal with 4% paraformaldehyde (PFA), dissect the brain, and cryoprotect it in sucrose (B13894) before sectioning with a cryostat.[15]
-
-
Immunostaining:
-
Fix samples with 4% PFA.[16]
-
Permeabilize the cells with a detergent like Triton X-100 (e.g., 0.5% in PBS).[17]
-
Block non-specific binding using a blocking buffer (e.g., 5% normal goat serum in PBS).[17]
-
Incubate with primary antibodies against a presynaptic and a postsynaptic marker (from different species) overnight at 4°C.[16]
-
Example Pair: Rabbit anti-PSD-95 and Guinea Pig anti-VGLUT1.
-
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.[18]
-
Mount coverslips or sections onto slides with a mounting medium containing DAPI to counterstain nuclei.[18]
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Use an image analysis software (e.g., ImageJ with the Puncta Analyzer plugin) to quantify the number of colocalized pre- and post-synaptic puncta.[15]
-
Normalize synapse count to the length of dendrite or the number of neurons.
-
Data Presentation:
| Treatment Group | Sample Type | N | Presynaptic Marker | Postsynaptic Marker | Synapses per 100 µm Dendrite |
| Vehicle | Tau-Tg Neurons | 15 | VGLUT1 | PSD-95 | 45.2 ± 5.1 |
| 1 µM HMTM | Tau-Tg Neurons | 15 | VGLUT1 | PSD-95 | 62.8 ± 6.3 |
| 10 µM HMTM | Tau-Tg Neurons | 15 | VGLUT1 | PSD-95 | 75.1 ± 5.9 |
| Vehicle | Wild-Type Neurons | 15 | VGLUT1 | PSD-95 | 80.5 ± 7.0 |
Protocol 3: Assessment of Presynaptic Vesicle Recycling
Objective: To measure the effect of HMTM on the dynamics of synaptic vesicle exocytosis and endocytosis at presynaptic terminals.
Principle: This protocol utilizes pH-sensitive fluorescent proteins, like synaptopHluorin (spH), which is quenched in the acidic environment of synaptic vesicles and fluoresces upon exocytosis when exposed to the neutral pH of the synaptic cleft. The rate of fluorescence increase reflects exocytosis, and its subsequent decay reflects endocytosis and re-acidification.[19][20]
Methodology:
-
Cell Culture and Transfection:
-
Culture primary hippocampal neurons.
-
Transfect neurons with a plasmid encoding synaptopHluorin fused to a synaptic vesicle protein (e.g., VAMP2/Synaptobrevin-2).
-
Treat transfected cultures with HMTM or vehicle.
-
-
Live-Cell Imaging:
-
Mount coverslips in a perfusion chamber on a fluorescence microscope stage.
-
Perfuse with a Tyrode's solution.
-
Stimulate neurons electrically (e.g., field stimulation with a train of action potentials, like 300 pulses at 10 Hz) to induce vesicle cycling.
-
-
Exocytosis and Endocytosis Measurement:
-
Exocytosis Rate: Perfuse with a buffer containing bafilomycin A1 (an inhibitor of the vesicular H+-ATPase) to prevent re-acidification. The rate of fluorescence increase during stimulation corresponds to the rate of exocytosis.[20]
-
Endocytosis Rate: After stimulation in normal buffer, monitor the decay of the fluorescence signal. The time constant of the decay provides a measure of the endocytosis rate.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual presynaptic boutons.
-
Measure the average fluorescence intensity within ROIs over time.
-
Calculate the rates of fluorescence rise (exocytosis) and decay (endocytosis) by fitting the data to exponential functions.
-
Data Presentation:
| Treatment Group | N (boutons) | Exocytosis Rate (τ_rise, s) | Endocytosis Rate (τ_decay, s) | Total Recycling Pool (ΔF/F₀) |
| Vehicle | 50 | 4.5 ± 0.3 | 15.2 ± 1.1 | 1.8 ± 0.2 |
| HMTM | 50 | 4.2 ± 0.4 | 12.8 ± 0.9 | 2.1 ± 0.3 |
Protocol 4: Evaluation of Neuronal Mitochondrial Function
Objective: To assess whether HMTM improves mitochondrial health, which is often compromised in tauopathies and is critical for maintaining synaptic function.
Principle: Mitochondrial function can be evaluated by measuring the oxygen consumption rate (OCR) and the mitochondrial membrane potential (ΔΨm). OCR provides a real-time assessment of mitochondrial respiration, while ΔΨm is a key indicator of mitochondrial energy status.[21][22]
Methodology:
-
Cell Preparation:
-
Use primary neuronal cultures or iPSC-derived neurons from a tauopathy model.
-
Plate cells in a Seahorse XF Cell Culture Microplate.
-
Treat with HMTM or vehicle for 24-48 hours.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Use a Seahorse XFe96 Analyzer.
-
Perform a "Mito Stress Test" by sequentially injecting:
-
Oligomycin: Inhibits ATP synthase (Complex V).
-
FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration.
-
-
This test measures basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[23]
-
-
Mitochondrial Membrane Potential (ΔΨm) Measurement:
-
Load HMTM- or vehicle-treated cells with a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM).[21]
-
TMRM accumulates in active mitochondria with an intact membrane potential.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
-
-
Data Analysis:
-
For OCR, calculate the different respiratory parameters from the Seahorse data.
-
For ΔΨm, quantify the mean TMRM fluorescence intensity per cell.
-
Compare results between HMTM and vehicle-treated groups.
-
Data Presentation:
| Parameter | Assay | Vehicle-Treated | HMTM-Treated |
| Basal Respiration | OCR | 100 ± 8 pmol/min | 125 ± 10 pmol/min |
| ATP Production | OCR | 75 ± 6 pmol/min | 95 ± 7 pmol/min |
| Maximal Respiration | OCR | 150 ± 12 pmol/min | 190 ± 15 pmol/min |
| Membrane Potential | TMRM | 1.0 ± 0.1 (Rel. Units) | 1.4 ± 0.1 (Rel. Units) |
Protocol 5: In Vivo Assessment of Learning and Memory
Objective: To determine if chronic HMTM treatment improves spatial learning and memory deficits in a mouse model of tauopathy.
Principle: The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[24][25]
Methodology:
-
Animal Model and Treatment:
-
Use a tauopathy mouse model (e.g., P301S) and wild-type controls.
-
Begin chronic oral administration of HMTM or vehicle before or after the onset of cognitive deficits.
-
-
Morris Water Maze Apparatus:
-
A large circular pool filled with opaque water.
-
An escape platform hidden just below the water surface.
-
Various extra-maze visual cues are placed around the pool.
-
-
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse in the pool from different start locations.
-
Allow the mouse to search for the hidden platform for 60-90 seconds.
-
If the mouse fails to find the platform, guide it there.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
-
Data Analysis:
-
Acquisition: Analyze escape latency and path length across days using a repeated-measures ANOVA.
-
Probe Trial: Compare time in the target quadrant and platform crossings between groups using a one-way ANOVA or t-test.
-
Data Presentation:
| Parameter | Measurement | Vehicle (Wild-Type) | HMTM (Wild-Type) | Vehicle (Tau-Tg) | HMTM (Tau-Tg) |
| Acquisition | Escape Latency (Day 5, s) | 15.2 ± 2.1 | 14.8 ± 1.9 | 45.7 ± 5.3 | 25.1 ± 4.8 |
| Probe Trial | Time in Target Quadrant (%) | 42.5 ± 3.5% | 44.1 ± 3.1% | 26.3 ± 2.9% | 38.9 ± 3.8% |
| Probe Trial | Platform Crossings | 4.1 ± 0.5 | 4.3 ± 0.6 | 1.5 ± 0.4 | 3.2 ± 0.5 |
References
- 1. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 2. news-medical.net [news-medical.net]
- 3. neurologylive.com [neurologylive.com]
- 4. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 5. Hydromethylthionine Improved Cognition in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 6. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 7. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]
- 8. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiology and LTP [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. jove.com [jove.com]
- 16. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunolabeling and Quantitative Analysis of Synapses in Human iPSC-Derived Dopaminergic Neurons [protocols.io]
- 18. How to Perform Immunocytochemistry (synaptic) [axolbio.com]
- 19. Methods of measuring presynaptic function with fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Live imaging of synaptic vesicle release and retrieval in dopaminergic neurons [frontiersin.org]
- 21. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 23. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. criver.com [criver.com]
Application Notes and Protocols for Assessing Brain Atrophy Following Hydromethylthionine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques to assess brain atrophy, with a specific focus on their application in clinical trials evaluating the efficacy of hydromethylthionine. The included protocols offer step-by-step guidance for key experimental methodologies.
Introduction to Hydromethylthionine and Brain Atrophy Assessment
Hydromethylthionine (HMTM), a tau aggregation inhibitor, has shown potential in slowing cognitive decline and reducing the rate of brain atrophy in neurodegenerative diseases such as Alzheimer's disease (AD) and behavioral variant frontotemporal dementia (bvFTD).[1][2][3] The primary mechanism of HMTM is the inhibition of abnormal tau protein aggregation, a pathological hallmark of several neurodegenerative disorders that is correlated with disease severity and brain atrophy.[4][5] Assessing the impact of HMTM on brain atrophy is a critical component of evaluating its therapeutic efficacy. Magnetic Resonance Imaging (MRI) is the cornerstone for non-invasively quantifying brain volume changes. This document outlines key MRI-based techniques and provides detailed protocols for their implementation.
Key Techniques for Brain Atrophy Assessment
Several advanced MRI analysis techniques are employed to quantify brain atrophy. The choice of technique can depend on the specific research question, the brain regions of interest, and the available software and expertise.
Volumetric MRI Analysis
Volumetric MRI measures the volume of the whole brain or specific brain structures. Automated software platforms are commonly used to perform these analyses, providing objective and reproducible measurements.
-
NeuroQuant®: This FDA-cleared software provides automated, quantitative analysis of brain structure volumes from 3D T1-weighted MRI scans.[1][6] It segments the brain into various regions, such as the hippocampus, ventricles, and cortical gray matter, and compares the volumes to an age- and sex-matched normative database.[1][6]
Surface-Based Cortical Thickness Analysis
This technique measures the thickness of the cerebral cortex, which can be a sensitive indicator of neurodegeneration.
-
FreeSurfer: A widely used open-source software suite for processing and analyzing brain MRI images.[7] The longitudinal processing stream in FreeSurfer is particularly valuable for tracking changes in cortical thickness and volume over time within the same individual, which increases the accuracy of these estimates.
Tensor-Based Morphometry (TBM)
TBM is a sophisticated image analysis technique that identifies regional structural differences by analyzing the deformation fields required to align, or 'warp', one brain image to another.[8] This method can create detailed 3D maps of brain atrophy. When applied to longitudinal data, TBM can precisely map the rate of tissue loss over time.
Boundary Shift Integral (BSI)
BSI is a robust method for measuring changes in the volume of brain structures over time. It calculates the total volume through which the boundary of a structure has moved between two registered MRI scans, providing a direct measure of volume change.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative findings on brain atrophy from clinical trials of hydromethylthionine.
Table 1: Annualized Rate of Whole Brain Atrophy in Mild-to-Moderate Alzheimer's Disease (Wilcock et al., 2018)
| Treatment Group | N | Mean Annualized Percent Change in Whole Brain Volume (SE) |
| LMTM 4 mg twice daily (Monotherapy) | 76 | -0.61 (0.16) |
| LMTM 4 mg twice daily (Add-on Therapy) | 320 | -1.05 (0.08) |
| LMTM 100 mg twice daily (Monotherapy) | 79 | -0.73 (0.16) |
| LMTM 100 mg twice daily (Add-on Therapy) | 315 | -1.13 (0.08) |
Data from a Phase 3 clinical trial in patients with mild-to-moderate Alzheimer's disease. LMTM is an earlier formulation of hydromethylthionine. SE = Standard Error.
Table 2: Change in Whole Brain Volume in Behavioral Variant Frontotemporal Dementia (Shiells et al., 2020)
| Plasma Concentration Group (8 mg/day dose) | N | Mean Change in Whole Brain Volume at 52 Weeks (mL) (SE) |
| Minimal Exposure (<0.346 ng/mL) | 44 | -21.3 (3.1) |
| Therapeutic Exposure (≥0.346 ng/mL) | 131 | -12.9 (1.8) |
| Dose Group | N | Mean Change in Whole Brain Volume at 52 Weeks (mL) (SE) |
| 200 mg/day | 110 | -15.8 (2.0) |
Data from a Phase 3 clinical trial (NCT01626378) in patients with bvFTD.[12] The 8 mg/day dose was intended as a control. The analysis revealed concentration-dependent effects at this low dose.
Experimental Protocols
Protocol 1: Volumetric MRI Analysis using NeuroQuant®
Objective: To obtain quantitative volumetric data for whole brain and specific subcortical structures.
1. MRI Acquisition:
- Scanner: 1.5T or 3.0T MRI scanner.
- Sequence: 3D T1-weighted sagittal MPRAGE sequence.
- Key Parameters (GE Scanners):
- Prep Time: 500-600 ms
- Flip Angle: 8-10 degrees
- Bandwidth: ~16-31 kHz
- Slice Thickness: 1.2 mm (no gap)
- Field of View (FOV): 24.0 – 25.6 cm
- Matrix: 192 x 192
- Important Note: Ensure Surface Coil Intensity Correction (SCIC) is turned OFF.[10]
- Data Format: DICOM.
2. Data Submission and Analysis:
- Ensure the 3D T1-weighted series is correctly identified and selected.
- Transmit the DICOM data to the NeuroQuant® software via a secure connection.[1]
- The software will automatically perform the following steps:
- Quality control checks.
- Correction for gradient non-linearity and B1 field inhomogeneity.
- Skull stripping.
- Registration to a probabilistic atlas.
- Voxel-based segmentation of brain structures.[13]
- Calculation of volumes for each structure.
- Comparison of volumes to an age- and sex-matched normative database.[1]
3. Output:
- A report is generated that includes absolute and relative volumes of brain structures, and their percentile rank compared to the normative database.[1]
Protocol 2: Longitudinal Cortical Thickness Analysis using FreeSurfer
Objective: To measure changes in cortical thickness over time.
1. MRI Acquisition:
- Scanner: 1.5T or 3.0T MRI scanner.
- Sequence: High-resolution 3D T1-weighted sequence (e.g., MPRAGE).
- Voxel Size: Isotropic 1.0 mm3 is recommended.
- Consistency is Key: Use the same scanner and acquisition protocol for all time points for a given subject.
2. Cross-Sectional Processing:
- For each subject and each time point, run the standard FreeSurfer cross-sectional processing pipeline (recon-all).
- This step performs skull stripping, intensity normalization, segmentation of white and gray matter, and initial surface reconstruction.
3. Base Template Creation:
- Create an unbiased within-subject template using the recon-all -base command. This combines information from all time points for a subject to create a robust average.
4. Longitudinal Processing:
- Run the longitudinal processing stream (recon-all -long) for each time point, using the base template as a reference. This initializes the processing for each time point from the subject's own average, increasing the precision of the longitudinal measurements.
5. Data Extraction and Statistical Analysis:
- Use FreeSurfer's tools (asegstats2table and aparcstats2table) to extract cortical thickness and volume data for each region of interest across all subjects and time points.
- Perform statistical analysis to compare changes between treatment and control groups.
Protocol 3: Tensor-Based Morphometry (TBM)
Objective: To create 3D maps of longitudinal brain atrophy.
1. MRI Acquisition:
- Acquire high-resolution 3D T1-weighted images at baseline and follow-up time points. Consistency in acquisition parameters is crucial.
2. Image Pre-processing:
- Perform pre-processing steps including noise reduction, intensity normalization, and brain extraction.
3. Non-linear Registration:
- Use a non-linear registration algorithm (e.g., as implemented in SPM or other neuroimaging software packages) to warp the follow-up image to the baseline image for each subject.
4. Jacobian Determinant Calculation:
- Calculate the Jacobian determinant of the deformation field obtained from the registration. The Jacobian determinant at each voxel represents the local volume change.
- A Jacobian > 1 indicates tissue expansion.
- A Jacobian < 1 indicates tissue contraction (atrophy).
5. Statistical Mapping:
- Spatially normalize the Jacobian maps to a common template space.
- Perform voxel-wise statistical analysis (e.g., t-tests) to identify regions where there are significant differences in the rate of atrophy between the hydromethylthionine and control groups.
Signaling Pathways and Experimental Workflows
Hydromethylthionine Mechanism of Action
Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation.[4][5] In tauopathies like Alzheimer's disease, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into neurofibrillary tangles (NFTs), leading to neuronal dysfunction and death.[14] HMTM is thought to interfere with this process, potentially by binding to tau and preventing its aggregation.[4] Additionally, HMTM may have neuroprotective effects by reducing neuroinflammation.[4]
Caption: Mechanism of hydromethylthionine in inhibiting tau aggregation.
Experimental Workflow for Brain Atrophy Assessment
The following diagram illustrates a typical workflow for assessing brain atrophy in a clinical trial of hydromethylthionine.
Caption: Workflow for longitudinal brain atrophy analysis in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 4. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Clinical correlates of longitudinal brain atrophy in progressive supranuclear palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FsTutorial/LongitudinalTutorialV5 - Free Surfer Wiki [surfer.nmr.mgh.harvard.edu]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cortechs.ai [cortechs.ai]
- 10. cortechs.ai [cortechs.ai]
- 11. biorxiv.org [biorxiv.org]
- 12. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Longitudinal analysis of brain atrophy in Alzheimer’s disease and frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]
Application Notes and Protocols for Evaluating Cognitive Improvement with Hydromethylthionine Mesylate (HMTM) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromethylthionine mesylate (HMTM), a tau aggregation inhibitor, has shown potential in addressing cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease.[1][2][3] Preclinical studies in animal models, particularly tau transgenic mice, are crucial for elucidating the mechanisms of action and evaluating the efficacy of HMTM in improving cognitive function.[1] These application notes provide detailed protocols for assessing the cognitive effects of HMTM in animal models, focusing on widely accepted behavioral assays.
Note on Data Presentation: The following tables provide a structured format for presenting quantitative data from cognitive tests. Due to the limited public availability of specific quantitative data from HMTM animal studies, the values presented in these tables are illustrative examples of expected outcomes and are not derived from a single specific study.
I. Animal Model and HMTM Administration Protocol
A common animal model for studying tauopathies is the L1 tau transgenic mouse line, which expresses a truncated form of human tau.
Experimental Design:
-
Animals: Female homozygous L1 tau transgenic mice and age-matched wild-type controls (e.g., NMRI mice).[4]
-
Acclimation: Animals should be acclimated to the facility for at least one month before the start of the study.[4]
-
Housing: House up to 4 mice per cage in a controlled environment with a 12-hour light/dark cycle.[4]
-
HMTM Administration:
-
Control Groups:
-
Vehicle-treated L1 mice.
-
Vehicle-treated wild-type mice.
-
HMTM-treated wild-type mice.
-
II. Behavioral Assays for Cognitive Assessment
A. Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral test to assess hippocampal-dependent spatial learning and memory.[5][6][7]
Experimental Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.[5][6]
-
Acquisition Phase (5-7 days):
-
Four trials per day with a 15-20 minute inter-trial interval.
-
For each trial, the mouse is placed in the water at one of four starting positions (North, South, East, West) in a quasi-random order.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to stay on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
Data Presentation:
Table 1: Morris Water Maze - Escape Latency During Acquisition Phase (Illustrative Data)
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| WT + Vehicle | 45.2 ± 3.1 | 35.8 ± 2.9 | 28.1 ± 2.5 | 20.5 ± 2.1 | 15.3 ± 1.8 |
| L1 + Vehicle | 58.7 ± 4.2 | 55.1 ± 3.8 | 50.3 ± 3.5 | 46.8 ± 3.2 | 43.1 ± 2.9 |
| L1 + HMTM (5 mg/kg) | 57.9 ± 4.0 | 48.2 ± 3.6 | 39.5 ± 3.1 | 31.4 ± 2.8 | 25.6 ± 2.4 |
| L1 + HMTM (15 mg/kg) | 58.1 ± 4.1 | 45.3 ± 3.3 | 35.1 ± 2.9 | 26.8 ± 2.5 | 20.1 ± 2.0 |
Values are presented as mean ± SEM.
Table 2: Morris Water Maze - Probe Trial Performance (Illustrative Data)
| Treatment Group | Time in Target Quadrant (%) | Platform Crossings (n) | Swim Speed (cm/s) |
| WT + Vehicle | 45.8 ± 3.5 | 4.2 ± 0.5 | 20.1 ± 1.2 |
| L1 + Vehicle | 23.1 ± 2.8 | 1.5 ± 0.3 | 19.8 ± 1.1 |
| L1 + HMTM (5 mg/kg) | 32.5 ± 3.1 | 2.8 ± 0.4 | 20.3 ± 1.3 |
| L1 + HMTM (15 mg/kg) | 38.9 ± 3.3 | 3.7 ± 0.5 | 19.9 ± 1.0 |
Values are presented as mean ± SEM.
B. Y-Maze Spontaneous Alternation
The Y-maze test is used to assess spatial working memory by measuring the willingness of rodents to explore novel environments.[8][9]
Experimental Protocol:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.
-
Procedure:
-
Each mouse is placed in the center of the maze and allowed to freely explore the three arms for 8 minutes.
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
Record the sequence of arm entries.
-
-
Data Analysis:
-
A spontaneous alternation is defined as a sequence of three different arm entries (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.[10]
-
Data Presentation:
Table 3: Y-Maze - Spontaneous Alternation (Illustrative Data)
| Treatment Group | Total Arm Entries (n) | Spontaneous Alternations (%) |
| WT + Vehicle | 25.3 ± 1.8 | 72.5 ± 4.1 |
| L1 + Vehicle | 24.8 ± 2.0 | 51.3 ± 3.8 |
| L1 + HMTM (5 mg/kg) | 25.1 ± 1.9 | 60.8 ± 4.0 |
| L1 + HMTM (15 mg/kg) | 24.9 ± 1.7 | 68.2 ± 3.9 |
Values are presented as mean ± SEM.
C. Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[3][11][12]
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of different objects that are of similar size but different in shape and texture.
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 10 minutes.
-
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Test Phase (Day 2, after a retention interval of 1-4 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates a preference for the novel object and intact recognition memory.[12]
-
Data Presentation:
Table 4: Novel Object Recognition - Discrimination Index (Illustrative Data)
| Treatment Group | Exploration Time - Familiar Object (s) | Exploration Time - Novel Object (s) | Discrimination Index (DI) |
| WT + Vehicle | 15.2 ± 1.5 | 35.8 ± 2.9 | 0.40 ± 0.05 |
| L1 + Vehicle | 25.1 ± 2.1 | 26.3 ± 2.3 | 0.02 ± 0.04 |
| L1 + HMTM (5 mg/kg) | 18.9 ± 1.8 | 31.5 ± 2.7 | 0.25 ± 0.06 |
| L1 + HMTM (15 mg/kg) | 16.1 ± 1.6 | 34.2 ± 3.0 | 0.36 ± 0.05 |
Values are presented as mean ± SEM.
III. Proposed Signaling Pathways of HMTM in Cognitive Improvement
HMTM is believed to exert its cognitive-enhancing effects through a dual mechanism of action: inhibiting tau aggregation and modulating cholinergic signaling.[3][13][14][15] These actions can influence downstream signaling pathways crucial for synaptic plasticity and neuronal survival.
Caption: Experimental workflow for evaluating HMTM in animal models.
References
- 1. HMTM | ALZFORUM [alzforum.org]
- 2. Assessment of Spontaneous Alternation, Novel Object Recognition and Limb Clasping in Transgenic Mouse Models of Amyloid-β and Tau Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking activation of synaptic NMDA receptors-induced CREB signaling to brief exposure of cortical neurons to oligomeric amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative analysis of spontaneous alternation behaviors on a Y-maze reveals adverse effects of acute social isolation on spatial working memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Cognitive and Behavioral Deficits in Mouse Models for Tauopathy and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synaptic Therapy in Alzheimer’s Disease: A CREB-centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Neurofilament Light Chain as a Biomarker in HMTM Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hereditary Myopathy with Early Respiratory Failure (HMTM), a rare, autosomal dominant neuromuscular disorder, is characterized by progressive muscle weakness, particularly affecting the respiratory muscles, and is caused by mutations in the titin gene (TTN).[1][2][3][4] The pathophysiology involves myofibrillar disorganization and the formation of protein aggregates within muscle fibers.[4] Monitoring disease progression and therapeutic efficacy in HMTM currently relies on clinical assessments and functional tests, which can be subjective and slow to show change. There is a critical need for sensitive, objective biomarkers to aid in diagnosis, prognostication, and to accelerate clinical trials.
Neurofilament light chain (NfL), a structural protein of the neuronal cytoskeleton, is released into the cerebrospinal fluid (CSF) and blood upon neuroaxonal damage.[5][6][7] It has emerged as a promising biomarker for a variety of neurodegenerative and neurological conditions, including amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), and Alzheimer's disease.[5][8][9] While primarily a marker of neuronal injury, the profound muscle fiber disruption and potential involvement of the neuromuscular junction in myopathies like HMTM suggest that NfL could also serve as a valuable biomarker in this context, reflecting the downstream consequences of the primary muscle pathology.
These application notes provide a framework for the investigation of NfL as a biomarker in HMTM studies, offering hypothesized pathways, adapted experimental protocols, and comparative data to guide research efforts.
Hypothesized Role and Signaling Pathway of NfL in HMTM
In HMTM, mutations in the TTN gene lead to dysfunctional titin protein, which is crucial for the structural integrity of the sarcomere in muscle cells.[3][4] This results in myofibrillar disorganization, protein aggregation, and ultimately, muscle fiber degeneration. While HMTM is a primary myopathy, the chronic breakdown of muscle fibers and potential secondary effects on intramuscular nerves and the neuromuscular junction could lead to the release of NfL into the interstitial fluid and subsequently into the bloodstream. Elevated NfL levels in HMTM patients could therefore correlate with the rate of muscle fiber turnover and disease activity.
Quantitative Data Summary
Currently, there is no published data on NfL levels specifically in HMTM patients. However, to provide a frame of reference for researchers, the following table summarizes representative NfL concentrations in healthy controls and individuals with other neurodegenerative diseases. It is hypothesized that NfL levels in HMTM may be elevated compared to healthy controls, potentially in a range that reflects the severity of muscle degeneration.
| Cohort | Sample Type | NfL Concentration (pg/mL) | Technology | Reference |
| Healthy Controls | ||||
| Age 30 | Serum/Plasma | Median: 5 (95% CI: 3-10) | Simoa | [10] |
| Age 80 | Serum/Plasma | Median: 19 (95% CI: 10-37) | Simoa | [10] |
| Healthy Volunteers | Serum | 2.25–9.19 ng/L (Reference Interval) | ELISA | [11] |
| Alzheimer's Disease | ||||
| AD Patients | Blood | 2.61 times higher than controls | Various | [12] |
| Amyotrophic Lateral Sclerosis (ALS) | ||||
| ALS Patients | Blood | 8.92 times higher than controls | Various | [12] |
| Multiple Sclerosis (PwMS) | ||||
| PwMS (Baseline) | Serum | Median: 20.6 | Simoa | [13] |
| Healthy Controls (Baseline) | Serum | Median: 15.3 | Simoa | [13] |
Note: NfL concentrations are highly dependent on the assay technology used (e.g., Simoa, ELISA) and the sample matrix (serum, plasma, CSF).[7][9][14] Direct comparison of absolute values across studies should be done with caution. Age is a significant confounding factor, with NfL levels increasing with age in healthy individuals.[9][10]
Experimental Protocols
The following protocols are adapted from established methodologies for NfL measurement in blood samples and are proposed for use in HMTM studies.
Protocol 1: Blood Sample Collection and Serum/Plasma Preparation
Objective: To obtain high-quality serum or plasma samples for NfL analysis.
Materials:
-
Phlebotomy supplies (needles, tubes, etc.)
-
For Serum: Serum separator tubes (SST)
-
For Plasma: EDTA tubes
-
Centrifuge
-
Cryovials
-
-80°C freezer
Procedure:
-
Sample Collection: Collect whole blood via venipuncture. For serum, use an SST. For plasma, use an EDTA tube.
-
Processing (Serum):
-
Allow the SST to stand at room temperature for 30-60 minutes to allow for clotting.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (serum) without disturbing the gel separator or pellet.
-
-
Processing (Plasma):
-
Invert the EDTA tube 8-10 times immediately after collection to ensure proper mixing with the anticoagulant.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.
-
Carefully collect the supernatant (plasma).
-
-
Aliquoting and Storage:
-
Aliquot the serum or plasma into pre-labeled cryovials (e.g., 0.5 mL aliquots).
-
Immediately store the aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Quantification of NfL using Single Molecule Array (Simoa)
Objective: To quantify NfL concentrations in prepared serum or plasma samples. This protocol is based on the use of the Quanterix NF-light® Advantage Kit on a Simoa HD-X Analyzer.[10][15]
Materials:
-
Quanterix NF-light® Advantage Kit (or similar high-sensitivity immunoassay)
-
Simoa HD-X Analyzer (or equivalent platform)
-
Calibrators and controls provided with the kit
-
Patient serum/plasma samples
Procedure:
-
Preparation:
-
Thaw all reagents, calibrators, controls, and patient samples on ice.
-
Vortex all samples and controls before loading.
-
Follow the kit manufacturer's instructions for preparing the calibrator curve and quality controls.
-
-
Assay Execution:
-
Load the reagents, samples, calibrators, and controls onto the Simoa HD-X Analyzer.
-
Run the pre-defined NF-light® assay protocol on the instrument. The instrument will automate the following steps:
-
Dilution of samples.
-
Incubation with capture antibody-coated beads.
-
Incubation with biotinylated detection antibody.
-
Incubation with streptavidin-β-galactosidase.
-
Resuspension with substrate and loading into the Simoa disk for single-molecule detection.
-
-
-
Data Analysis:
-
The instrument software will automatically calculate the NfL concentration for each sample based on the standard curve generated from the calibrators.
-
Ensure that the quality control samples fall within the acceptable range defined by the manufacturer.
-
Results are typically reported in pg/mL.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an HMTM study investigating NfL as a biomarker.
Conclusion and Future Directions
The use of NfL as a biomarker in HMTM is a promising but as-yet unexplored area of research. The protocols and frameworks provided here offer a starting point for investigators. Key future work should focus on:
-
Establishing Reference Ranges: A crucial first step is to measure NfL levels in a well-characterized cohort of HMTM patients and compare them to age-matched healthy controls.
-
Longitudinal Studies: Tracking NfL levels in HMTM patients over time will be essential to determine if changes in NfL concentration correlate with disease progression or response to therapy.
-
Correlation with Clinical Endpoints: Studies should aim to correlate NfL levels with established clinical measures of HMTM severity, such as muscle strength, respiratory function, and mobility.
By systematically investigating the potential of NfL, the research community can work towards validating a much-needed biomarker that could significantly impact the management of HMTM and the development of new therapies.
References
- 1. Hereditary Myopathy with Early Respiratory Failure - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Orphanet: Hereditary myopathy with early respiratory failure [orpha.net]
- 3. Hereditary myopathy with early respiratory failure (HMERF): Still rare, but common enough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hereditary myopathy with early respiratory failure associated with a mutation in A-band titin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurofilament light chain: a biomarker at the crossroads of clarity and confusion for gene-directed therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Trends in clinical studies evaluating neurofilament light chain as a biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidance for use of neurofilament light chain as a cerebrospinal fluid and blood biomarker in multiple sclerosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age‐ and disease‐specific reference values for neurofilament light presented in an online interactive support interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Serum neurofilament light chain levels in patients with cognitive deficits and movement disorders: comparison of cerebrospinal and serum neurofilament light chain levels with other biomarkers [frontiersin.org]
- 12. The diagnostic performance of neurofilament light chain in CSF and blood for Alzheimer's disease, frontotemporal dementia, and amyotrophic lateral sclerosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum neurofilament light chain levels associations with gray matter pathology: a 5‐year longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Method to Combine Neurofilament Light Measurements From Blood Serum and Plasma in Clinical and Population-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Collection and Measurement of Serum Neurofilament Light (NfL) [protocols.io]
Application Notes and Protocols for a Double-Blind, Placebo-Controlled Trial of Hydromethylthionine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a double-blind, placebo-controlled clinical trial of hydromethylthionine, a tau aggregation inhibitor. The information is intended to guide researchers, scientists, and drug development professionals in the design and execution of such a trial, with a focus on Alzheimer's disease (AD) or other tauopathies like frontotemporal dementia (FTD).
Introduction to Hydromethylthionine
Hydromethylthionine, the active moiety of hydromethylthionine mesylate (HMTM), is a potent inhibitor of tau protein aggregation.[1][2][3] In neurodegenerative diseases such as Alzheimer's, the tau protein can misfold and accumulate into toxic aggregates, forming neurofibrillary tangles that disrupt neuronal function and contribute to cell death.[3] Hydromethylthionine is designed to cross the blood-brain barrier to target and inhibit this pathological aggregation of tau.[4] Its mechanism of action also involves promoting the disaggregation of existing tau filaments.[2][3] Furthermore, it may offer additional neuroprotective benefits by reducing oxidative stress and neuroinflammation.[3] A secondary pharmacological action is the symptomatic increase of acetylcholine (B1216132) levels in brain regions crucial for memory.[4][5]
Signaling Pathway of Hydromethylthionine
The primary proposed mechanism of action for hydromethylthionine is the inhibition of tau protein aggregation, a central pathological hallmark of Alzheimer's disease and other tauopathies. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of hydromethylthionine in inhibiting tau pathology.
Double-Blind, Placebo-Controlled Trial Protocol
This protocol outlines the key components for a randomized, double-blind, placebo-controlled trial of hydromethylthionine. It is based on designs from previous Phase 3 trials, such as the LUCIDITY study.[6][7][8]
3.1. Study Design
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is recommended.
-
Blinded Phase: A 12-month double-blind treatment period where participants are randomly assigned to receive either hydromethylthionine or a placebo.[6][7][8]
-
Open-Label Extension (Optional): Following the blinded phase, all participants may enter a 12-month open-label phase where they receive hydromethylthionine. This can provide data on the long-term effects and the impact of delayed treatment initiation.[6][7][8]
The following diagram illustrates the experimental workflow of such a trial.
Caption: Experimental workflow for a double-blind, placebo-controlled trial.
3.2. Participant Population
-
Inclusion Criteria:
-
Age: Typically between 50 and 85 years.
-
Diagnosis: Probable Alzheimer's disease (mild to moderate) or behavioral variant frontotemporal dementia (bvFTD), according to established diagnostic criteria (e.g., NIA-AA for AD, International Consensus Criteria for bvFTD).[9]
-
Cognitive Status: Defined by scores on standardized tests such as the Mini-Mental State Examination (MMSE) and the Clinical Dementia Rating (CDR) scale.
-
Study Partner: A reliable study partner who can provide information on the participant's daily functioning.
-
-
Exclusion Criteria:
-
Other significant neurological or psychiatric disorders.
-
Medical conditions that could interfere with the study medication or assessments.
-
Concomitant use of other investigational drugs or certain symptomatic dementia medications, as these have been shown to potentially interfere with the pharmacological activity of hydromethylthionine.[2]
-
3.3. Intervention and Placebo
-
Active Treatment: Hydromethylthionine mesylate administered orally. Doses of 8 mg/day and 16 mg/day have been evaluated in previous trials.[7][8]
-
Placebo: An identical-appearing tablet or capsule containing no active ingredient. A key consideration with hydromethylthionine is that it can cause urinary discoloration. To maintain blinding, an active placebo such as a low dose of methylthioninium chloride (MTC) may be used, as it can produce similar discoloration without a therapeutic effect on dementia.[10]
3.4. Randomization and Blinding
Participants should be randomized in a 1:1 ratio to receive either hydromethylthionine or placebo. A central, computer-generated randomization schedule should be used. Both participants and all study personnel (investigators, coordinators, and assessors) should remain blinded to the treatment allocation until the end of the double-blind phase.
3.5. Outcome Measures
Primary Endpoints:
-
Cognitive Function: Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[7][8][11]
-
Daily Function: Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[7][8][11]
Secondary Endpoints:
-
Global Clinical Change: Assessed using the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the Modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[11]
-
Brain Atrophy: Measured by changes in whole-brain volume or specific regional volumes (e.g., temporal lobe) using magnetic resonance imaging (MRI).[7][8]
-
Biomarkers:
-
Neurofilament Light Chain (NfL): A marker of neurodegeneration, measured in blood or cerebrospinal fluid (CSF).[12]
-
Phosphorylated Tau (p-tau): A core biomarker of Alzheimer's pathology, measured in blood or CSF.[12]
-
Cerebral Glucose Metabolism: Assessed using 18F-fluorodeoxyglucose positron emission tomography (FDG-PET).[7][8]
-
Safety Endpoints:
-
Incidence of adverse events (AEs) and serious adverse events (SAEs).
-
Changes in vital signs, electrocardiograms (ECGs), and laboratory safety panels.
Data Presentation
Quantitative data from the trial should be summarized in clear and concise tables to facilitate comparison between the treatment and placebo groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Hydromethylthionine (n=...) | Placebo (n=...) | p-value |
| Age (years), mean (SD) | |||
| Sex, n (%) | |||
| Education (years), mean (SD) | |||
| MMSE Score, mean (SD) | |||
| ADAS-Cog Score, mean (SD) | |||
| ADCS-ADL Score, mean (SD) |
Table 2: Change from Baseline in Primary Efficacy Endpoints at 12 Months
| Endpoint | Hydromethylthionine (n=...) | Placebo (n=...) | Treatment Difference | p-value |
| ADAS-Cog | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SE) | ||||
| ADCS-ADL | ||||
| Baseline, mean (SD) | ||||
| Change from Baseline, mean (SE) |
SE: Standard Error
Table 3: Change from Baseline in Key Secondary and Biomarker Endpoints at 12 Months
| Endpoint | Hydromethylthionine (n=...) | Placebo (n=...) | Treatment Difference | p-value |
| Whole Brain Atrophy (%) | ||||
| Change from Baseline, mean (SE) | ||||
| Plasma NfL (pg/mL) | ||||
| Change from Baseline, mean (SE) | ||||
| Plasma p-tau181 (pg/mL) | ||||
| Change from Baseline, mean (SE) |
Statistical Analysis
The primary efficacy analysis should be conducted on the modified intent-to-treat (mITT) population, which includes all randomized participants who received at least one dose of the study drug and have both a baseline and at least one post-baseline efficacy assessment. A mixed model for repeated measures (MMRM) is a suitable statistical approach to analyze the change from baseline in the primary and secondary endpoints, accounting for missing data.
Conclusion
Conducting a rigorous double-blind, placebo-controlled trial is essential to definitively establish the efficacy and safety of hydromethylthionine as a treatment for Alzheimer's disease and other tauopathies. The protocols and guidelines presented here, based on previous late-stage clinical trials, provide a robust framework for such an investigation. Careful attention to study design, participant selection, outcome measures, and data analysis will be critical for the successful execution and interpretation of the trial results.
References
- 1. Hydromethylthionine sustains truncated tau-dependent inflammation-lowering effects in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 4. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 5. Company - TauRx [taurx.com]
- 6. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. TauRx Therapeutics Achieves Enrollment Target For Second Phase 3 Clinical Trial Of LMTX™ In Alzheimer's Disease - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols: Hydromethylthionine for Behavioral Variant Frontotemporal Dementia (bvFTD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Behavioral variant frontotemporal dementia (bvFTD) is a neurodegenerative disorder characterized by progressive deterioration in behavior, personality, and executive function. A significant portion of bvFTD cases are classified as tauopathies, defined by the pathological aggregation of tau protein in the brain, leading to neuronal dysfunction and death.[1] Hydromethylthionine (HMTM), also known as LMTM or TRx0237, is a second-generation tau aggregation inhibitor (TAI) developed as a potential disease-modifying therapy for tauopathies, including bvFTD.[2] It is a stabilized, reduced form of methylthioninium chloride (methylene blue) designed for improved absorption and tolerability.[2] This document outlines the mechanism of action, clinical trial data, and relevant experimental protocols for the application of hydromethylthionine in bvFTD research.
Mechanism of Action
Hydromethylthionine's primary therapeutic action is the inhibition of pathological protein aggregation. In the context of bvFTD, it targets the aggregation of both tau protein and, reportedly, TDP-43, which together are linked to over 80% of bvFTD cases.[3][4] The drug is believed to interfere with the tau-tau binding necessary for the formation of toxic oligomers and subsequent neurofibrillary tangles (NFTs), thereby slowing the progression of neurodegeneration.[5][6]
Caption: Hydromethylthionine acts as a tau aggregation inhibitor, preventing the formation of toxic oligomers.
Clinical Trial Data
A global Phase 3 clinical trial (TRx-237-007) was conducted to assess hydromethylthionine in 220 participants with bvFTD.[3][7] The study compared a high dose (200 mg/day) against a low dose (8 mg/day), with the low dose intended as a control to mask potential urine discoloration.[3][7]
Efficacy Data
Initial analysis of the randomized groups showed no statistically significant difference between the 200 mg/day and 8 mg/day arms on the primary outcomes.[7][8] However, a subsequent pharmacokinetic exposure-response analysis revealed that treatment effects were dependent on the plasma concentration of the drug.[3][7] At the 8 mg/day dose, patients with sufficient plasma concentrations (>0.346 ng/ml) showed significant benefits compared to those with minimal drug exposure.[7][8] The high dose conferred no additional benefit.[3][4]
Table 1: Key Efficacy Outcomes from Phase 3 Trial (TRx-237-007)
| Outcome Measure | Dosing Group Comparison (200 mg/day vs. 8 mg/day) | Exposure-Response Analysis (at 8 mg/day dose) |
| Addenbrooke's Cognitive Examination – Revised (ACE-R) | No significant difference[7] | Concentration-dependent effects observed[7] |
| Functional Activities Questionnaire (FAQ) | No significant difference[7] | Significant benefit with sufficient plasma levels[7][8] |
| Whole Brain Atrophy (MRI) | No significant difference[7] | Significant reduction in atrophy with sufficient plasma levels[3][7][8] |
| Modified-CGIC | No significant difference[7] | Significant benefit with sufficient plasma levels[7][8] |
Modified-CGIC: Modified Clinical Global Impression of Change
Safety and Tolerability
Hydromethylthionine has demonstrated a benign safety profile in clinical trials and does not cause amyloid-related imaging abnormalities (ARIA), a side effect seen with some other dementia therapies.[9][10] Specific quantitative data on adverse events for the bvFTD trial is not detailed in the provided search results, but the overall profile is considered favorable.
Experimental Protocols
Protocol 1: Phase 3 Clinical Trial in bvFTD (TRx-237-007)
Objective: To compare the efficacy and safety of hydromethylthionine at two different doses (200 mg/day and 8 mg/day) in patients with bvFTD over a 52-week period.[7][8]
Study Design: A 52-week, global, randomized, controlled, double-blind, parallel-group Phase 3 study.[7][11]
Participant Population:
-
Inclusion Criteria: 220 participants under 80 years of age with a diagnosis of bvFTD according to international consensus criteria.[3][7][11] Participants were also required to have evidence of brain atrophy on MRI scans.[3][4]
-
Exclusion Criteria: Standard exclusions for major neurological comorbidities, clinically significant systemic illness, or use of other investigational drugs.
Treatment Regimen:
-
Participants were randomized to receive either:
Outcome Measures:
-
Co-Primary Endpoints:
-
Secondary Endpoint:
Caption: Workflow for the Phase 3 clinical trial of hydromethylthionine in bvFTD participants.
Protocol 2: Population Pharmacokinetic (PK) Exposure-Response Analysis
Objective: To determine the relationship between plasma concentration of hydromethylthionine and treatment response on clinical and neuroimaging outcomes.[3][7]
Methodology:
-
Sample Collection: Blood samples were collected from a subset of 175 trial participants at baseline and at the 52-week endpoint.[3][7]
-
Drug Concentration Assay: A validated, discriminatory plasma assay was used to measure the concentration of the parent drug (hydromethylthionine).[7]
-
Exposure-Response Modeling:
-
Statistical Analysis: The primary and secondary outcome measures (FAQ, Modified-CGIC, brain atrophy rate) were re-analyzed, comparing the stratified groups within the 8 mg/day arm to establish a concentration-response relationship.[7][8]
Conclusion and Future Directions
The Phase 3 trial of hydromethylthionine in bvFTD did not demonstrate a significant difference between the 200 mg/day and 8 mg/day doses as randomized.[7] However, a critical exposure-response analysis suggests that the drug has concentration-dependent pharmacological activity.[3][7] Even at the low 8 mg/day dose, sufficient plasma concentrations were associated with a significant reduction in the rates of clinical decline and brain atrophy.[3][4]
These findings suggest that the optimal therapeutic dose may be in the range of 20-60 mg/day.[7][8] The results underscore the importance of pharmacokinetic analyses in clinical trials for neurodegenerative diseases. A future confirmatory, placebo-controlled trial is planned to validate these findings and establish hydromethylthionine as a potential treatment for bvFTD.[7][8]
References
- 1. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 4. TauRx Reveals Study Results That Offers New Hope for Treatment of Patients With Dementia - BioSpace [biospace.com]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. Tau-Centric Targets and Drugs in Clinical Development for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LUCIDITY phase 3 topline data presented at CTAD for HMTM - the only oral anti-Tau therapy in late-stage development - TauRx [taurx.com]
- 10. taurx.com [taurx.com]
- 11. TauRx Therapeutics Ltd reports that hydromethylthionine could slow clinical decline and brain atrophy in behavioural variant Fronto-Temporal Dementia | Alzheimer Europe [alzheimer-europe.org]
Application Notes and Protocols for Screening Hydromethylthionine Efficacy in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydromethylthionine, also known as LMTX, is a tau aggregation inhibitor that has been investigated as a potential therapeutic agent for Alzheimer's disease and other tauopathies.[1][2] The pathological aggregation of the microtubule-associated protein tau is a hallmark of these neurodegenerative diseases.[3] Therefore, compounds that can inhibit this process are of significant therapeutic interest. Cell-based models provide a crucial platform for the initial screening and characterization of such compounds, offering a more physiologically relevant environment than purely biochemical assays.[3][4]
These application notes provide detailed protocols for establishing and utilizing cell-based assays to screen for the efficacy of hydromethylthionine and other potential tau aggregation inhibitors. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Mechanism of Action of Hydromethylthionine
Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation.[2][5] It is believed to interfere with the formation of the beta-sheet structures that are critical for the assembly of tau monomers into paired helical filaments (PHFs) and ultimately neurofibrillary tangles (NFTs).[2] Beyond direct inhibition, evidence also suggests that the active component of hydromethylthionine may modulate the phosphorylation state of tau, a key pathological modification that precedes and promotes its aggregation.[2][6] Some studies suggest a potential influence on the activity of kinases like Glycogen Synthase Kinase-3β (GSK-3β), which are known to hyperphosphorylate tau.[2]
Quantitative Data Summary
Table 1: Preclinical Efficacy of Hydromethylthionine in a Tau Transgenic Mouse Model
| Model | Treatment | Duration | Key Findings | Reference |
| Tau Transgenic Mice | Hydromethylthionine | - | Reduction in tau aggregation pathology | [7] |
| Tau Transgenic Mice | Hydromethylthionine | - | Reversal of behavioral deficits | [5] |
| Tau Transgenic Mice (L1 line) | Hydromethylthionine | - | Doubled hippocampal acetylcholine (B1216132) levels | [8] |
| Tau Transgenic Mice (Line 66) | Hydromethylthionine | - | Recovery of metabolic/mitochondrial dysfunction and changes in synaptic transmission | [5] |
Table 2: Clinical Efficacy of Hydromethylthionine (LMTX) in Alzheimer's Disease
| Trial | Dose | Duration | Key Cognitive Outcome (ADAS-Cog) | Key Functional Outcome (ADCS-ADL) | Brain Atrophy Reduction | Reference |
| Phase 3 (as monotherapy) | 8 mg/day | 15 months | Significant decrease in rate of disease progression | - | 33-38% | [1] |
| LUCIDITY Phase 3 | 16 mg/day | 12 months | Sustained benefits across early to moderate dementia | - | - | [9] |
| LUCIDITY Phase 3 | 16 mg/day | 12 months | 93% reduction in change in blood neurofilament light chain (NfL) concentration | - | - | [10] |
Experimental Protocols
I. Cell Line Selection and Culture
A variety of cell lines are suitable for establishing tau aggregation models. The choice of cell line will depend on the specific experimental goals.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more neuron-like phenotype. These cells are commonly used for neurotoxicity and neurodegenerative disease modeling.
-
U2OS: A human osteosarcoma cell line that is robust and easy to transfect, making it suitable for high-throughput screening of tau phosphorylation and aggregation.[6]
-
HEK293: Human embryonic kidney cells that are highly transfectable and often used for developing stable cell lines expressing tau constructs.[11]
General Cell Culture Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells regularly to maintain sub-confluent densities.
II. Induction of Tau Aggregation in Cell-Based Models
To screen for inhibitors, it is first necessary to induce tau aggregation within the chosen cell line. Several methods can be employed:
A. Overexpression of Aggregation-Prone Tau Mutants:
-
Transfect cells with a plasmid encoding a mutated form of tau known to be prone to aggregation, such as P301L or P301S, which are associated with frontotemporal dementia.[5]
-
Stable cell lines with inducible expression systems (e.g., doxycycline-inducible) are recommended for controlled expression of the tau protein.[4]
B. Seeding with Pre-formed Tau Fibrils:
This method mimics the proposed "prion-like" propagation of tau pathology.
-
Prepare tau seeds from recombinant tau fibrils or brain homogenates from tau transgenic mice.[12]
-
Treat cultured cells with the prepared tau seeds, often using a transfection reagent to facilitate their uptake.[12]
-
The exogenous seeds will then induce the aggregation of the endogenous or overexpressed tau within the cells.
III. High-Throughput Screening (HTS) Assay for Tau Aggregation Inhibitors
This protocol describes a general workflow for a high-throughput screening assay using a fluorescence-based readout.
A. Thioflavin T (ThT) Fluorescence Assay (Cell-Based Adaptation):
Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures like tau aggregates.
-
Plate Cells: Seed cells in a 96-well or 384-well black, clear-bottom plate at an optimized density.
-
Compound Treatment: Add hydromethylthionine or other test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Induce Aggregation: Induce tau aggregation using one of the methods described in section II.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24-48 hours) to allow for tau aggregation.
-
Cell Lysis and Staining:
-
Lyse the cells using a suitable lysis buffer.
-
Add Thioflavin T solution to each well to a final concentration of approximately 10 µM.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.[4]
-
Data Analysis: A decrease in ThT fluorescence in compound-treated wells compared to the vehicle control indicates inhibition of tau aggregation. Calculate the percentage of inhibition and determine the IC50 value of the compound.
B. Immunofluorescence-Based High-Content Screening (HCS):
This method provides more detailed information on the intracellular localization and morphology of tau aggregates.
-
Follow steps 1-4 from the ThT assay protocol.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for aggregated or phosphorylated tau (e.g., AT8, AT100, or PHF-1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the number and intensity of tau aggregates per cell.
-
-
Data Analysis: A reduction in the number or intensity of fluorescent puncta in compound-treated cells indicates inhibitory activity.
IV. Confirmatory and Mechanistic Assays
A. Filter Trap Assay (Detergent-Insoluble Tau):
This biochemical assay quantifies the amount of detergent-insoluble aggregated tau.
-
Cell Lysis and Fractionation:
-
Lyse treated cells in a buffer containing detergents (e.g., Triton X-100, Sarkosyl).
-
Separate the soluble and insoluble fractions by centrifugation.
-
-
Filtration: Filter the insoluble fraction through a cellulose (B213188) acetate (B1210297) or nitrocellulose membrane using a dot-blot apparatus.[13]
-
Immunodetection:
-
Wash the membrane and block non-specific binding.
-
Probe the membrane with a primary antibody against tau.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the dot blot intensity using densitometry. A reduction in signal intensity indicates a decrease in insoluble tau aggregates.[2]
-
B. Western Blotting for Tau Phosphorylation:
To investigate the effect of hydromethylthionine on tau phosphorylation, perform western blotting using phospho-specific tau antibodies.
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against specific phospho-tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404) and total tau.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using ECL and quantify the band intensities. A decrease in the ratio of phosphorylated tau to total tau suggests that the compound may inhibit tau kinases or activate phosphatases.
Visualizations
Caption: Signaling pathway of tau aggregation and the proposed mechanism of action for hydromethylthionine.
Caption: Experimental workflow for screening hydromethylthionine efficacy in cell-based models.
References
- 1. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays for the Screening and Characterization of Tau Aggregation Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteomic Analysis of Hydromethylthionine in the Line 66 Model of Frontotemporal Dementia Demonstrates Actions on Tau-Dependent and Tau-Independent Networks | MDPI [mdpi.com]
- 6. innoprot.com [innoprot.com]
- 7. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taurx.com [taurx.com]
- 9. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 10. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility of hydromethylthionine dihydrobromide in PBS
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of hydromethylthionine dihydrobromide in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in PBS important?
Hydromethylthionine, also known as LMTM or LMTX, is a tau aggregation inhibitor investigated for its therapeutic potential in neurodegenerative diseases like Alzheimer's.[1][2][3] For in-vitro experiments, achieving a stable and soluble solution in a physiologically relevant buffer like PBS is crucial for accurate and reproducible results.
Q2: I am having difficulty dissolving this compound in PBS. Is this expected?
Yes, this is a potential issue. While some salt forms of hydromethylthionine are reported to be highly soluble, phenothiazine (B1677639) derivatives, the chemical class to which hydromethylthionine belongs, can exhibit limited aqueous solubility.[4] Methylene (B1212753) blue, a closely related compound, has a reported solubility of approximately 0.14 mg/mL in PBS at pH 7.2, which may be a useful reference.
Q3: What factors can influence the solubility of this compound in PBS?
Several factors can affect solubility, including:
-
pH: The pH of the PBS solution can impact the ionization state of the compound, which in turn affects its solubility.
-
Temperature: For many compounds, solubility increases with temperature. However, this can also affect the stability of the compound and the buffer.
-
Concentration: Attempting to create a solution that is too concentrated will likely result in incomplete dissolution.
-
Purity of the compound: Impurities can sometimes affect solubility.
-
Agitation and time: Proper mixing and sufficient time are necessary to achieve maximum dissolution.
Q4: Can I use organic solvents to aid dissolution?
While organic solvents like DMSO or ethanol (B145695) can be used to create a concentrated stock solution, it is critical to minimize the final concentration of the organic solvent in your aqueous working solution. Organic solvents can have physiological effects on experimental models.
Troubleshooting Guide
Issue: The compound is not fully dissolving in PBS, resulting in a cloudy solution or visible precipitate.
Workflow for Troubleshooting Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Detailed Troubleshooting Steps:
-
Reduce the Target Concentration: Your desired concentration may exceed the solubility limit. Try preparing a more dilute solution.
-
Adjust the pH: Prepare PBS at slightly different pH values (e.g., 6.8, 7.0, 7.4, 7.8) to see if this improves solubility. The ionization state of the compound can be pH-dependent.
-
Gentle Warming: Warm the PBS solution to 37°C while stirring before and during the addition of the compound. Do not boil the solution, as this can degrade the compound and alter the buffer composition.
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This can help to break up aggregates and enhance dissolution.
-
Use of a Co-solvent (for stock solutions):
-
First, attempt to dissolve the compound in a small amount of a suitable organic solvent like DMSO or ethanol.
-
Then, slowly add this stock solution to your PBS buffer with vigorous stirring.
-
Important: Ensure the final concentration of the organic solvent in your working solution is very low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.
-
Data on Solubility of Related Compounds
| Compound | Solvent | Temperature | Solubility (approx.) |
| Methylene Blue (hydrate) | PBS (pH 7.2) | Not Specified | 0.14 mg/mL |
| Methylene Blue (hydrate) | Ethanol | Not Specified | 3.3 mg/mL |
| Methylene Blue (hydrate) | DMSO | Not Specified | 2 mg/mL |
| Methylene Blue (hydrate) | Dimethyl formamide (B127407) (DMF) | Not Specified | 2 mg/mL |
| Methylene Blue | Water | 25°C | 43.6 mg/mL |
Data compiled from publicly available sources.
Experimental Protocols
Protocol for Preparing a this compound Solution in PBS
This protocol provides a general procedure. Optimization may be required.
-
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), sterile, 1x
-
Magnetic stirrer and stir bar
-
Sterile conical tubes or glass beaker
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the desired final concentration of your working solution.
-
Measure the required volume of PBS into your sterile container.
-
Place the container on a magnetic stirrer and add the stir bar. Begin stirring at a moderate speed.
-
Carefully weigh the required amount of this compound powder.
-
Slowly add the powder to the vortex of the stirring PBS.
-
Allow the solution to stir for at least 30-60 minutes at room temperature.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles remain, proceed with the troubleshooting steps outlined above (e.g., gentle warming, sonication).
-
Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter to remove any potential microbial contamination or remaining micro-precipitates.
-
Aliquot and store the solution as required for your experiments. It is often recommended to prepare fresh solutions for each experiment.
-
Mechanism of Action
Hydromethylthionine is a tau aggregation inhibitor. In Alzheimer's disease, the tau protein can misfold and aggregate, forming neurofibrillary tangles that contribute to neuronal death.[1] Hydromethylthionine is designed to interfere with this process.
Caption: Mechanism of hydromethylthionine as a tau aggregation inhibitor.
References
Technical Support Center: Oral Hydromethylthionine Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral hydromethylthionine (HMTM), also known as LMTX. The information provided is intended to help overcome challenges related to its oral bioavailability during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in plasma concentrations of hydromethylthionine in our animal studies. What could be the cause?
A1: High variability in plasma concentrations following oral administration can stem from several factors:
-
Physicochemical Properties: While specific data for hydromethylthionine mesylate is not publicly available, related compounds can exhibit poor aqueous solubility. Variability in the gastrointestinal (GI) fluid composition of individual animals can significantly impact the dissolution and subsequent absorption of a poorly soluble compound.
-
Food Effects: The presence or absence of food in the GI tract can alter gastric emptying time, pH, and the presence of bile salts, all of which can influence drug dissolution and absorption. It is crucial to standardize feeding schedules in your experimental protocol.
-
First-Pass Metabolism: Hydromethylthionine can be taken up by red blood cells, which helps it bypass some first-pass liver metabolism. However, the extent of this uptake and any metabolism in the gut wall or liver can vary between subjects.
-
Gastrointestinal Motility and pH: Differences in GI transit time and regional pH can affect the extent of drug dissolution and the time it resides in areas optimal for absorption.
Q2: What are some initial strategies to consider for improving the oral bioavailability of hydromethylthionine in our formulation?
A2: To enhance the oral bioavailability of a compound with potentially low solubility, consider the following formulation strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing hydromethylthionine in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution rate compared to its crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic drugs in the GI tract and facilitate their absorption via the lymphatic pathway.
-
Solubilizing Excipients: The inclusion of surfactants, co-solvents, and cyclodextrins in your formulation can enhance the solubility of the drug in the GI fluids.
Q3: Are there any known drug-drug interactions that could affect the bioavailability or efficacy of hydromethylthionine?
A3: Yes, clinical and preclinical studies have shown that the efficacy of hydromethylthionine can be reduced when administered as an add-on therapy with standard Alzheimer's disease treatments like acetylcholinesterase inhibitors (e.g., rivastigmine) and NMDA receptor antagonists (e.g., memantine).[1][2][3] This interaction appears to have a neuropharmacological basis, where these symptomatic drugs may interfere with the disease-modifying effects of hydromethylthionine on cholinergic signaling and mitochondrial function.[1][2][3] When designing experiments, it is crucial to consider whether concomitant administration of other drugs is a variable.
Q4: What is the recommended oral dose of hydromethylthionine for preclinical studies?
A4: Clinical trials have surprisingly found that a low dose of 8 mg/day of hydromethylthionine exhibited concentration-dependent pharmacological activity.[4][5] A dose of 16 mg/day is now considered optimal to ensure that most individuals achieve therapeutic plasma concentrations.[4][6] For preclinical animal studies, dose translation from human studies should be performed using appropriate allometric scaling calculations. It is advisable to conduct a dose-ranging study in your animal model to establish the pharmacokinetic and pharmacodynamic profile.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral administration. | Poor aqueous solubility leading to limited dissolution. | 1. Characterize the solubility of your hydromethylthionine batch in simulated gastric and intestinal fluids. 2. Consider formulation strategies to enhance solubility (see FAQ Q2). 3. Ensure the analytical method (e.g., LC-MS/MS) is sufficiently sensitive to detect low concentrations. |
| High first-pass metabolism. | 1. Conduct an intravenous (IV) administration study to determine the absolute bioavailability. 2. Investigate the metabolic stability of hydromethylthionine in liver microsomes and hepatocytes from the species being studied. | |
| Poor membrane permeability. | 1. Perform an in vitro permeability assay using Caco-2 cells to assess intestinal permeability. 2. Include permeation enhancers in the formulation, but with caution as they can affect gut wall integrity. | |
| Inconsistent results between experimental batches. | Variability in the physicochemical properties of the hydromethylthionine active pharmaceutical ingredient (API). | 1. Ensure consistent sourcing and characterization (e.g., particle size, crystallinity) of your API for each study. 2. Perform quality control checks on each new batch of formulation. |
| Differences in experimental conditions. | 1. Strictly control and document all experimental parameters, including animal fasting times, dosing procedures, and sample collection and processing. | |
| Unexpectedly low efficacy in an in vivo model. | Sub-therapeutic plasma concentrations. | 1. Measure plasma concentrations of hydromethylthionine in your efficacy studies to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. 2. Adjust the dose or formulation to achieve target plasma exposures. |
| Interaction with co-administered substances. | 1. Review all co-administered drugs or vehicle components for potential interactions. 2. If possible, conduct studies with hydromethylthionine as a monotherapy. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a hydromethylthionine formulation in rats.
Materials:
-
Hydromethylthionine formulation
-
Vehicle control
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize rats for at least 7 days. Fast animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer the hydromethylthionine formulation via oral gavage at a predetermined dose. Record the exact time of administration.
-
Intravenous Group (n=6): Administer a known concentration of hydromethylthionine in a suitable IV vehicle via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 13,000 rpm for 5 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of hydromethylthionine in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Protocol 2: In Vitro Intestinal Permeability using Caco-2 Cells
Objective: To assess the intestinal permeability of hydromethylthionine and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Hydromethylthionine solution
-
Control compounds (high permeability: propranolol; low permeability: atenolol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Bidirectional):
-
Apical to Basolateral (A to B): Add the hydromethylthionine solution to the apical (donor) side and transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B to A): Add the hydromethylthionine solution to the basolateral (donor) side and transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Efflux Assessment: Repeat the bidirectional assay in the presence of a P-gp inhibitor to determine if efflux is inhibited.
-
Analysis: Quantify the concentration of hydromethylthionine in all samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER significantly greater than 2 suggests the involvement of active efflux.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Hydromethylthionine
Hydromethylthionine is a tau aggregation inhibitor. Its proposed mechanism involves interfering with the pathological aggregation of tau protein, a hallmark of Alzheimer's disease. Furthermore, it appears to have effects on mitochondrial function and cholinergic signaling.
Figure 1: Proposed multimodal mechanism of action of hydromethylthionine.
Workflow for Troubleshooting Poor Oral Bioavailability
This logical workflow guides researchers through a systematic approach to identifying and addressing issues with the oral bioavailability of hydromethylthionine.
Figure 2: A systematic workflow for troubleshooting poor oral bioavailability.
References
- 1. taurx.com [taurx.com]
- 2. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E-Theses Online Service (EThOS) update [bl.uk]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. taurx.com [taurx.com]
How to prevent degradation of hydromethylthionine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of hydromethylthionine in solution. The following information is intended to help users design and execute experiments, troubleshoot stability issues, and ensure the integrity of their research materials.
Frequently Asked Questions (FAQs)
Q1: What is hydromethylthionine and why is its stability in solution a concern?
Hydromethylthionine (HMTM) is the reduced and stabilized form of the methylthioninium (MT) moiety.[1][2] It is developed as a tau aggregation inhibitor for neurodegenerative diseases.[2][3][4] The stability of HMTM in solution is a critical concern because it is susceptible to degradation, primarily through oxidation.[5] Degradation can lead to a loss of potency and the formation of impurities, which can affect experimental outcomes and the safety of potential therapeutic applications.
Q2: What are the primary factors that can cause the degradation of hydromethylthionine in solution?
The main factors that can contribute to the degradation of hydromethylthionine in solution include:
-
Oxidation: HMTM is the reduced form of methylthioninium and is therefore susceptible to oxidation, which converts it to its oxidized form (methylthioninium chloride or methylene (B1212753) blue). This is a primary degradation pathway.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate or accelerate degradation reactions, including oxidation.[6][7]
-
pH: The stability of many pharmaceutical compounds is pH-dependent.[8][9][10] Deviations from the optimal pH range can catalyze hydrolytic degradation or increase the rate of other reactions.
-
Temperature: Elevated temperatures generally increase the rate of chemical reactions, including degradation pathways.[7][8]
Q3: What are the immediate signs of hydromethylthionine degradation in my solution?
A visible sign of hydromethylthionine degradation is a color change in the solution. Hydromethylthionine solutions are typically colorless or pale yellow, while its oxidized form, methylthioninium, is deep blue. The appearance of a blue tint indicates that oxidation has occurred. For more precise determination, analytical techniques like HPLC should be used to quantify the remaining intact HMTM and detect degradation products.
Q4: How should I prepare hydromethylthionine solutions to minimize degradation?
To minimize degradation during preparation, it is crucial to limit exposure to oxygen. A key recommendation is to dissolve hydromethylthionine mesylate in nitrogen-sparged water.[5] This process removes dissolved oxygen from the solvent, thereby reducing the potential for oxidation.
Q5: What are the recommended storage conditions for hydromethylthionine solutions?
To ensure the stability of hydromethylthionine solutions, the following storage conditions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[7]
-
Control Temperature: Store solutions at refrigerated temperatures (2-8 °C) to slow down the rate of degradation. For long-term storage, consult the manufacturer's specific recommendations.
-
Inert Atmosphere: If possible, overlay the solution with an inert gas like nitrogen or argon before sealing the container to minimize contact with oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns blue. | Oxidation of hydromethylthionine to methylthioninium. | Prepare fresh solution using deoxygenated solvent (e.g., nitrogen-sparged water). Ensure storage containers are sealed tightly with minimal headspace. Protect from light. |
| Loss of potency detected by HPLC. | Chemical degradation due to one or more factors (oxidation, hydrolysis, photodegradation). | Review solution preparation and storage procedures. Conduct a forced degradation study (see protocol below) to identify the primary degradation pathway. Optimize storage conditions (pH, temperature, light protection) based on the results. |
| Appearance of unexpected peaks in HPLC chromatogram. | Formation of degradation products. | Perform peak purity analysis to confirm the new peaks are not co-eluting with the main peak. Use a mass spectrometer (LC-MS) to identify the structure of the degradation products. Adjust HPLC method to achieve better separation if necessary. |
| Inconsistent experimental results. | Degradation of hydromethylthionine stock solution. | Prepare fresh stock solutions more frequently. Validate the stability of the stock solution under your specific experimental conditions by running a control sample with each experiment. |
| Precipitation in the solution. | Poor solubility or formation of insoluble degradation products. | Check the solubility of hydromethylthionine in the chosen solvent and at the specific pH. If degradation is suspected, filter the solution and analyze the precipitate and filtrate separately to identify the cause. |
Experimental Protocols
Protocol: Forced Degradation Study of Hydromethylthionine
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of hydromethylthionine and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
1. Materials and Reagents:
-
Hydromethylthionine mesylate
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) and methanol
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of hydromethylthionine at a concentration of 1 mg/mL in HPLC grade water. To minimize initial oxidation, use nitrogen-sparged water.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 2 hours.
-
Withdraw samples at 0, 1, and 2 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Withdraw samples at 0, 1, and 2 hours.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 2 hours, protected from light.
-
Withdraw samples at 0, 1, and 2 hours.
-
-
Thermal Degradation:
-
Keep a solid sample of hydromethylthionine in an oven at 70°C for 24 hours.
-
Also, keep a 1 mL aliquot of the stock solution at 70°C for 24 hours.
-
Analyze the samples after the exposure period.
-
-
Photolytic Degradation:
-
Expose a 1 mL aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample, wrapped in aluminum foil, under the same conditions.
-
Analyze both the exposed and control samples.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
The method should be capable of separating the intact hydromethylthionine from its degradation products.
-
Monitor the decrease in the peak area of the parent drug and the formation of new peaks.
5. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
Determine the "mass balance" to ensure that the decrease in the parent drug corresponds to the increase in degradation products.[1]
-
The results will indicate the primary degradation pathways for hydromethylthionine.
Visualizations
Caption: Potential degradation pathways of hydromethylthionine.
Caption: Workflow for a forced degradation study of hydromethylthionine.
References
- 1. sgs.com [sgs.com]
- 2. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 6. benchchem.com [benchchem.com]
- 7. qbdgroup.com [qbdgroup.com]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. Degradation kinetics of somatostatin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. biopharminternational.com [biopharminternational.com]
Troubleshooting inconsistent results in hydromethylthionine experiments
Welcome to the technical support center for hydromethylthionine (HMT), also known as LMTX or TRx0237. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results when using hydromethylthionine in combination with other drugs?
A1: A primary cause of inconsistent results is the interaction of hydromethylthionine with other neuropharmacological agents, particularly acetylcholinesterase inhibitors (AChEIs) like rivastigmine (B141) and the NMDA receptor antagonist memantine (B1676192).[1][2][3] Preclinical and clinical studies have shown that the efficacy of HMT as a tau aggregation inhibitor can be significantly reduced when used as an "add-on" therapy compared to its use as a monotherapy.[4][5][6][7] This interference is not fully understood but is thought to involve a complex neuropharmacological interaction, potentially related to compensatory downregulation in neuronal systems or interference with HMT's effects on cholinergic signaling and mitochondrial function.[1][8][9][10]
Q2: My cell viability assay (e.g., MTT, resazurin) results are unexpectedly high or inconsistent. Is the compound interfering with the assay?
A2: Yes, this is a common issue. Hydromethylthionine, which exists in a redox equilibrium with its oxidized form, methylene (B1212753) blue (MT), is a redox-active compound. This property allows it to chemically reduce tetrazolium salts (like MTT) to formazan (B1609692) or resazurin (B115843) to resorufin, independent of cellular metabolic activity. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
Q3: How can I confirm if hydromethylthionine is interfering with my cell viability assay?
A3: To confirm interference, run a "cell-free" control. Add hydromethylthionine at the concentrations used in your experiment to the culture medium in wells without any cells. Then, add the viability assay reagent. If you observe a color or fluorescence change, it indicates direct interaction between the compound and the assay reagent.
Q4: I'm observing a high background signal in my fluorescence-based assays. Could hydromethylthionine be the cause?
A4: Yes. Methylene blue, the oxidized form of HMT, is a fluorescent molecule. Its presence can lead to high background fluorescence, which can mask the specific signal from your experimental probe. It's crucial to measure the intrinsic fluorescence of hydromethylthionine at the relevant wavelengths in your assay buffer to determine its contribution to the overall signal.
Q5: My hydromethylthionine solution appears to be blue. Is this normal and how can I ensure I'm using the active, reduced form?
A5: The blue color indicates the presence of the oxidized form, methylthioninium (MT+). The active form for tau aggregation inhibition is the reduced, colorless form, hydromethylthionine (HMT). To minimize oxidation, it is critical to prepare solutions fresh using deoxygenated solvents (e.g., nitrogen-sparged water) and to limit exposure to air and light.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy in In Vivo Models (Monotherapy vs. Add-on Therapy)
-
Problem: Reduced or absent therapeutic effect when hydromethylthionine is co-administered with AChEIs or memantine.
-
Root Cause: Negative pharmacological interaction. Pre-treatment with symptomatic AD drugs can block the beneficial effects of HMT on the cholinergic system and mitochondrial function.[1][2][8][10]
-
Troubleshooting Steps:
-
Experimental Design: If possible, design studies to evaluate hydromethylthionine as a monotherapy.
-
Washout Period: If combination therapy is unavoidable, consider a sufficient washout period for the interfering drug before starting HMT treatment, if the study design permits.
-
Dose-Response Analysis: Conduct a careful dose-response analysis for both the monotherapy and combination therapy arms to characterize the extent of the interaction.
-
Alternative Models: Utilize animal models that have demonstrated this interaction to study the underlying mechanisms.
-
Issue 2: Artifacts in Cell-Based Assays
-
Problem: Inaccurate measurements of cell viability or other readouts due to the compound's chemical properties.
-
Root Cause: Redox activity and intrinsic color/fluorescence of the methylthioninium moiety.
-
Troubleshooting Steps:
-
Assay Selection:
-
For cell viability, switch from redox-based assays (MTT, XTT, resazurin) to alternative methods that measure different parameters, such as:
-
ATP levels (e.g., luciferin/luciferase-based assays), which reflect metabolic health.
-
Protease activity associated with viable cells.
-
Cell membrane integrity (e.g., LDH release or trypan blue exclusion for cell death).
-
-
-
Controls for Spectrophotometry/Fluorometry:
-
Always include "compound-only" controls (in cell-free media) to measure its intrinsic absorbance or fluorescence at the assay wavelengths.
-
Subtract the background signal from these controls from your experimental wells.
-
-
Wash Steps: Before adding the final assay reagent, gently wash the cells with PBS to remove any remaining extracellular compound. This can minimize direct interaction with the assay chemistry.
-
Issue 3: Compound Preparation and Stability
-
Problem: Reduced activity of the compound due to oxidation.
-
Root Cause: Hydromethylthionine (the reduced form) is susceptible to oxidation to the less active methylthioninium (the blue, oxidized form).
-
Troubleshooting Steps:
-
Solvent Preparation: Use high-purity, deoxygenated water or buffer for preparing stock solutions. This can be achieved by sparging the solvent with nitrogen gas before dissolving the compound.
-
Fresh Preparation: Prepare working dilutions fresh for each experiment from a frozen stock. Avoid storing diluted solutions in aqueous media for extended periods.
-
Storage: Store solid compound and stock solutions protected from light and air. Aliquot stock solutions to minimize freeze-thaw cycles.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for hydromethylthionine from various studies. These values can serve as a reference for experimental design.
Table 1: Concentrations for In Vitro Biological Activity
| Parameter | Concentration Range | Biological System/Assay | Reference |
| Mitochondrial Activity Enhancement | 10 - 100 nM | In vitro models | [11] |
| Inhibition of Tau Aggregation | Molar Ratio (Tau:LMT) of 1:0.1 | In vitro cell-free assays | [11] |
Table 2: Key Pharmacokinetic Parameters from Clinical Trials
| Parameter | Value | Population/Context | Reference |
| Clinically Relevant Plasma Concentration (Cmax,ss) | 0.3 - 0.8 ng/mL | Mild to moderate Alzheimer's Disease patients at 8 mg/day dose | [6][7] |
| Plasma Assay Lower Limit of Quantitation | 0.2 ng/mL | LC-MS/MS method for Phase III trials | [11] |
| Optimal Predicted Monotherapy Dose | 16 mg/day | Mild to moderate Alzheimer's Disease | [4][7] |
Experimental Protocols
Protocol 1: In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)
This protocol is adapted from standard methods to assess the inhibition of heparin-induced tau aggregation.
Materials:
-
Recombinant tau protein (full-length or fragment, e.g., K18)
-
Hydromethylthionine (HMT)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Assay Buffer: e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of HMT in deoxygenated water or an appropriate solvent. Create a serial dilution to test a range of final concentrations.
-
Assay Setup: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
ThT solution (to a final concentration of ~20 µM)
-
Desired concentration of HMT or vehicle control.
-
-
Tau Addition: Add recombinant tau protein to each well to a final concentration of ~2-10 µM.
-
Initiate Aggregation: Add heparin to each well to a final concentration of ~2-10 µM to induce aggregation.
-
Measurement:
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Set the reader to take fluorescence measurements every 15-30 minutes for up to 48-72 hours. It is recommended to include shaking between reads to promote fibril formation.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of HMT and the vehicle control.
-
Inhibition of aggregation is observed as a decrease in the maximum fluorescence signal and/or an increase in the lag phase of the aggregation curve.
-
Calculate IC50 values by plotting the final fluorescence intensity against the logarithm of HMT concentration.
-
Protocol 2: Analysis of Mitochondrial Complex Activity
This protocol provides a general workflow for assessing the effect of HMT on mitochondrial respiration using high-resolution respirometry, adapted from established methods.[12]
Materials:
-
Isolated mitochondria from cells or brain tissue
-
Respirometry buffer (e.g., MAS buffer)
-
Substrates, uncouplers, and inhibitors for mitochondrial complexes (e.g., pyruvate, malate, ADP, succinate, rotenone (B1679576), FCCP, antimycin A, TMPD, ascorbate)
-
Hydromethylthionine
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from your control and treated samples (cells or tissue) using a standard differential centrifugation protocol. Determine protein concentration.
-
Respirometer Setup: Calibrate the respirometer according to the manufacturer's instructions. Add isolated mitochondria (~0.1-0.2 mg/mL) to the chambers containing respirometry buffer.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked Respiration: Add pyruvate, malate, and ADP to measure oxidative phosphorylation (OXPHOS) capacity.
-
Electron Transfer System (ETS) Capacity: Titrate a protonophore uncoupler (e.g., FCCP) to measure the maximum capacity of the ETS.
-
Complex II-linked Respiration: Add rotenone (to inhibit Complex I) followed by succinate.
-
Complex IV Activity: Add antimycin A (to inhibit Complex III), followed by TMPD and ascorbate (B8700270) as an artificial electron donor system for Complex IV.
-
-
HMT Treatment: HMT can be assessed either by treating the animals/cells prior to mitochondria isolation or by direct addition to the respirometry chamber to evaluate acute effects.
-
Data Analysis:
-
Calculate the oxygen consumption rates (OCR) for each state of respiration.
-
Normalize OCR to the amount of mitochondrial protein.
-
Compare the activity of each complex between control and HMT-treated groups. An increase in OCR at a specific step indicates enhanced activity of the corresponding complex.[8][12]
-
Protocol 3: Quantification of Hydromethylthionine in Brain Tissue by LC-MS/MS
This protocol provides an exemplary workflow for the analysis of HMT in brain tissue. Method validation and optimization are critical.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal Standard (IS): A stable isotope-labeled version of HMT is ideal.
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18 column)
Procedure:
-
Sample Homogenization:
-
Weigh a portion of the frozen brain tissue.
-
Homogenize in 3-4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
-
Protein Precipitation:
-
To 100 µL of brain homogenate supernatant, add the internal standard.
-
Add 300-400 µL of ice-cold ACN containing 0.1% formic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18, e.g., 2.1 x 50 mm, <2 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for HMT and its internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of HMT spiked into a blank brain matrix.
-
Calculate the concentration of HMT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways modulated by Hydromethylthionine (HMT).
References
- 1. taurx.com [taurx.com]
- 2. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing hydromethylthionine dosage for maximum therapeutic effect.
Welcome to the technical support center for hydromethylthionine (HMTM). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of HMTM for maximum therapeutic effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for hydromethylthionine?
A1: Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation.[1][2][3] It has been shown to both prevent the formation of pathological tau oligomers and filaments and to disaggregate existing ones.[4] A secondary pharmacological action involves increasing acetylcholine (B1216132) levels in the brain, which is essential for memory functions.[1] Additionally, preclinical studies suggest that HMTM has a beneficial effect on reducing neuroinflammation associated with tauopathies.[2]
Q2: What is the optimal dosage range for HMTM in preclinical and clinical studies?
A2: Clinical trial data has surprisingly shown that lower doses of HMTM are more effective than higher doses. While initial trials investigated doses up to 250 mg/day, subsequent analysis revealed that a dose of 8 mg/day produced concentration-dependent effects on cognitive decline and brain atrophy.[5][6] The most recent Phase 3 trial (LUCIDITY) has focused on a 16 mg/day dose, which is considered optimal for treating Alzheimer's disease.[1][4][7] For behavioral variant frontotemporal dementia (bvFTD), analyses suggest a dose of about 30 mg/day may be optimal. The key determinant of efficacy is the resulting plasma concentration of the active drug, not the administered dose itself.[5][8]
Q3: Are there known drug interactions to be aware of when using HMTM?
A3: Yes, a critical consideration is the reduced efficacy of HMTM when used as an add-on therapy with standard Alzheimer's disease medications, such as acetylcholinesterase inhibitors (e.g., rivastigmine) and memantine (B1676192).[9][10][11] Clinical and preclinical data indicate that the maximum therapeutic effect of HMTM is achieved when administered as a monotherapy.[10][12] The negative interaction appears to interfere with the pharmacological activity of HMTM.[9][11]
Q4: What are the expected therapeutic outcomes and how are they measured?
A4: The primary therapeutic goals for HMTM are to slow cognitive decline and reduce the rate of brain atrophy.[6] In clinical trials, these outcomes are typically measured using standardized scales such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL).[1][4] Brain atrophy is commonly assessed via whole-brain volume measurements from MRI scans.[1] A key biomarker that correlates with HMTM's therapeutic effect is a reduction in blood concentration of neurofilament light chain (NfL), which is a marker of neurodegeneration.[1][13]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Reduced or No Therapeutic Effect Observed | Concomitant use of other neurotropic drugs: HMTM efficacy is significantly reduced when used with acetylcholinesterase inhibitors or memantine.[8] | Ensure experimental subjects are on HMTM monotherapy. If washout is possible, ensure a sufficient period before starting HMTM administration. Refer to the troubleshooting diagram below. |
| Sub-optimal plasma concentration: The therapeutic effect is dependent on achieving a sufficient blood level of the drug, not just the administered dose.[5] | Implement pharmacokinetic analysis to correlate plasma drug concentration with observed effects. Based on recent studies, a dose of 16 mg/day is recommended for Alzheimer's models.[4][7] | |
| Inconsistent Results in Blinded Studies | Control group showing unexpected activity: The common control used in HMTM trials is a low dose of methylthioninium chloride (MTC) to mimic urine discoloration.[1] Even very low doses (e.g., 8 mg/day) of HMTM have shown significant therapeutic effects.[5] | A true placebo group without any active compound is necessary to accurately evaluate efficacy. If blinding for the urine discoloration side effect is required, the use of MTC as a control should be carefully considered and its potential activity acknowledged. |
| Difficulty in Dissolving/Administering Compound | Using MTC instead of HMTM: HMTM (the reduced form) was developed to overcome the dose-dependent absorption limitations of its oxidized precursor, methylthioninium chloride (MTC, methylene (B1212753) blue).[4] | Ensure you are using hydromethylthionine mesylate, which is a stable, crystalline form with better absorption properties.[4] HMTM is typically administered orally as a tablet.[14] |
Data Presentation
Table 1: Summary of Hydromethylthionine Dosages in Clinical Trials
| Clinical Trial | Disease | Dosages Studied | Key Finding | Reference(s) |
| LUCIDITY (Phase 3) | Alzheimer's Disease (MCI to moderate) | 16 mg/day, 8 mg/day, vs. MTC control (4 mg twice weekly) | 16 mg/day showed sustained cognitive benefits and reduced disease progression. | [1][7][15] |
| TRx-237-005 (Phase 3) | Mild Alzheimer's Disease | 100 mg twice daily vs. 4 mg twice daily (control) | Monotherapy was effective even at the low dose of 4 mg twice daily (8 mg/day). | [12] |
| TRx-237-015 (Phase 3) | Mild to moderate Alzheimer's Disease | 75 mg and 125 mg twice daily vs. 4 mg twice daily (control) | High doses showed no benefit over the low dose control when used as an add-on therapy. | [10][16] |
| TRx-237-007 (Phase 3) | Behavioral Variant Frontotemporal Dementia (bvFTD) | 200 mg/day vs. 8 mg/day | No additional benefit of the high dose over the 8 mg/day dose. An optimal dose of ~30 mg/day was suggested by analysis. | [17] |
Experimental Protocols
Protocol 1: General In Vivo Administration in a Tau Transgenic Mouse Model
This protocol is a generalized summary based on methodologies implied in preclinical studies.[2][9][18]
-
Animal Model: Utilize a suitable tau transgenic mouse model that develops tau pathology relevant to the research question (e.g., lines expressing human tau with FTD-linked mutations).
-
Subject Groups:
-
Group A (Monotherapy): HMTM in vehicle.
-
Group B (Vehicle Control): Vehicle only.
-
Group C (Negative Control/Interaction): Pre-treatment with an acetylcholinesterase inhibitor (e.g., rivastigmine) or memantine, followed by HMTM administration.
-
Group D (Active Control): Acetylcholinesterase inhibitor or memantine only.
-
-
Drug Preparation and Administration:
-
Hydromethylthionine mesylate is typically administered via oral gavage.
-
A common preclinical dose is 5 mg/kg/day.[18] Dosing should be performed daily for the duration of the study (e.g., several weeks or months).
-
For interaction studies, pre-treatment with the interfering drug (e.g., rivastigmine) can be administered via osmotic mini-pumps for continuous delivery for at least 28 days prior to and during HMTM treatment.[18]
-
-
Outcome Assessments:
-
Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive and motor functions at baseline and specified time points.
-
Biochemical Analysis: At the end of the study, collect brain tissue for analysis. Perform Western blotting or ELISA to quantify levels of total tau, phosphorylated tau, and aggregated tau species.
-
Immunohistochemistry: Analyze brain sections for tau pathology (e.g., neurofibrillary tangles) and markers of neuroinflammation (e.g., microglial and astrocyte activation).
-
Pharmacokinetic Analysis: Collect blood samples at specified intervals to determine plasma concentrations of HMTM and correlate with therapeutic outcomes.
-
Visualizations
Caption: HMTM's primary mechanism of action on the tau aggregation pathway.
Caption: Generalized experimental workflow for in vivo HMTM studies.
Caption: Troubleshooting logic for reduced HMTM therapeutic effect.
References
- 1. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 2. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 7. researchgate.net [researchgate.net]
- 8. New Study by TauRx Shows a Minimum Dose of Hydromethylthionine Could Slow Cognitive Decline and Brain Atrophy in Mild-to-moderate Alzheimer's Disease [prnewswire.com]
- 9. researchgate.net [researchgate.net]
- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 11. Preclinical study shows how commonly prescribed drugs for Alzheimer’s disease interfere with the activity of the tau aggregation inhibitor hydromethylthionine - TauRx [taurx.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. TauRx’s hydromethylthionine mesylate (HMTM) demonstrates significant reduction in neurodegeneration in Alzheimer’s Disease (AD) - TauRx [taurx.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Hydromethylthionine Improved Cognition in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 16. Efficacy and safety of tau-aggregation inhibitor therapy in patients with mild or moderate Alzheimer's disease: a randomised, controlled, double-blind, parallel-arm, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 18. taurx.com [taurx.com]
Navigating Chromaturia: A Technical Support Guide for Hydromethylthionine Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the urine discoloration (chromaturia) side effect observed in hydromethylthionine clinical trials.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a direct question-and-answer format.
| Issue | Question | Answer |
| Unexpected Urine Color | A trial participant reports bright blue or green urine. Is this an expected adverse event? | Yes, this is a known and generally harmless side effect of hydromethylthionine and its parent compound, methylene (B1212753) blue. The discoloration is expected and does not typically indicate a safety concern. The intensity of the color can vary among individuals. |
| Maintaining Blinding | How can we maintain the blind if the active drug group experiences urine discoloration and the placebo group does not? | To maintain the integrity of a blinded study, it is recommended to use a low dose of hydromethylthionine or an active placebo like methylthioninium chloride (MTC) in the control group. This approach is designed to induce a similar urine discoloration effect, masking the allocation of the therapeutic dose. In past clinical trials, a low dose of 8 mg/day of hydromethylthionine or 4 mg of MTC twice weekly has been used for this purpose.[1][2][3] |
| Patient-Reported Concerns | A participant is alarmed by the change in their urine color and is considering withdrawing from the trial. What is the recommended course of action? | Proactive communication is key. Inform participants during the informed consent process about the possibility of harmless urine discoloration. Provide them with a patient information card that explains this side effect. If a participant expresses concern during the trial, reiterate that this is an expected and benign effect. Document the communication in the participant's records. |
| Confounding Lab Results | Can the urine discoloration interfere with routine urinalysis test strips? | Yes, the blue or green color of the urine can interfere with the colorimetric readings of standard urinalysis dipsticks.[4] It is crucial to inform the clinical laboratory performing the analysis that the patient is receiving hydromethylthionine. Alternative methods for urine analysis that are not dependent on colorimetric interpretation should be considered if available. |
| Duration of Discoloration | How long should the urine discoloration be expected to last after a dose? | Following oral administration of methylene blue, the precursor to hydromethylthionine, urine discoloration can appear within 2-6 hours and may persist for up to 24 hours.[5] The duration can vary based on the individual's metabolism and hydration status. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism behind the urine discoloration caused by hydromethylthionine? | Hydromethylthionine is a reduced form of the methylthioninium (MT) moiety. When excreted in the urine and exposed to air, the MT moiety oxidizes, resulting in a characteristic blue or green color. The exact shade can depend on the urine's natural yellow pigment (urochrome) mixing with the blue color.[6] |
| Is the urine discoloration dose-dependent? | While not extensively quantified in publicly available literature, it is understood that the intensity of urine discoloration can be related to the dose of hydromethylthionine administered. However, even low doses used for maintaining the blind in clinical trials have been effective in causing discoloration. |
| What are the clinical implications of this side effect? | The urine discoloration associated with hydromethylthionine is considered a harmless and benign side effect.[1] It is not associated with renal toxicity or other adverse health outcomes. The primary clinical implication is the potential to unblind clinical trials if not properly managed in the study design. |
| Should participants be advised to take any specific precautions? | Participants should be advised to stay adequately hydrated. While the discoloration is harmless, it may be more concentrated and therefore darker in individuals who are dehydrated. No other specific precautions are typically necessary. |
| How should urine discoloration be recorded as an adverse event? | Urine discoloration should be recorded as an expected, non-serious adverse event in the case report form (CRF). The event should be documented with details on onset, duration, and color, if possible. |
Data Presentation
While specific quantitative data on the incidence of urine discoloration in hydromethylthionine trials is not widely published, the following table summarizes the dosages used in key clinical trials where this side effect was a significant consideration for maintaining the study blind.
| Clinical Trial Phase | Active Treatment Arm Dosage | Control/Placebo Arm Dosage for Blinding | Purpose of Control Arm Dosage |
| Phase 3 (LUCIDITY) | 16 mg/day Hydromethylthionine Mesylate (HMTM) | 4 mg Methylthioninium Chloride (MTC) twice weekly | To mask the urine discoloration side effect and maintain the blind.[1] |
| Phase 3 | 150-250 mg/day Hydromethylthionine | 8 mg/day Hydromethylthionine | Intended as a control to mask urine discoloration.[2] |
| Phase 3 (bvFTD) | 200 mg/day Hydromethylthionine | 8 mg/day Hydromethylthionine | Intended as a control to mask urine discoloration.[7] |
Experimental Protocols
Protocol for Assessment of Urine Discoloration
Objective: To standardize the assessment and reporting of urine discoloration in clinical trial participants receiving hydromethylthionine.
Methodology:
-
Patient Education: During the informed consent process, clearly explain to the participant that their urine may change to a blue or green color and that this is a harmless and expected effect of the study drug.
-
Baseline Assessment: At the screening or baseline visit, record the participant's normal urine color using a standardized color chart.
-
Patient-Reported Outcome (PRO) Diary: Provide participants with a diary to record any changes in their urine color. The diary should include:
-
Date and time of observation.
-
A simple color chart to select the observed urine color (e.g., normal yellow, light green, dark green, light blue, dark blue).
-
A section for any additional comments or concerns.
-
-
Clinical Site Assessment: At each study visit, the clinical staff should:
-
Inquire about any instances of urine discoloration since the last visit.
-
Review the participant's PRO diary.
-
If possible, visually inspect a fresh urine sample and record the color.
-
-
Data Recording: All instances of urine discoloration should be recorded in the participant's case report form (CRF) as an adverse event, noting it as "expected" and "non-serious." The record should include the reported color, onset, and duration.
Protocol for Urinalysis in Participants with Drug-Induced Chromaturia
Objective: To obtain accurate urinalysis results for participants exhibiting drug-induced urine discoloration.
Methodology:
-
Sample Collection: Collect a midstream urine sample in a sterile container as per standard procedures.
-
Laboratory Notification: Clearly label the sample and the laboratory request form, indicating that the participant is receiving hydromethylthionine, which causes urine discoloration. This is to alert the laboratory technicians that colorimetric readings from automated dipstick readers may be unreliable.
-
Manual Dipstick Reading: If dipstick analysis is performed, it should be read manually by an experienced technician who is aware of the potential for color interference. The color change of each reagent pad should be carefully compared to the chart, acknowledging the background color of the urine.
-
Microscopic Examination: Centrifuge the urine sample to prepare a sediment for microscopic examination. This part of the urinalysis is unaffected by the discoloration and can provide crucial information about the presence of cells, casts, and crystals.
-
Confirmatory Testing: If specific chemical analyses are required (e.g., protein, glucose), consider using alternative laboratory methods that are not based on colorimetry to avoid interference from the discolored urine.
Mandatory Visualizations
Signaling Pathway of Tau Aggregation
Hydromethylthionine acts as a tau aggregation inhibitor. The diagram below illustrates the pathological pathway of tau protein hyperphosphorylation and aggregation, which this therapeutic agent targets.
Caption: Pathological tau aggregation pathway and the inhibitory action of hydromethylthionine.
Experimental Workflow for Managing Urine Discoloration Side Effect
The following workflow diagram outlines the process for managing and documenting the urine discoloration side effect in a clinical trial setting.
Caption: Workflow for the clinical management of patient-reported urine discoloration.
References
- 1. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. neurologylive.com [neurologylive.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. nationaldrugscreening.com [nationaldrugscreening.com]
- 7. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
Why did high doses of hydromethylthionine show no additional benefit?.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydromethylthionine (HMTM).
Frequently Asked Questions (FAQs)
Q1: We are not observing a dose-dependent increase in efficacy with higher concentrations of hydromethylthionine in our experiments. Why might this be the case?
A1: This is a recognized characteristic of hydromethylthionine's pharmacokinetic and pharmacodynamic profile. Clinical data has demonstrated that the therapeutic effects of hydromethylthionine plateau at higher concentrations. Phase III trials in both Alzheimer's disease and behavioral variant frontotemporal dementia (bvFTD) found no significant additional benefit of high doses (e.g., 200 mg/day) over a low dose (8 mg/day).[1][2][3][4] The pharmacological activity on cognitive decline and brain atrophy shows a steep concentration-response relationship at low plasma levels (in the range of 0.3-0.8 ng/mL), which are achievable with the 8 mg/day dose.[3][5] Plasma concentrations in the range of 4-21 ng/mL, produced by higher doses, are not associated with any additional benefit.[3][5] Therefore, it is expected that increasing the dose beyond what is necessary to achieve this therapeutic threshold will not result in a greater effect. The predicted maximal treatment benefit is at a dose of 16 mg/day for monotherapy.[3][5]
Q2: What is the primary mechanism of action for hydromethylthionine?
A2: Hydromethylthionine's primary mechanism of action is the inhibition of tau protein aggregation.[6][7] In neurodegenerative diseases like Alzheimer's, the tau protein can become abnormally phosphorylated, leading to the formation of neurofibrillary tangles that disrupt neuronal function and contribute to cell death.[6] Hydromethylthionine acts by binding to the tau protein, preventing it from forming these insoluble aggregates and also promoting the disaggregation of existing tangles.[6][7] Additionally, it has a dual mechanism of action that includes increasing acetylcholine (B1216132) levels in the hippocampus, which is independent of its effect on tau pathology.[7][8]
Q3: Are there any known interactions with other common Alzheimer's disease treatments that could affect the efficacy of hydromethylthionine?
A3: Yes, there is evidence suggesting that symptomatic treatments for Alzheimer's disease, such as acetylcholinesterase inhibitors (e.g., rivastigmine) and memantine, can interfere with the disease-modifying effects of hydromethylthionine.[2][4][7] While hydromethylthionine still shows a concentration-response profile in patients on these add-on therapies, the maximum effect has been observed to be reduced by as much as half.[2][4] It is hypothesized that chronic brain stimulation from these symptomatic drugs may lead to a compensatory homeostatic downregulation in multiple neuronal systems, thereby reducing the pharmacological efficacy of hydromethylthionine.[7]
Troubleshooting Guides
Issue: Inconsistent results in tau aggregation inhibition assays.
Possible Cause 1: Sub-optimal concentration range.
-
Recommendation: Ensure your dose-response experiments cover the low nanomolar to low micromolar range. The inhibitory effects of hydromethylthionine on tau aggregation are potent, and a plateau effect is observed at higher concentrations.
Possible Cause 2: Interference from other compounds in the assay.
-
Recommendation: Verify the purity of your hydromethylthionine sample. Ensure that other components in your assay buffer do not interfere with the mechanism of action or the detection method (e.g., Thioflavin T fluorescence).
Data Presentation
Table 1: Summary of Dose-Response Findings from Phase III Clinical Trials
| Clinical Trial Population | High Dose Tested | Low Dose (Control) | Key Finding | Reference |
| Mild to Moderate Alzheimer's Disease | 150-250 mg/day | 8 mg/day | No significant difference in clinical outcomes between high and low doses. | [2][3][4] |
| Behavioral Variant Frontotemporal Dementia (bvFTD) | 200 mg/day | 8 mg/day | No significant differences between the two doses as randomized. Worse outcomes were observed at the high concentrations produced by 200 mg/day. | [1] |
Table 2: Plasma Concentration and Pharmacological Activity
| Dose | Plasma Concentration Range (Steady State) | Observed Effect | Reference |
| 8 mg/day | 0.3-0.8 ng/mL | Steep concentration-response relationship for effects on cognitive decline and brain atrophy. | [3][5] |
| 150-250 mg/day | 4-21 ng/mL | No additional benefit observed compared to the therapeutic effect at lower concentrations. | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Tau Aggregation Inhibition Assay
This protocol is a generalized procedure based on common methods for assessing tau aggregation inhibitors.
-
Reagents and Materials:
-
Recombinant tau protein (e.g., full-length human tau, K18 fragment)
-
Aggregation inducer (e.g., heparin, arachidonic acid)
-
Hydromethylthionine stock solution (in an appropriate solvent like DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thioflavin T (ThT) solution for fluorescence detection
-
96-well black, clear-bottom microplates
-
-
Procedure:
-
Prepare serial dilutions of hydromethylthionine in the assay buffer.
-
In each well of the microplate, add the tau protein solution.
-
Add the different concentrations of hydromethylthionine to the respective wells. Include a vehicle control (solvent only).
-
Initiate aggregation by adding the aggregation inducer to all wells.
-
Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-72 hours).
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the ThT fluorescence against the concentration of hydromethylthionine to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of hydromethylthionine in inhibiting tau aggregation.
Caption: Dose-response relationship of hydromethylthionine.
Caption: Experimental workflow for an in vitro tau aggregation inhibition assay.
References
- 1. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Study by TauRx Shows a Minimum Dose of Hydromethylthionine Could Slow Cognitive Decline and Brain Atrophy in Mild-to-moderate Alzheimer's Disease [prnewswire.com]
- 3. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 7. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Company - TauRx [taurx.com]
Technical Support Center: Navigating Blinding Challenges in Hydromethylthionine Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials of hydromethylthionine (HMTM). The content directly addresses the unique challenges associated with maintaining blinding due to the drug's characteristic side effects.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining blinding a particular challenge in hydromethylthionine clinical trials?
A1: Hydromethylthionine and its predecessor compound, Rember™, cause noticeable urinary and fecal discoloration[1]. This visible side effect can inadvertently unblind participants and investigators, making it obvious who is receiving the active treatment versus a standard placebo. This knowledge can introduce bias and compromise the integrity of the clinical trial data[2][3].
Q2: What is an "active placebo," and why is it used in HMTM trials?
A2: An active placebo is a control treatment that mimics the noticeable side effects of the investigational drug without having its therapeutic effect. In HMTM trials, a low dose of HMTM or methylthioninium chloride (MTC) is used as an active placebo to induce urinary discoloration similar to the therapeutic dose, thus helping to maintain the blind[1][4][5][6][7]. The goal is to prevent participants and researchers from knowing who is in the treatment arm based on the presence or absence of this side effect.
Q3: What are the known complications of using an active placebo in HMTM trials?
A3: A significant and unexpected complication has been the discovery that the low-dose active placebo of HMTM exhibits its own pharmacological activity[4][7][8][9][10]. Post-hoc analyses of Phase 3 trials revealed that participants receiving the low-dose control experienced therapeutic benefits, which confounded the trial results by making it difficult to distinguish the efficacy of the higher, therapeutic dose against a true placebo[4][7][8]. This has led the manufacturer, TauRx, to state that a traditional placebo-controlled trial with clinical endpoints may not be technically feasible[5][7].
Q4: How should study sites manage patient inquiries about urinary or fecal discoloration?
A4: All participants, in both the active and control arms, should be informed during the consent process that the study medication may cause harmless discoloration of urine or feces. This pre-trial communication is crucial to prevent alarm and to minimize the chance of patients deducing their treatment allocation. Site staff should be trained to provide a standardized response to any inquiries, reinforcing that this is an expected and harmless effect for all participants.
Q5: What is the Blinding Index, and how can it be used to assess the effectiveness of blinding?
Troubleshooting Guides
Issue: A participant reports urinary discoloration and believes they are on the active drug.
Troubleshooting Steps:
-
Acknowledge and Normalize: Acknowledge the participant's observation and reiterate that urinary discoloration is a known and expected potential side effect for all participants in the study, including those on the active placebo.
-
Refer to Informed Consent: Remind the participant of the information provided in the informed consent form regarding this specific side effect.
-
Document the Event: Record the participant's statement and the site's response in the trial records. This is crucial for monitoring potential unblinding events.
-
Assess for Bias: The site investigator should assess if this belief is likely to influence the participant's reporting of efficacy or other adverse events. This assessment should also be documented.
Issue: An investigator suspects a participant's treatment allocation due to the intensity of urinary discoloration.
Troubleshooting Steps:
-
Adhere to Protocol: The investigator must adhere strictly to the study protocol and maintain the blind. Personal suspicions should not influence patient interaction or data collection.
-
Utilize Centralized Monitoring: If the protocol allows, report the observation to a centralized, unblinded monitoring team. This team can analyze patterns of side effects without unblinding the site staff.
-
Reinforce Blinding Procedures: Ensure all site staff are reminded of the importance of maintaining the blind and the established procedures for doing so.
-
Objective Outcome Measures: Emphasize the reliance on objective outcome measures where possible to minimize the impact of any potential investigator bias.
Data Presentation
Table 1: Overview of Blinding Strategies in Hydromethylthionine Clinical Trials
| Trial Phase | Active Treatment Arm | Control Arm | Blinding Method Rationale | Key Challenge Encountered |
| Phase 2 (RemberTM) | 138 mg/day MTC[4] | Standard Placebo | Initial attempts at blinding. | Blinding was questioned due to urinary discoloration[1]. |
| Phase 3 (TRx0237) | 150-250 mg/day HMTM[4] | 8 mg/day HMTM[4] | Use of a low dose of the active drug as a colorant to maintain the blind. | The 8 mg/day "active placebo" showed unexpected therapeutic activity, confounding efficacy results[4][8]. |
| Phase 3 (LUCIDITY) | 16 mg/day HMTM[5][6] | 4 mg MTC twice weekly[5][6] | MTC was used as an active placebo to cause urinary discoloration without the assumed therapeutic effect of HMTM. | The MTC control group also showed unexpected blood levels of active drug, making a true placebo comparison impossible[7][9]. |
Experimental Protocols
Protocol: Assessment of Blinding Integrity
-
Methodology:
-
Administer a standardized questionnaire to all participants and investigators involved in the trial before the blind is broken.
-
The questionnaire should ask them to guess the treatment allocation for the participant (e.g., "Active Drug," "Placebo," or "Don't Know").
-
Collect the rationale for their guess (e.g., presence/absence of side effects, perceived efficacy).
-
-
Analysis (Blinding Index Calculation):
-
The responses are tabulated, and a statistical measure, such as James's Blinding Index or Bang's Blinding Index, is calculated.
-
This index compares the proportion of correct guesses to the proportion expected by chance. An index value close to 0 indicates successful blinding, while a value approaching 1 suggests complete unblinding.
-
-
Interpretation: The results of the blinding assessment should be included in the clinical study report to provide context for the trial's findings and to address the potential for bias.
Mandatory Visualizations
Caption: Workflow for managing patient-reported urinary discoloration.
Caption: Logical relationship of challenges in HMTM trial blinding.
References
- 1. alzforum.org [alzforum.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologylive.com [neurologylive.com]
- 6. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. taurx.com [taurx.com]
- 11. Maintenance of Blinding in Clinical Trials and the Implications for Studying Analgesia Using Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydromethylthionine and Acetylcholinesterase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions between hydromethylthionine (HMT) and acetylcholinesterase (AChE) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are planning a preclinical study combining hydromethylthionine with an acetylcholinesterase inhibitor and are not seeing the expected additive or synergistic effect on cognitive function. Why might this be?
A1: Preclinical and clinical evidence has demonstrated a negative drug interaction between hydromethylthionine (HMT) and acetylcholinesterase (AChE) inhibitors like rivastigmine (B141).[1][2][3][4] Instead of an additive effect, studies have shown that prior treatment with an AChE inhibitor can block the beneficial effects of HMT on cholinergic signaling.[2][3][4] This interference has been observed in mouse models where rivastigmine and memantine (B1676192) completely eliminated the HMT-induced increase in hippocampal acetylcholine (B1216132) levels.[3][4] This interaction provides a neuropharmacological basis for the clinical observation that HMT has greater pharmacological activity in patients not concurrently receiving symptomatic treatments for Alzheimer's disease.[2][3][4]
Q2: What is the proposed mechanism for the negative interaction between hydromethylthionine and AChE inhibitors?
A2: The precise mechanism is still under investigation, but it is known that HMT enhances cholinergic activity through a mechanism unrelated to direct acetylcholinesterase (AChE) inhibition.[2][3][4] Studies have shown that HMT and memantine have no direct effects on AChE or choline (B1196258) acetyltransferase (ChAT) activity.[2][3] The negative interaction is not restricted to animals with tau pathology, suggesting a more fundamental neuropharmacological basis.[2][4] The interference also extends to mitochondrial respiration and the expression of presynaptic proteins, where the positive effects of HMT are diminished by co-administration with rivastigmine.[5][6]
Q3: Are there any other significant drug interaction risks to be aware of when working with hydromethylthionine?
A3: Yes. Hydromethylthionine is a derivative of methylene (B1212753) blue, which is a potent, reversible inhibitor of monoamine oxidase A (MAO-A).[2][7][8] This property carries a significant risk of serotonin (B10506) syndrome when HMT is co-administered with serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][7][9] Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonin in the nervous system.[7][9] While the primary concern is with serotonergic antidepressants, caution should be exercised when combining HMT with any drug that may increase serotonin levels. The FDA has issued warnings regarding the risk of serotonin syndrome with methylene blue and serotonergic psychiatric medications.[2][10]
Q4: We are observing high variability in our in vivo microdialysis measurements of acetylcholine. What are some common troubleshooting steps?
A4: High variability in in vivo microdialysis can stem from several factors. Firstly, ensure precise and consistent stereotaxic implantation of the microdialysis probe into the target brain region.[11] Histological verification of probe placement after the experiment is crucial. Secondly, maintain a constant and slow perfusion rate (e.g., 1-2 µL/min) using a reliable syringe pump.[12] Fluctuations in flow rate can significantly alter dialysate concentrations. Thirdly, allow for an adequate equilibration period (at least 60-90 minutes) before collecting baseline samples to ensure a stable recovery of acetylcholine.[12] Finally, to prevent the degradation of acetylcholine in the dialysate, it is essential to include an AChE inhibitor, such as neostigmine (B1678181), in the perfusion fluid (aCSF).[13]
Troubleshooting Guides
Guide 1: Unexpected Blunting of Hydromethylthionine's Effect in the Presence of an AChE Inhibitor
This guide addresses the issue of observing a lack of efficacy or a reduced effect of hydromethylthionine when an acetylcholinesterase inhibitor is also present in the experimental model.
Problem: Hydromethylthionine monotherapy shows a significant increase in a specific biomarker (e.g., hippocampal acetylcholine), but this effect is absent or significantly reduced when co-administered with an AChE inhibitor.
Potential Causes and Solutions:
| Potential Cause | Suggested Action |
| Pharmacodynamic Antagonism | The primary reason for this observation is likely the documented negative pharmacodynamic interaction. The AChE inhibitor may be interfering with the downstream signaling pathway through which HMT exerts its cholinergic effect. |
| Experimental Design | Consider a washout period for the AChE inhibitor before administering HMT to confirm that the inhibitory effect is reversible. A crossover design, where feasible, could also help delineate the individual and combined effects. |
| Dosage and Timing | Systematically vary the doses of both HMT and the AChE inhibitor, as well as the timing of administration (pre-treatment vs. co-administration), to characterize the dose-response relationship of the interaction. |
Data Presentation
Table 1: Effect of Hydromethylthionine and AChE Inhibitors on Hippocampal Acetylcholine Levels in Mice
The following table summarizes the quantitative data from a preclinical study investigating the interaction between hydromethylthionine (HMT), rivastigmine, and memantine on basal hippocampal acetylcholine (ACh) levels in wild-type and tau-transgenic (L1) mice. The data is presented as the mean percentage of control ACh levels.
| Treatment Group | Wild-Type Mice (% of Control) | L1 (tau-transgenic) Mice (% of Control) |
| Control (Saline) | 100% | 100% |
| HMT alone | ~200% | 230% |
| Rivastigmine alone | ~180% | 182% |
| Rivastigmine + HMT | ~140% | 142% |
| Memantine alone | 153% | 126% |
| Memantine + HMT | ~150% | Not specified |
Data adapted from a study by Kondak et al.[3]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general methodology for measuring extracellular acetylcholine levels in the hippocampus of rodents.
1. Materials and Reagents:
-
Microdialysis probes (2-4 mm membrane)
-
Guide cannulae
-
Stereotaxic apparatus
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Neostigmine bromide
-
HPLC with electrochemical detection (HPLC-ECD) system
2. Surgical Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the hippocampus.
-
Allow for a post-surgical recovery period.
3. Microdialysis Procedure:
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing neostigmine (e.g., 0.1 µM) at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for 60-90 minutes.
-
Collect baseline dialysate samples every 20-30 minutes.
-
Administer the test compound(s) (e.g., hydromethylthionine, AChE inhibitor).
-
Continue collecting dialysate samples for the desired post-administration period.
4. Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine concentration using an HPLC-ECD system.
Protocol 2: Acetylcholinesterase Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to determine AChE activity in vitro.[14][15][16][17][18]
1. Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14]
2. Reagents:
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
AChE solution
-
Test inhibitor solution (e.g., rivastigmine)
3. Procedure (96-well plate format):
-
Add phosphate buffer, AChE solution, DTNB, and the test inhibitor (or vehicle control) to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of the reaction to determine AChE activity and the percentage of inhibition by the test compound.
Visualizations
Signaling Pathway Diagram
Caption: Negative interaction between HMT and AChE inhibitors on cholinergic signaling.
Experimental Workflow Diagram
Caption: Workflow for assessing drug-drug interactions on acetylcholine levels.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
Serotonin Syndrome Risk Pathway
Caption: Mechanism of increased serotonin syndrome risk with HMT.
References
- 1. Methylene Blue: Understanding Drug Interactions [fagronacademy.us]
- 2. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taurx.com [taurx.com]
- 4. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E-Theses Online Service (EThOS) update [bl.uk]
- 6. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Does Methylene Blue Interact with Other Medications? - King's Pharmacy and Compounding Center [kingspharma.com]
- 8. Methylene blue and serotonin toxicity: inhibition of monoamine oxidase A (MAO A) confirms a theoretical prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apsf.org [apsf.org]
- 10. FDA Drug Safety Communication: Serious CNS reactions possible when methylene blue is given to patients taking certain psychiatric medications | FDA [fda.gov]
- 11. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Why did the LMTX add-on therapy fail in clinical trials?.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals regarding the clinical trials of LMTX (Leuco-methylthioninium bis(hydromethanesulfonate)), a tau aggregation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the perceived failure of LMTX as an add-on therapy in the Phase 3 trials?
The primary reason for the failure of LMTX in its Phase 3 clinical trials (notably TRx-237-015 and TRx-237-005) was its inability to demonstrate a therapeutic benefit when administered as an "add-on" therapy to patients already taking standard Alzheimer's disease (AD) treatments, such as cholinesterase inhibitors or memantine.[1][2][3][4] The studies missed their co-primary endpoints because the vast majority of participants fell into this add-on group, and they showed no statistically significant difference in cognitive or functional decline compared to the control group.[2][3][4][5]
Q2: How did the clinical outcomes of LMTX add-on therapy compare to LMTX monotherapy?
A striking and unexpected finding from the Phase 3 trials was the significant difference in outcomes between the add-on therapy group and a small subgroup of patients who took LMTX as a monotherapy.
-
Add-on Therapy: Patients taking LMTX in combination with other AD medications showed no slowing of disease progression on the primary cognitive (ADAS-Cog) and functional (ADCS-ADL) endpoints, nor on brain atrophy rates (measured by lateral ventricular volume, LVV), when compared to the control group.[3][4]
-
Monotherapy: In contrast, the small subset of patients (approximately 15-20% of the study population) who were not on other AD medications and received LMTX alone demonstrated clinically meaningful and statistically significant reductions in the rate of cognitive and functional decline.[1][2][5][6] This group also showed a significant slowdown in the rate of brain atrophy progression.[1][7][8]
The reason for this discrepancy and the loss of efficacy when LMTX is combined with standard AD treatments is not yet fully understood.[5]
Q3: What were the specific quantitative outcomes for the different treatment arms in the key Phase 3 trial?
The results from the TRx-237-015 trial highlighted the stark contrast between the monotherapy and add-on therapy arms. While the overall trial failed its endpoints, the pre-specified analysis of the monotherapy-only group showed significant benefits.
| Outcome Measure | Treatment Arm | Result |
| Cognitive Decline (ADAS-Cog) | LMTX Monotherapy (150-250 mg/day) vs. Control | Statistically significant reduction in rate of decline (e.g., treatment effects of -5.8 to -6.3 points, p<0.0001).[3] |
| LMTX Add-on Therapy vs. Control | No statistically significant difference.[3][4] | |
| Functional Decline (ADCS-ADL) | LMTX Monotherapy (150-250 mg/day) vs. Control | Statistically significant reduction in rate of decline.[2][5] |
| LMTX Add-on Therapy vs. Control | No statistically significant difference.[3] | |
| Brain Atrophy (LVV Expansion) | LMTX Monotherapy (150-250 mg/day) vs. Control | Significant reduction in the rate of brain atrophy by 33% to 38%.[1][3] |
| LMTX Add-on Therapy vs. Control | No statistically significant difference.[3] |
Table 1: Summary of Key Efficacy Outcomes from the TRx-237-015 Phase 3 Trial. Data compares LMTX treatment arms to the control group over the trial duration.
Troubleshooting & Experimental Design
Guide 1: Understanding the LMTX Mechanism of Action
LMTX is a second-generation tau aggregation inhibitor (TAI).[1][6] Its mechanism is designed to target the core pathology of Alzheimer's disease and other tauopathies. In these conditions, the tau protein, which normally stabilizes microtubules in neurons, becomes abnormal, detaches, and aggregates into neurofibrillary tangles (NFTs).[9] These tangles are toxic to neurons and are strongly correlated with cognitive decline. LMTX aims to inhibit this aggregation process and potentially disaggregate existing tangles, thereby slowing or halting the progression of neurodegeneration.[1][9][10]
Guide 2: Protocol Overview of the Pivotal Phase 3 Trials (TRx-237-015 & TRx-237-005)
Understanding the design of the pivotal trials is crucial for interpreting the results. The studies were similar in their core methodology.
1. Objective: To assess the efficacy and safety of LMTX in slowing the progression of mild-to-moderate Alzheimer's disease.
2. Study Design: Randomized, double-blind, placebo-controlled trials.[1][3]
3. Patient Population:
-
TRx-237-015: 891 subjects with mild or moderate Alzheimer's disease.[1][2][5]
-
TRx-237-005: 800 subjects with mild Alzheimer's disease.[7][11]
-
Most patients (~85%) were already receiving standard AD treatments (e.g., donepezil, rivastigmine, galantamine, memantine) and were enrolled into the "add-on" therapy arms. The remaining ~15% were not on these medications and were enrolled as "monotherapy" patients.[11]
4. Treatment Arms & Dosing:
-
Low-dose LMTX (e.g., 4 mg twice daily), which was intended as the control to mask the urinary discoloration caused by the drug.[1][7][11]
-
Patients were randomized to receive either a high dose or the low-dose control.
5. Primary Endpoints:
-
Cognitive Assessment: Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).[2][5]
-
Functional Assessment: Change from baseline on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[2][5]
6. Key Secondary Endpoint:
7. Duration: 15-18 months.[1][7][11]
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 3. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]
- 4. biopharmadive.com [biopharmadive.com]
- 5. pharmafile.com [pharmafile.com]
- 6. Second phase III study results for anti-tau Alzheimer’s treatment released - Alzheimer's Research UK [alzheimersresearchuk.org]
- 7. Second Phase 3 Study Results for LMTX® Published in the Journal of Alzheimer's Disease [prnewswire.com]
- 8. beingpatient.com [beingpatient.com]
- 9. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 10. alzforum.org [alzforum.org]
- 11. sciencedaily.com [sciencedaily.com]
Understanding the plateau effect of hydromethylthionine at higher doses.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of hydromethylthionine (HMT), with a specific focus on understanding its dose-response plateau effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hydromethylthionine (HMT)?
A1: Hydromethylthionine (HMT), also known as LMTM, is a tau aggregation inhibitor.[1][2][3] Its primary mechanism involves blocking the abnormal aggregation of tau protein in the brain, which is a key pathological feature of Alzheimer's disease and other tauopathies.[1][2] By inhibiting the formation of neurofibrillary tangles, HMT aims to preserve neuronal function and slow disease progression.[2] Some research also suggests a secondary pharmacological action of increasing acetylcholine (B1216132) levels in the hippocampus, a brain region crucial for memory.[4][5]
Q2: We are not observing a linear dose-response in our in vivo experiments with HMT at higher concentrations. Is this expected?
A2: Yes, this is an expected finding. Clinical trials with HMT have demonstrated a plateau effect at higher doses.[6][7] Initial Phase III trials comparing high doses (150-250 mg/day) to a low dose (8 mg/day) found no significant difference in clinical outcomes.[1][8] A subsequent pharmacokinetic analysis revealed that the therapeutic effect of HMT is achieved at relatively low plasma concentrations and plateaus thereafter.[6][7] Plasma concentrations in the range of 4-21 ng/ml, achieved with higher doses, did not provide additional benefits.[6][7]
Q3: What is the scientific explanation for the plateau effect of HMT?
A3: The plateau effect is attributed to the saturation of the drug's pharmacological targets at lower concentrations. A detailed pharmacokinetic analysis of Phase III trial data showed a steep concentration-response relationship at the 8 mg/day dose, with steady-state plasma levels in the range of 0.3-0.8 ng/ml being effective.[6][7] The majority of patients receiving the 8 mg/day dose achieved blood levels sufficient to produce significant reductions in cognitive decline and brain atrophy.[1][9] Higher doses leading to plasma concentrations above this therapeutic window do not appear to enhance the inhibitory effect on tau aggregation, thus leading to a plateau in the dose-response curve.[6][7]
Q4: What is the recommended optimal dose for preclinical and clinical research based on current findings?
A4: Based on pharmacokinetic modeling from large-scale clinical trials, a dose of 16 mg/day is predicted to be the optimal dose for maximal therapeutic benefit in humans when used as a monotherapy.[6][7] This dose is expected to ensure that the majority of individuals achieve the necessary therapeutic plasma concentrations for efficacy. For preclinical studies, it is crucial to perform dose-ranging experiments to establish the optimal concentration that achieves the desired biological effect without entering the plateau phase where higher concentrations do not yield greater efficacy.
Q5: We observed a potential decrease in efficacy at very high doses in our animal models. Is there any clinical evidence for such an effect?
A5: Yes, there is some clinical evidence for a biphasic or U-shaped dose-response relationship, particularly in studies related to behavioral variant frontotemporal dementia (bvFTD). In a Phase III study in bvFTD, worse outcomes were observed at the high concentrations produced by a 200 mg/day dose compared to the 8 mg/day dose.[10][11] This suggests that very high concentrations of HMT might have off-target effects or induce compensatory mechanisms that reduce its overall efficacy. This highlights the importance of careful dose selection in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in tau aggregation assays.
-
Possible Cause: Variability in the preparation of tau protein or the aggregation initiation process.
-
Troubleshooting Steps:
-
Ensure a consistent source and purification protocol for tau protein.
-
Standardize the concentration of the aggregation inducer (e.g., heparin, arachidonic acid).
-
Include positive and negative controls in every assay (e.g., a known tau aggregation inhibitor and a vehicle control).
-
Carefully control for temperature, pH, and agitation during the aggregation assay, as these can significantly impact the kinetics.
-
Issue 2: Lack of dose-dependent efficacy in cell-based or animal models.
-
Possible Cause: The dose range selected may be entirely within the plateau phase of the dose-response curve.
-
Troubleshooting Steps:
-
Widen the range of HMT concentrations tested, ensuring to include significantly lower doses to capture the steep portion of the dose-response curve.
-
Measure the intracellular or brain tissue concentration of HMT to correlate with the observed biological effect.
-
Consider the possibility of a narrow therapeutic window and test for potential biphasic effects at very high concentrations.
-
Review the experimental timeline, as the effects of a tau aggregation inhibitor may take time to become apparent.
-
Issue 3: Unexpected toxicity in cellular or animal models at high doses.
-
Possible Cause: Off-target effects of HMT at concentrations that are well above the therapeutic range for tau aggregation inhibition.
-
Troubleshooting Steps:
-
Perform a thorough literature search for known off-target effects of phenothiazines, the class of compounds to which HMT belongs.
-
Conduct cytotoxicity assays (e.g., MTT, LDH) across a wide range of HMT concentrations to determine the toxic threshold in your specific model system.
-
If using animal models, monitor for general health indicators and consider histopathological analysis of key organs at the end of the study.
-
Quantitative Data Summary
Table 1: Hydromethylthionine Phase III Trial Dose-Response Observations in Alzheimer's Disease
| Dose Group | Daily Dose | Key Finding | Reference |
| Low Dose (Control) | 8 mg/day | Showed significant, concentration-dependent effects on cognitive decline and brain atrophy. | [1][7][9] |
| High Dose | 150-250 mg/day | No additional benefit observed compared to the 8 mg/day dose. | [6][7][8] |
Table 2: Effective Plasma Concentrations and Predicted Optimal Dose
| Parameter | Value | Implication | Reference |
| Effective Plasma Concentration Range | 0.3 - 0.8 ng/mL | The steep part of the concentration-response curve is within this range. | [6][7] |
| Plateau Plasma Concentration | 4 - 21 ng/mL | Concentrations in this range, from higher doses, show no additional benefit. | [6][7] |
| Predicted Optimal Monotherapy Dose | 16 mg/day | Predicted to maximize therapeutic benefit by ensuring most patients achieve effective plasma concentrations. | [6][7] |
Experimental Protocols
Key Experiment: In Vitro Tau Aggregation Assay (Thioflavin T)
-
Protein Preparation: Recombinant human tau protein (full-length or a fragment such as K18) is purified and stored at -80°C. Immediately before use, the protein is thawed and centrifuged to remove any pre-formed aggregates.
-
Assay Buffer: Prepare a suitable assay buffer, typically containing phosphate-buffered saline (PBS) or a similar physiological buffer, pH 7.4.
-
Aggregation Induction: Tau aggregation is induced by adding a polyanionic cofactor, such as heparin (e.g., 10 µg/mL).
-
Compound Preparation: Hydromethylthionine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then made to achieve the desired final concentrations in the assay. A vehicle control (solvent only) must be included.
-
Assay Setup: In a 96-well black, clear-bottom plate, combine the tau protein, aggregation inducer, Thioflavin T (ThT, a fluorescent dye that binds to beta-sheet structures, e.g., 10 µM), and varying concentrations of HMT or vehicle control.
-
Incubation and Measurement: The plate is incubated at 37°C with intermittent shaking. Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals using a plate reader.
-
Data Analysis: The increase in ThT fluorescence over time reflects the extent of tau aggregation. The effect of HMT is determined by comparing the aggregation curves in the presence of the compound to the vehicle control. IC50 values can be calculated by plotting the final fluorescence values against the logarithm of the HMT concentration.
Visualizations
References
- 1. news-medical.net [news-medical.net]
- 2. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 3. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 5. Company - TauRx [taurx.com]
- 6. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Study by TauRx Shows a Minimum Dose of Hydromethylthionine Could Slow Cognitive Decline and Brain Atrophy in Mild-to-moderate Alzheimer's Disease [prnewswire.com]
- 9. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 10. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in hydromethylthionine pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in hydromethylthionine pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is hydromethylthionine and why is understanding its pharmacokinetics important?
A1: Hydromethylthionine is the international non-proprietary name for leucomethylthioninium (B10770769) bis(hydromethanesulphonate), a stable, reduced form of the methylthioninium (MT) moiety.[1] It is a tau aggregation inhibitor that has been investigated for the treatment of Alzheimer's disease and frontotemporal dementia.[2][3] Understanding its pharmacokinetics is crucial because studies have revealed unexpected, exposure-dependent pharmacological activity at low doses.[4][5] High inter-individual variability in plasma concentrations can obscure the dose-response relationship and hinder the determination of optimal dosing regimens. Minimizing this variability is essential for obtaining reliable and reproducible data in clinical trials.
Q2: What are the major known sources of variability in hydromethylthionine pharmacokinetic studies?
A2: The primary sources of variability in hydromethylthionine PK studies can be categorized as follows:
-
Patient-related factors:
-
Concomitant medications: Co-administration of acetylcholinesterase inhibitors (e.g., rivastigmine) or memantine (B1676192) has been shown to interfere with the pharmacological effects of hydromethylthionine, potentially by altering its mechanism of action or disposition.[6][7]
-
Individual physiological differences: Factors such as age, genetics, and underlying health conditions can influence drug absorption, distribution, metabolism, and excretion (ADME).
-
-
Study conduct and sample handling:
-
Dosing accuracy: Inconsistent administration of the oral dose can lead to significant variations in drug exposure.
-
Sample collection and processing: Deviations in the timing of blood draws, improper sample handling (e.g., temperature, storage duration), and centrifugation procedures can introduce pre-analytical errors.[8][9]
-
Food effects: The timing and composition of meals relative to drug administration can influence the rate and extent of absorption.[10]
-
-
Bioanalytical method:
-
Matrix effects: Endogenous components in plasma can interfere with the ionization of hydromethylthionine during LC-MS/MS analysis, leading to ion suppression or enhancement.[11]
-
Analyte stability: Degradation of hydromethylthionine in biological samples due to improper storage or handling can result in artificially low concentration measurements.[12]
-
Assay sensitivity: A highly sensitive and validated bioanalytical method is critical, as therapeutically effective concentrations of hydromethylthionine can be very low (in the sub-ng/mL range).[13][14]
-
Q3: What is the recommended bioanalytical method for quantifying hydromethylthionine in plasma?
A3: The recommended and most commonly used bioanalytical method for the quantification of hydromethylthionine in plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[14][15] This method offers high sensitivity and selectivity, which is essential for accurately measuring the low concentrations of hydromethylthionine observed in clinical studies.[13] The validation of the LC-MS/MS method should adhere to regulatory guidelines, such as those from the EMA and ICH, to ensure reliability and reproducibility.[16][17]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing Administration | - Ensure strict adherence to the dosing protocol, including the time of administration and any instructions regarding food intake. - For oral suspensions, ensure proper resuspension before each dose. |
| Concomitant Medication Interference | - Document all concomitant medications meticulously. - Stratify data analysis based on the use of interacting drugs (e.g., acetylcholinesterase inhibitors, memantine).[6][7] - If feasible, design studies to evaluate hydromethylthionine as a monotherapy.[5] |
| Variable Food Effects | - Standardize meal plans for subjects, especially around the time of drug administration. - Conduct a formal food-effect study to characterize the impact of food on hydromethylthionine absorption.[10] |
| Genetic Polymorphisms in Drug Metabolism/Transport | - Consider pharmacogenomic analysis to identify potential genetic variations that may influence hydromethylthionine pharmacokinetics. |
| Inconsistent Sample Handling | - Implement and strictly enforce a standardized protocol for blood collection, processing, and storage.[8][9] - Ensure all study sites adhere to the same procedures. |
Issue 2: Unexpectedly Low or High Drug Concentrations in Bioanalytical Assays
| Possible Cause | Troubleshooting Steps |
| Analyte Instability in Plasma | - Conduct thorough stability studies of hydromethylthionine in plasma under various conditions (freeze-thaw cycles, short-term and long-term storage at different temperatures).[8][12] - Ensure samples are always stored at the validated temperature (e.g., -80°C) and minimize time at room temperature during processing. |
| Matrix Effects in LC-MS/MS | - Evaluate matrix effects during method validation using multiple sources of blank plasma.[11] - Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.[12] - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Issues with Sample Preparation | - Ensure complete and consistent extraction of hydromethylthionine from the plasma matrix. - Validate the sample preparation method for recovery and consistency. |
| Instrumental Problems | - Regularly perform system suitability tests and calibration to ensure the LC-MS/MS system is performing optimally. - Follow a systematic troubleshooting guide for the LC-MS/MS instrument to address issues like inconsistent peak shapes, retention time shifts, or low signal intensity.[4][12][18][19] |
| Contamination | - Use high-purity solvents and reagents. - Implement procedures to prevent carryover between samples during analysis.[18] |
Data Presentation
Table 1: Summary of Factors Influencing Hydromethylthionine Pharmacokinetic Variability
| Factor Category | Specific Factor | Impact on Pharmacokinetics | Mitigation Strategy |
| Patient-Related | Concomitant Medications (AChEIs, memantine) | Potential for drug-drug interactions affecting efficacy and possibly disposition.[5][6][7] | Meticulous documentation, stratified data analysis, monotherapy study arms. |
| Food Intake | Can alter the rate and extent of drug absorption.[10] | Standardized meal plans, dedicated food-effect studies. | |
| Genetic Factors | Potential for variability in drug metabolism and transport. | Pharmacogenomic analysis. | |
| Study Conduct | Dosing Adherence | Inconsistent dosing leads to variable drug exposure. | Strict protocol adherence, patient education. |
| Sample Collection Timing | Deviations from scheduled blood draw times can alter the concentration-time profile. | Rigorous training of clinical site staff, precise documentation of collection times. | |
| Sample Handling | Storage Temperature and Duration | Analyte degradation can occur if not stored under validated conditions.[8] | Standardized protocols for immediate processing and storage at ultra-low temperatures. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to analyte degradation.[12] | Aliquoting samples after the first thaw to avoid multiple cycles. | |
| Bioanalytical | Matrix Effects | Ion suppression or enhancement in the MS source can lead to inaccurate quantification.[11] | Method validation with multiple matrix sources, use of a stable isotope-labeled internal standard. |
| Assay Sensitivity | Inability to accurately measure low concentrations can lead to biased results.[13] | Use of a highly sensitive and validated LC-MS/MS method. |
Table 2: Representative Pharmacokinetic Parameters of Hydromethylthionine (Illustrative)
| Dose | Parameter | Value (units) | Inter-individual Variability (%CV) | Reference |
| 8 mg/day | Cmax,ss (ng/mL) | 0.3 - 0.8 (range) | High (Specific %CV not consistently reported) | [13][14] |
| 8 mg/day | AUC (ngh/mL) | Data not consistently reported | High (Specific %CV not consistently reported) | |
| 150-250 mg/day | Cmax,ss (ng/mL) | 4 - 21 (range) | Moderate (Specific %CV not consistently reported) | [13][14] |
| 150-250 mg/day | AUC (ngh/mL) | Data not consistently reported | Moderate (Specific %CV not consistently reported) |
Note: Specific mean values and %CV for pharmacokinetic parameters of hydromethylthionine are not consistently reported across publicly available literature. The provided ranges are based on population pharmacokinetic analyses, which highlight the steep concentration-response relationship at the 8 mg/day dose.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Hydromethylthionine PK Studies
-
Blood Collection:
-
Collect whole blood samples into pre-chilled K2EDTA tubes at the specified time points (e.g., pre-dose, and 1, 2, and 4 hours post-dose).[1]
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on wet ice immediately after collection.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples in a refrigerated centrifuge at approximately 1500 x g for 10 minutes at 4°C.
-
-
Plasma Aliquoting and Storage:
-
Carefully transfer the supernatant (plasma) into pre-labeled, cryo-resistant polypropylene (B1209903) tubes.
-
Create multiple aliquots from each sample to avoid repeated freeze-thaw cycles.
-
Immediately freeze the plasma aliquots and store them at -80°C until bioanalysis.
-
-
Documentation:
-
Record the exact time of dosing and each blood draw.
-
Maintain a detailed sample handling log, including centrifugation time and temperature, and storage conditions.
-
Protocol 2: Bioanalytical Method for Hydromethylthionine in Human Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing a stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column with appropriate dimensions.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient and flow rate to achieve good peak shape and separation from matrix components.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) for hydromethylthionine and its internal standard.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for quantification.
-
-
-
Method Validation:
-
Fully validate the method according to ICH M10 or equivalent guidelines, including assessments of selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effects, and stability.[17]
-
Mandatory Visualization
Caption: Key contributors to variability in hydromethylthionine pharmacokinetic studies.
Caption: Simplified pharmacokinetic pathway of orally administered hydromethylthionine.
References
- 1. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 2. taurx.com [taurx.com]
- 3. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. taurx.com [taurx.com]
- 7. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of food on clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. scribd.com [scribd.com]
- 19. zefsci.com [zefsci.com]
Technical Support Center: Refining Hydromethylthionine Delivery for Enhanced CNS Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the delivery of hydromethylthionine (HMTM) to the central nervous system (CNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hydromethylthionine and why is CNS delivery a focus?
A1: Hydromethylthionine (HMTM), also known as LMTM, is a potent inhibitor of tau protein aggregation, a key pathological hallmark of Alzheimer's disease and other tauopathies.[1][2] Effective delivery to the CNS is crucial for its therapeutic efficacy, as it needs to cross the blood-brain barrier (BBB) to reach its target in the brain.[3] HMTM is a stabilized, reduced form of methylthioninium chloride (MTC, methylene (B1212753) blue) designed for better absorption and bioavailability.[4][5][6]
Q2: What are the current limitations of oral HMTM delivery for CNS penetration?
A2: While orally administered HMTM has shown better brain uptake compared to MTC, ensuring optimal and consistent therapeutic concentrations in the brain remains a challenge.[5] Factors such as first-pass metabolism, plasma protein binding, and the restrictive nature of the BBB can limit the amount of active drug that reaches the CNS.[7] Furthermore, clinical studies have shown a complex, non-linear relationship between the administered oral dose and the resulting plasma concentration and clinical effect, suggesting that simply increasing the dose may not be an effective strategy.[8][9][10]
Q3: Can co-administration of other Alzheimer's disease drugs affect HMTM's efficacy?
A3: Yes, preclinical and clinical data suggest a negative interaction between HMTM and acetylcholinesterase inhibitors (e.g., rivastigmine) and NMDA receptor antagonists (e.g., memantine).[7][11][12][13][14] Studies in mouse models have shown that pre-treatment with these drugs can counteract the beneficial effects of HMTM on hippocampal acetylcholine (B1216132) levels and mitochondrial respiration.[11][14] This interaction appears to be related to a homeostatic downregulation of neuronal systems in response to chronic stimulation by the symptomatic drugs.[12]
Q4: What alternative delivery strategies can enhance HMTM penetration into the CNS?
A4: Nanotechnology-based drug delivery systems, such as liposomes and polymeric nanoparticles, offer promising alternatives to conventional oral administration for enhancing CNS penetration.[7][15][16][17][18] These carriers can protect HMTM from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB through various mechanisms.[15][19]
Q5: How can I assess the BBB permeability of my HMTM formulation in vitro?
A5: In vitro BBB models are valuable tools for screening and characterizing the permeability of different HMTM formulations. These models typically consist of a co-culture of brain endothelial cells, astrocytes, and pericytes on a semi-permeable membrane, mimicking the cellular arrangement of the BBB.[2][12][20] The apparent permeability coefficient (Papp) of HMTM can be calculated by measuring its transport from the apical (blood) to the basolateral (brain) side of the culture system.[12]
Troubleshooting Guides
This section provides solutions to common problems researchers may face during the formulation and in vivo testing of HMTM delivery systems.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low encapsulation efficiency of HMTM in liposomes/nanoparticles. | 1. Suboptimal lipid/polymer to drug ratio.2. Inefficient encapsulation method.3. Physicochemical properties of HMTM interfering with encapsulation. | 1. Optimize the lipid/polymer to HMTM ratio through a series of formulation experiments.2. Experiment with different encapsulation techniques such as thin-film hydration, sonication, or extrusion for liposomes, and solvent evaporation or nanoprecipitation for nanoparticles.[21][22]3. Adjust the pH of the hydration buffer or the organic solvent system to improve HMTM solubility and interaction with the carrier material. |
| Poor in vivo efficacy despite successful in vitro BBB permeability. | 1. Rapid clearance of the formulation from circulation by the reticuloendothelial system (RES).2. Instability of the formulation in the bloodstream, leading to premature drug release.3. Insufficient targeting to the brain. | 1. Modify the surface of the nanoparticles/liposomes with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that reduces RES uptake and prolongs circulation time.[19]2. Incorporate cholesterol or use lipids with a higher phase transition temperature in liposomal formulations to increase their stability in vivo.[23]3. Functionalize the surface of the carriers with ligands (e.g., transferrin, antibodies against specific BBB receptors) to promote receptor-mediated transcytosis into the brain. |
| High variability in brain uptake of HMTM in animal studies. | 1. Inconsistent administration of the formulation.2. Biological variability among animals.3. Issues with the quantification method. | 1. Ensure precise and consistent administration techniques (e.g., intravenous injection volume and rate).2. Increase the number of animals per group to account for biological variation. Ensure animals are of the same age, sex, and strain.3. Validate the analytical method (e.g., HPLC, LC-MS/MS) for quantifying HMTM in brain tissue homogenates to ensure accuracy and reproducibility. Use appropriate internal standards. |
| Observed neurotoxicity in cell culture or animal models. | 1. Toxicity of the nanoparticle/liposome components.2. High local concentration of HMTM upon release.3. Immunogenic response to the formulation. | 1. Use biocompatible and biodegradable materials for the formulation (e.g., PLA, PLGA for nanoparticles; natural phospholipids (B1166683) for liposomes).[24]2. Design the formulation for controlled and sustained release of HMTM to avoid sudden high concentrations.3. Evaluate the immunogenicity of the formulation through in vitro cytokine assays with immune cells or in vivo inflammatory marker analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data related to HMTM pharmacokinetics from clinical trials and provide a conceptual comparison of potential improvements with nanotechnology-based delivery systems.
Table 1: Pharmacokinetic Parameters of Orally Administered Hydromethylthionine in Humans
| Parameter | 8 mg/day Dose | 150-250 mg/day Dose | Reference(s) |
| Steady-State Plasma Concentration (Cmax, ss) | ~0.3-0.8 ng/mL | ~4-21 ng/mL | [10] |
| Plasma Concentration Threshold for Clinical Activity | ~0.373 ng/mL | N/A | [25][26] |
| Brain:Plasma Ratio (compared to MTC) | >60-fold higher | Not reported | [8] |
Note: The relationship between dose and plasma concentration is non-linear, with higher doses not resulting in a proportional increase in clinical benefit.[10]
Table 2: Conceptual Comparison of Hydromethylthionine Delivery Systems
| Feature | Oral Administration | Liposomal Formulation (Conceptual) | Polymeric Nanoparticle Formulation (Conceptual) |
| Bioavailability | Moderate, subject to first-pass metabolism | Potentially high, protects drug from degradation | Potentially high, protects drug from degradation |
| CNS Penetration | Moderate, crosses the BBB | Enhanced via surface modification (e.g., receptor targeting) | Enhanced via surface modification and small particle size |
| Release Profile | Rapid absorption | Controlled and sustained release | Controlled and sustained release |
| Targeting | Non-specific | Can be targeted to specific brain cells | Can be targeted to specific brain cells |
| Potential for Reduced Side Effects | Systemic exposure can lead to side effects | Reduced systemic exposure, targeted delivery | Reduced systemic exposure, targeted delivery |
Experimental Protocols
Protocol 1: Preparation of HMTM-Loaded Liposomes via Thin-Film Hydration
Objective: To encapsulate hydromethylthionine within liposomes for potential enhancement of CNS delivery.
Materials:
-
Hydromethylthionine (HMTM)
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of phospholipids and cholesterol in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Add HMTM to the lipid solution. The lipid-to-drug ratio should be optimized (e.g., starting with 10:1 or 20:1 w/w).
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature. A thin, uniform lipid film containing HMTM should form on the inner wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. The temperature should be maintained above the lipid phase transition temperature.
-
To form multilamellar vesicles (MLVs), sonicate the suspension in a bath sonicator for 15-30 minutes.
-
To produce unilamellar vesicles (LUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.
-
Remove unencapsulated HMTM by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the ability of HMTM formulations to cross an in vitro model of the blood-brain barrier.
Materials:
-
Transwell® inserts (e.g., 24-well plate format, 0.4 µm pore size)
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes and pericytes
-
Appropriate cell culture media and supplements
-
HMTM formulation and control solution
-
Lucifer yellow (paracellular marker)
-
Analytical equipment for HMTM quantification (e.g., LC-MS/MS)
-
Plate reader for fluorescence measurement
Procedure:
-
Co-culture setup:
-
Coat the apical side of the Transwell® inserts with an appropriate extracellular matrix protein (e.g., collagen).
-
Seed hBMECs on the apical side of the insert.
-
Seed astrocytes and pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
-
Permeability experiment:
-
Replace the media in the apical and basolateral chambers with fresh, serum-free media.
-
Add the HMTM formulation to the apical chamber (donor compartment). In a separate well, add a solution of free HMTM at the same concentration as a control.
-
To assess the integrity of the cell monolayer during the experiment, add Lucifer yellow to the apical chamber of control wells.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber (receiver compartment). Replace the collected volume with fresh media.
-
-
Quantification:
-
Analyze the concentration of HMTM in the collected samples using a validated analytical method.
-
Measure the fluorescence of Lucifer yellow in the basolateral samples to confirm monolayer integrity.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of HMTM appearance in the receiver compartment.
-
A: The surface area of the Transwell® membrane.
-
C0: The initial concentration of HMTM in the donor compartment.
-
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of Hydromethylthionine in Alzheimer's Disease
Caption: HMTM's dual mechanism of action in Alzheimer's disease.
Diagram 2: Experimental Workflow for Developing and Testing HMTM Nanoparticles
Caption: A stepwise workflow for HMTM nanoparticle development.
Diagram 3: Troubleshooting Logic for Low In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. taurx.com [taurx.com]
- 5. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzforum.org [alzforum.org]
- 7. proventainternational.com [proventainternational.com]
- 8. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 13. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Frontiers | The New Frontiers in Neurodegenerative Diseases Treatment: Liposomal-Based Strategies [frontiersin.org]
- 16. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. Drug delivery for neurodegenerative diseases is a problem, but lipid nanocarriers could provide the answer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medical.researchfloor.org [medical.researchfloor.org]
- 21. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. egrove.olemiss.edu [egrove.olemiss.edu]
- 23. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 24. Polymeric Nanoparticles for Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydromethylthionine (HMT) in Early-Stage Alzheimer's Disease Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with hydromethylthionine (HMT) in the context of early-stage Alzheimer's Disease (AD) research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hydromethylthionine (HMT) in Alzheimer's Disease?
Hydromethylthionine mesylate (HMTM) is a tau aggregation inhibitor. In neurodegenerative diseases like Alzheimer's, the tau protein can become hyperphosphorylated and form neurofibrillary tangles, which disrupt normal neuronal function and contribute to cell death. HMTM aims to inhibit this aggregation process and may also help to disaggregate existing tangles, thereby slowing the progression of the disease.[1] Some research also suggests a secondary symptomatic activity by increasing acetylcholine (B1216132) levels in the brain.
Q2: What is the recommended dosage of HMTM in clinical trials for early-stage AD?
Phase 3 clinical trials, such as the LUCIDITY trial, have investigated oral doses of 8 mg/day and 16 mg/day of HMTM.[2][3][4][5] The 16 mg/day dose was selected as the optimal treatment regimen to ensure therapeutic plasma concentrations in all patients.[5][6][7]
Q3: What are the key biomarkers to monitor treatment response to HMT?
Clinical studies have shown that HMTM treatment can lead to a significant reduction in blood concentrations of neurofilament light chain (NfL), a biomarker of neurodegeneration.[2][3][8] This reduction in NfL has been correlated with phosphorylated tau at threonine 181 (p-tau181), another key biomarker for AD severity.[3] Cognitive and functional outcomes, as measured by scales like ADAS-Cog and ADCS-ADL, are also critical indicators of treatment response.[3][4]
Troubleshooting Guides
In-Vitro Tau Aggregation Assays (e.g., Thioflavin T Assay)
Issue: High background fluorescence in control wells with HMT.
-
Possible Cause: HMT may possess intrinsic fluorescence at the excitation and emission wavelengths used for Thioflavin T (ThT).
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample with the assay buffer and HMT at the highest concentration used in your experiment, without tau protein.
-
Measure Fluorescence: Scan the emission spectrum (e.g., 460-600 nm) using the ThT excitation wavelength (around 440-450 nm).
-
Analyze: A significant signal in this control indicates intrinsic fluorescence. If so, subtract the background fluorescence of HMT from your experimental wells. Consider using a different fluorescent dye with spectral properties that do not overlap with HMT.
-
Issue: Reduced ThT fluorescence, but unsure if it's true inhibition or an artifact.
-
Possible Cause: HMT could be quenching the ThT fluorescence or displacing ThT from the tau fibrils, rather than inhibiting aggregation.
-
Troubleshooting Steps:
-
Quenching Control: Prepare a sample with pre-formed tau fibrils and ThT to achieve a stable, high fluorescence signal.
-
Add HMT: Add HMT to this sample and measure the fluorescence immediately and over time.
-
Analyze: A rapid decrease in fluorescence suggests quenching or displacement. If this occurs, consider alternative methods to validate inhibition, such as electron microscopy or Western blotting for aggregated tau.[9]
-
Western Blotting for Phosphorylated Tau (p-tau)
Issue: Weak or no signal for p-tau.
-
Possible Cause:
-
Inefficient protein extraction or low p-tau abundance.
-
Phosphatase activity during sample preparation.
-
Poor antibody performance.
-
-
Troubleshooting Steps:
-
Sample Preparation: Immediately after cell lysis or tissue homogenization, add a cocktail of phosphatase inhibitors to your lysis buffer.[10] Ensure the lysis buffer is effective in solubilizing tau aggregates.
-
Antibody Selection: Use a primary antibody validated for the specific p-tau site of interest. Always include a positive control (e.g., lysate from a known tauopathy model) to verify antibody performance.
-
Loading Control: Normalize p-tau levels to total tau to account for variations in protein loading.[10]
-
Issue: High background or non-specific bands.
-
Possible Cause:
-
Blocking conditions are suboptimal.
-
Primary or secondary antibody concentration is too high.
-
Insufficient washing.
-
-
Troubleshooting Steps:
-
Blocking: When detecting phosphoproteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[10]
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to find the best signal-to-noise ratio.
-
Washing: Increase the number and duration of washes with TBST after primary and secondary antibody incubations.
-
ELISA for Amyloid-Beta 42 (Aβ42)
Issue: High variability between replicate wells.
-
Possible Cause:
-
Inconsistent pipetting.
-
Improper mixing of reagents or samples.
-
Plate not washed uniformly.
-
-
Troubleshooting Steps:
-
Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all wells. Mix all reagents and samples thoroughly before adding to the plate.
-
Washing: Ensure all wells are filled and emptied completely during each wash step. Automated plate washers can improve consistency.
-
Standard Curve: Prepare a fresh standard curve for each plate to account for inter-assay variability.
-
Issue: Low signal or poor sensitivity.
-
Possible Cause:
-
Suboptimal antibody pair.
-
Incorrect incubation times or temperatures.
-
Degradation of Aβ42 in samples.
-
-
Troubleshooting Steps:
-
Antibody Selection: Use a validated antibody pair with high affinity and specificity for Aβ42.[11]
-
Protocol Optimization: Optimize incubation times and temperatures as recommended by the ELISA kit manufacturer.[2][12]
-
Sample Handling: Store samples at -80°C and avoid repeated freeze-thaw cycles. Add protease inhibitors to your sample collection tubes.
-
Data Presentation
Table 1: Summary of HMTM Dosing in the LUCIDITY Phase 3 Trial
| Parameter | Dosage Group 1 | Dosage Group 2 | Control Group |
| Drug | Hydromethylthionine Mesylate (HMTM) | Hydromethylthionine Mesylate (HMTM) | Methylthioninium Chloride (MTC) |
| Dosage | 16 mg/day | 8 mg/day | 4 mg twice weekly |
| Administration | Oral | Oral | Oral |
| Purpose of Control | To mask potential urinary discoloration |
Data sourced from clinical trial information.[4][5]
Table 2: Key Biomarker Changes Observed with HMTM Treatment
| Biomarker | Change with HMTM Treatment | Significance | Reference |
| Neurofilament Light Chain (NfL) | Significant reduction in blood concentration | Indicates reduced neurodegeneration | [2][3][8] |
| Phosphorylated Tau (p-tau181) | Correlated with NfL reduction | Marker of AD severity | [3] |
Experimental Protocols
Protocol 1: In-Vitro Tau Aggregation Assay using Thioflavin T (ThT)
-
Reagent Preparation:
-
Tau Monomer: Thaw recombinant tau protein on ice. Centrifuge at >20,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates. Determine the concentration of the supernatant.
-
Aggregation Buffer: Prepare a buffer such as PBS (pH 7.4).
-
Inducer: Prepare a stock solution of an aggregation inducer like heparin or arachidonic acid in the aggregation buffer.
-
ThT Stock Solution: Prepare a 1 mM stock solution of ThT in nuclease-free water and filter through a 0.2 µm filter. Store protected from light.
-
HMT Solution: Prepare a stock solution of HMT in an appropriate solvent (e.g., DMSO) and make serial dilutions in the aggregation buffer.
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add tau monomer, the aggregation inducer, and varying concentrations of HMT (or vehicle control).
-
Add ThT to a final concentration of 10-20 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals.
-
-
Data Analysis:
-
Plot fluorescence intensity against time for each HMT concentration.
-
Determine the lag phase and the maximum fluorescence to assess the inhibitory effect of HMT.
-
Protocol 2: Western Blot for Phosphorylated Tau (p-tau) in Cell Lysates
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the desired p-tau site (e.g., p-tau Ser396) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Re-probe the membrane with an antibody for total tau and a loading control (e.g., GAPDH or β-actin) for normalization.[10]
-
Visualizations
Caption: Mechanism of action of Hydromethylthionine (HMT) in inhibiting tau aggregation.
Caption: Experimental workflow for an in-vitro tau aggregation assay with HMT.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. novamedline.com [novamedline.com]
- 3. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taurx.com [taurx.com]
- 7. news-medical.net [news-medical.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. intimakmur.co.id [intimakmur.co.id]
Validation & Comparative
A Comparative Guide to Hydromethylthionine Dihydrobromide and Methylene Blue for Tau Inhibition
For researchers and drug development professionals navigating the landscape of tau-targeting therapeutics, understanding the nuances between closely related compounds is critical. This guide provides an objective comparison of hydromethylthionine dihydrobromide (also known as LMTX™ or HMTM) and its parent compound, methylene (B1212753) blue (MB), as inhibitors of tau protein aggregation, a key pathological hallmark of Alzheimer's disease and other tauopathies.
Chemical Properties and Pharmacokinetics
Methylene blue (Methylthioninium chloride, MTC) is a phenothiazine (B1677639) dye with a long history in medicine.[1][2] Hydromethylthionine is a stabilized, reduced form of the methylthioninium (MT) moiety.[3][4] This structural modification was specifically designed to overcome the absorption and bioavailability limitations observed with MTC.[3][5][6]
Hydromethylthionine mesylate (HMTM) demonstrates improved absorption and tolerability compared to MTC.[7][8] This enhanced pharmacokinetic profile is a key differentiator, aiming to provide more consistent and predictable plasma concentrations.[3]
Table 1: Key Chemical and Pharmacokinetic Distinctions
| Feature | Methylene Blue (Methylthioninium Chloride) | This compound (HMTM/LMTX™) |
| Chemical Form | Oxidized form of methylthioninium[4] | Stabilized, reduced form of methylthioninium[3] |
| Synonyms | MTC, Methylthioninium chloride | HMTM, LMTM, LMTX, TRx0237[5] |
| Key Advantage | Well-established chemical properties and history of use[1][2] | Improved absorption, bioavailability, and tolerability[5][7] |
| Bioavailability | Dose-dependent absorption limitations[3] | Better absorbed than methylene blue[7][8] |
Mechanism of Action in Tau Inhibition
Both compounds share the same proposed primary mechanism of action: the inhibition of tau protein aggregation.[5] They are believed to interfere with the process that leads to the formation of neurofibrillary tangles (NFTs) from soluble tau protein.[7]
The precise molecular mechanism involves direct interaction with the tau protein.[1] One proposed mechanism for methylene blue is the oxidation of cysteine sulfhydryl groups on tau monomers, which helps maintain tau in a state less prone to aggregation.[5][9] However, some research suggests the inhibition is cysteine-independent.[5]
A critical point of discussion is the effect of these compounds on different tau species. While methylene blue has been shown to effectively inhibit the formation of mature tau fibrils, some in vitro studies indicate it may simultaneously promote the formation of granular tau oligomers.[1][10][11][12] This is a significant consideration, as oligomeric species are often considered the most neurotoxic form of tau.[12]
Signaling Pathway Overview
Methylene blue's neuroprotective effects may extend beyond direct tau interaction. It has been suggested to influence cellular pathways related to oxidative stress and protein degradation. For instance, MB may induce autophagy, a key process for clearing aggregated proteins, potentially through the inhibition of the mTOR signaling pathway.[1] It may also inhibit the kinase activity of MARK4, an enzyme that phosphorylates tau in a way that promotes its aggregation.[1]
Caption: Proposed mechanisms of Methylene Blue/Hydromethylthionine in tauopathy.
Preclinical and In Vitro Data
In vitro assays are fundamental for determining the direct inhibitory potential of compounds on tau aggregation. Methylene blue has been shown to inhibit heparin-induced tau aggregation in a dose-dependent manner, with reported IC50 values in the low micromolar range.[1][12]
However, the effect is complex; while fibril formation is reduced, an increase in soluble, granular tau oligomers has been observed.[10][11] This finding has been suggested as a possible explanation for the mixed results seen in clinical trials.[10][11] Preclinical work in tau transgenic mice has shown that LMTX can improve learning and reduce the brain's tau load.[5]
Table 2: Comparative In Vitro Efficacy on Tau Aggregation
| Compound | Assay Type | Key Finding | IC50 Value | Reference |
| Methylene Blue | Thioflavin T (ThT) Fluorescence | Dose-dependent inhibition of heparin-induced tau fibrillization.[1][10] | Low micromolar range | [12] |
| Methylene Blue | Atomic Force Microscopy | Reduced number of tau fibrils but an increased number of granular tau oligomers.[10][11] | N/A | [10][11] |
| Hydromethylthionine | In vivo (Tau transgenic mice) | Improved learning and reduced brain tau load.[5] | N/A | [5] |
Note: IC50 values can vary significantly based on the specific tau construct, aggregation inducer, and assay conditions used.[12]
Clinical Trial Performance
The most significant data differentiating these compounds come from extensive Phase 2 and 3 clinical trials conducted with hydromethylthionine (LMTX). These trials have yielded complex and, at times, controversial results that have shaped our understanding of its therapeutic potential.
Initial Phase 3 trials compared high doses of LMTX (e.g., 150-250 mg/day) against a very low dose (8 mg/day), which was intended as a control to mask urine discoloration.[3][7][13] Surprisingly, these trials failed to show a dose-dependent benefit, with the high-dose groups showing no significant improvement over the low-dose control group.[4][13][14]
Another critical finding from the trials was the difference in efficacy between patients taking LMTX as a monotherapy versus those taking it as an add-on to standard Alzheimer's medications (like acetylcholinesterase inhibitors).[16] The therapeutic effect was significantly greater in the monotherapy group, suggesting a potential negative interaction with symptomatic treatments.[3]
Table 3: Summary of Key Hydromethylthionine (LMTX) Clinical Trials
| Trial Phase | Doses Studied | Key Findings & Outcomes |
| Phase 2 (MTC) | 138 mg/day vs. Placebo | Reduced cognitive and functional decline in patients with mild to moderate AD.[3] |
| Phase 3 (LMTX) | High Doses (150-250 mg/day) vs. Low Dose (8 mg/day) | No significant difference in outcomes between high-dose and low-dose arms.[4][14][18] |
| Post-hoc Analysis | 8 mg/day | Pharmacologically active, with concentration-dependent effects on cognitive decline and brain atrophy.[4][15][19][20] |
| Subgroup Analysis | Monotherapy vs. Add-on Therapy | Maximum therapeutic effect observed in patients on LMTX monotherapy; effect reduced by about half in add-on therapy group.[3][16] |
| LUCIDITY (Phase 3) | 16 mg/day vs. Placebo | Showed sustained cognitive improvement over baseline in early AD.[21] Correlated with a reduction in blood biomarkers like NfL.[22] |
Clinical Development Logic
The journey of LMTX clinical trials highlights the challenges of dose selection and the importance of pharmacokinetic analysis, especially when a placebo with potential activity is used.
Caption: Evolution of the hydromethylthionine clinical trial strategy.
Experimental Protocols
Reproducibility and standardization of assays are paramount in drug development. Below is a representative protocol for an in vitro tau aggregation inhibition assay.
Protocol: Thioflavin T (ThT) Tau Aggregation Inhibition Assay
-
Reagent Preparation :
-
Prepare a stock solution of recombinant tau protein (e.g., K19 or full-length tau) in an appropriate aggregation buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of the test compounds (Hydromethylthionine, Methylene Blue) and vehicle control (e.g., water or DMSO).
-
Prepare a stock solution of the aggregation inducer (e.g., heparin or arachidonic acid).
-
Prepare a Thioflavin T (ThT) solution in buffer.
-
-
Reaction Setup :
-
In a 96-well microplate, add the aggregation buffer.
-
Add the test compounds at various desired final concentrations. Include a vehicle-only control.
-
Add the recombinant tau protein to each well to a final concentration of approximately 10-50 µM.[1]
-
Initiate the aggregation by adding the inducer to all wells.[1]
-
-
Incubation and Measurement :
-
Seal the plate and incubate at 37°C with gentle agitation.[1]
-
At specified time points (e.g., every hour for 24 hours), measure the ThT fluorescence using a plate reader (Excitation ~440 nm, Emission ~485 nm).
-
-
Data Analysis :
-
Subtract the background fluorescence from wells containing only buffer and ThT.
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
-
Experimental Workflow Diagram
Caption: Workflow for a Thioflavin T-based tau aggregation inhibition assay.
Summary and Conclusion
Hydromethylthionine was developed as a second-generation tau aggregation inhibitor to improve upon the pharmacokinetic properties of its parent compound, methylene blue.[5] While both act on the same therapeutic target, the clinical development journey of hydromethylthionine has provided critical insights that are not available for methylene blue.
-
Key Advantage of Hydromethylthionine: Superior and more reliable bioavailability compared to methylene blue.[7][16]
-
Mechanism Nuance: Both compounds inhibit tau fibrillization, but in vitro data suggest a potential for promoting the formation of toxic oligomeric species, a factor that requires further investigation.[10][11]
-
Clinical Evidence: Extensive clinical trial data for hydromethylthionine, though complex, suggest pharmacological activity at low doses (~16 mg/day) when used as a monotherapy.[3][4][17] The efficacy appears to be diminished when used as an add-on to existing symptomatic Alzheimer's treatments.[3][16]
For researchers, while methylene blue remains a valuable tool for in vitro and preclinical studies of tauopathy, hydromethylthionine represents the clinically evaluated entity.[1] The extensive pharmacokinetic and clinical data from the hydromethylthionine trials provide a crucial foundation for the design of future studies targeting tau aggregation, emphasizing the importance of careful dose selection and consideration of concomitant medications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMTM | ALZFORUM [alzforum.org]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. taurx.com [taurx.com]
- 8. TauRx Reveals Study Results That Offers New Hope for Treatment of Patients With Dementia - BioSpace [biospace.com]
- 9. Aminothienopyridazines and Methylene Blue Affect Tau Fibrillization via Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. benchchem.com [benchchem.com]
- 13. TauRx's Alzheimer's Drug Showing Positive Results in Large Clinical Trials - BioSpace [biospace.com]
- 14. TauRx still rooting for its methylene blue AD drug, despite controversial study results | MDedge [mdedge.com]
- 15. New study shows a minimum dose of hydromethylthionine could slow cognitive decline and brain atrophy in mild-to-moderate Alzheimer’s disease - TauRx [taurx.com]
- 16. New Study by TauRx Shows a Minimum Dose of Hydromethylthionine Could Slow Cognitive Decline and Brain Atrophy in Mild-to-moderate Alzheimer's Disease [prnewswire.com]
- 17. An evaluation of hydromethylthionine as a treatment option for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merakimedicinal.com [merakimedicinal.com]
- 19. TauRx Reveals Study Results That Offer New Hope for Treatment of Patients With Dementia [prnewswire.com]
- 20. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]
Comparative Efficacy of Hydromethylthionine in Mitigating Cognitive Decline in Alzheimer's Disease
This guide provides a detailed comparison of hydromethylthionine mesylate (HMTM), a tau aggregation inhibitor, with recently approved anti-amyloid monoclonal antibodies for the treatment of cognitive decline in patients with Alzheimer's disease (AD). The analysis is based on published clinical trial data and is intended for researchers, scientists, and drug development professionals.
Hydromethylthionine (HMTM): A Tau-Targeting Approach
Hydromethylthionine (HMTM), also known as LMTM, is an orally administered drug designed to inhibit the aggregation of tau protein in the brain.[1][2] Pathological aggregation of tau into neurofibrillary tangles is a hallmark of Alzheimer's disease and is strongly correlated with clinical decline, including memory loss and functional impairment.[3] HMTM aims to act as a disease-modifying therapy by targeting this core pathology.[4][5]
Mechanism of Action
HMTM works by preventing the aggregation of tau proteins and promoting the disaggregation of existing neurofibrillary tangles.[2] By binding to the tau protein, it prevents the formation of the insoluble aggregates that disrupt microtubule function, impair neuronal transport, and ultimately lead to cell death.[2] This intervention in the tau pathological cascade is intended to slow or halt the progression of neurodegeneration. A secondary symptomatic action, increasing acetylcholine (B1216132) levels in the hippocampus, has also been noted.[4]
Clinical Validation: The LUCIDITY Trial
The primary evidence for HMTM's efficacy comes from the Phase 3 LUCIDITY trial (NCT03446001).[6][7] This study enrolled 598 participants with a range of AD severity from mild cognitive impairment (MCI) to moderate dementia.[6]
Experimental Protocol: The LUCIDITY trial was a 12-month, randomized, double-blind study followed by a 12-month open-label extension. Participants were administered HMTM at a dose of 16 mg/day. The control group received methylthioninium chloride (MTC) at 4 mg twice weekly to mask potential urine discoloration, a known effect of the drug.[6] Cognitive and functional changes were assessed using standard clinical scales, and neurodegeneration was measured via biomarkers like neurofilament light chain (NfL) in the blood.[3][4]
Key Findings:
-
Cognitive Improvement in MCI: In participants with MCI, treatment with 16 mg/day of HMTM resulted in a statistically significant cognitive improvement of 2 units over their own pretreatment baseline at 6 months (p=0.0002).[6] This improvement was sustained, with participants remaining above their baseline for up to 18 months.[3][8]
-
Stabilization in Mild-to-Moderate AD: In patients with mild-to-moderate AD, an initial 2.5-unit cognitive decline was observed in the first 9 months, followed by no further decline over the subsequent 9 months.[6]
-
Biomarker Evidence: HMTM treatment led to a 95% reduction in the change in blood concentration of neurofilament light chain (NfL), a marker of neurodegeneration, compared to the control group over 12 months.[3][4]
-
Safety Profile: HMTM demonstrated a benign safety profile, with no treatment-related serious adverse events or evidence of amyloid-related imaging abnormalities (ARIA), a common concern with anti-amyloid therapies.[3][6]
| Outcome Measure | Patient Group | Result at 12-24 Months |
| Cognition (ADAS-Cog) | MCI | Sustained improvement over baseline for 18 months, returning to baseline at 24 months.[6][8] |
| Mild-to-Moderate AD | Initial decline followed by stabilization from 9 to 18 months.[6] | |
| Biomarker (NfL) | All Participants | 95% reduction in change of blood NfL concentration vs. control at 12 months.[3][4] |
| Safety (ARIA) | All Participants | No evidence of increased risk for Amyloid-Related Imaging Abnormalities (ARIA).[3] |
Alternative Therapies: Anti-Amyloid Monoclonal Antibodies
A major alternative therapeutic strategy for AD targets the accumulation of amyloid-beta (Aβ) plaques, another key pathological hallmark of the disease. Several monoclonal antibodies have received regulatory approval based on their ability to clear these plaques and modestly slow cognitive decline.
Mechanism of Action
These therapies are humanized monoclonal antibodies designed to bind to different forms of aggregated Aβ, including soluble protofibrils and insoluble plaques.[9][10] This binding facilitates the clearance of amyloid from the brain, presumably interrupting the pathological cascade that leads to synaptic dysfunction and neuronal death.
Comparative Clinical Trial Data
The following table summarizes the pivotal Phase 3 trial results for three prominent anti-amyloid antibodies: Lecanemab, Donanemab, and Aducanumab.
| Drug (Trial Name) | Patient Population | Primary Endpoint | Efficacy Result | Key Safety Finding (ARIA) |
| Lecanemab (Clarity AD) | Early AD (MCI or Mild Dementia) | Change in CDR-SB at 18 months | 27% slowing of decline vs. placebo (-0.45 difference on 18-point scale).[11] | ARIA-E: 13.6%[12]ARIA-H: 16.0%[12] |
| Donanemab (TRAILBLAZER-ALZ 2) | Early Symptomatic AD | Change in iADRS at 18 months | 35% slowing of decline vs. placebo in intermediate tau population.[13] | ARIA-E: 24.4%[14]ARIA-H: 31.3%[14] |
| Aducanumab (EMERGE) | Early AD (MCI or Mild Dementia) | Change in CDR-SB at 78 weeks | 22% slowing of decline vs. placebo in high-dose group (-0.39 difference).[10][15] | ARIA-E: Most common adverse event.[15] |
Experimental Protocols (General): These trials were large, global, randomized, double-blind, placebo-controlled studies.[10][13][15] Participants were typically aged 50-85 with confirmed amyloid pathology.[10][15] The drugs were administered via intravenous (IV) infusion, usually every 4 weeks.[10][15] The primary outcome measures were integrated scales assessing both cognition and function, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS).[13][15] Safety, particularly the incidence of ARIA, was closely monitored using MRI scans.[12]
Head-to-Head Comparison: HMTM vs. Anti-Amyloid Antibodies
| Feature | Hydromethylthionine (HMTM) | Anti-Amyloid Monoclonal Antibodies |
| Target | Tau Protein Aggregation[2][5] | Amyloid-Beta Plaques & Protofibrils[9][10] |
| Administration | Oral Tablet[1][5] | Intravenous (IV) Infusion[10][15] |
| Mechanism | Inhibits tau aggregation, disaggregates existing tangles.[2] | Bind to amyloid species to facilitate clearance from the brain.[9] |
| Efficacy | Sustained cognitive improvement in MCI; stabilization in mild-mod AD.[6] | Slowing of cognitive and functional decline by 22-36% vs. placebo.[10][11][13][15] |
| Key Safety Concern | Benign safety profile reported in trials.[3][8] | Amyloid-Related Imaging Abnormalities (ARIA), including brain edema (ARIA-E) and hemorrhage (ARIA-H).[12][14] |
| Monitoring | Minimal monitoring reported.[3] | Regular MRI scans required to monitor for ARIA.[12] |
Experimental Workflow Overview
The clinical validation of novel AD therapies follows a rigorous, multi-phase process to establish safety and efficacy.
Conclusion
Hydromethylthionine represents a distinct therapeutic strategy for Alzheimer's disease, targeting the tau pathology that is closely linked to cognitive symptoms. Clinical data from the LUCIDITY trial suggests it can improve cognition in the early stages (MCI) and stabilize it in later stages, with a favorable safety profile that notably lacks the ARIA risk associated with anti-amyloid treatments.[3][6]
In contrast, anti-amyloid monoclonal antibodies like Lecanemab and Donanemab have demonstrated a modest but statistically significant slowing of cognitive decline in early AD.[11][16][17] Their use, however, is complicated by the requirement for IV administration and rigorous safety monitoring for ARIA.[12][14]
The validation of HMTM offers a promising alternative, potentially as a first-in-class oral, anti-tau therapy.[3] Its different mechanism of action and favorable safety profile could position it as a valuable option in the AD treatment landscape, particularly for patients where the risks of anti-amyloid therapies are a concern. Further comparative effectiveness research and real-world data will be crucial to fully delineate the roles of these different therapeutic approaches.
References
- 1. news-medical.net [news-medical.net]
- 2. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 3. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 4. Company - TauRx [taurx.com]
- 5. agetechworld.co.uk [agetechworld.co.uk]
- 6. Hydromethylthionine Improved Cognition in Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 7. neurologylive.com [neurologylive.com]
- 8. bioindustry.org [bioindustry.org]
- 9. New Data Presented at CTAD 2025 Confirms Pharmacological Effect of LEQEMBI® (lecanemab-irmb) on Neurotoxic Aβ Protofibrils in CSF | News Releaseï¼2025 | Eisai Co., Ltd. [eisai.com]
- 10. researchgate.net [researchgate.net]
- 11. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data | eNeuro [eneuro.org]
- 12. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 14. emjreviews.com [emjreviews.com]
- 15. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Donanemab Phase 3 Data Reported at AAIC 2023 | alz.org [aaic.alz.org]
- 17. patientcareonline.com [patientcareonline.com]
A Comparative Analysis of Hydromethylthionine Clinical Trials in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clinical trial results for hydromethylthionine (HMTM), an investigational oral tau aggregation inhibitor. The information is compiled from multiple clinical studies to support researchers, scientists, and drug development professionals in their understanding of this therapeutic candidate.
Hydromethylthionine, also known as LMTX or TRx0237, is a derivative of methylene (B1212753) blue and has been investigated primarily for its potential to treat Alzheimer's disease (AD) and frontotemporal dementia (FTD).[1][2][3] Its proposed mechanism of action centers on inhibiting the aggregation of tau protein, a hallmark pathology in several neurodegenerative disorders.[4][5][6]
Key Clinical Trial Results
Hydromethylthionine has been the subject of several Phase 3 clinical trials. A significant challenge in interpreting the results of some of these trials has been the use of a low-dose methylthioninium chloride (MTC) as a control to maintain blinding, which was later found to exert a clinical effect.[7][8] This has led to post-hoc analyses and comparisons with historical control data.
Alzheimer's Disease
The LUCIDITY trial is one of the most recent and comprehensive Phase 3 studies. It was a double-blind, randomized, controlled trial that compared HMTM at doses of 16 mg/day and 8 mg/day against a control of MTC (4 mg twice weekly) for 12 months, followed by a 12-month open-label extension where all participants received 16 mg/day of HMTM.[9]
Recent data from the LUCIDITY trial presented in 2025 indicated that LMTX reduced cognitive decline by 82% compared to a matched placebo group at 18 months, as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog13).[10] The treatment also showed a 35% reduction in the progression of brain atrophy.[10] In patients with early Alzheimer's, the reduction in cognitive decline was even more pronounced at 115%.[10] Furthermore, a 77% reduction in global clinical decline was observed at 24 months.[10]
Earlier Phase 3 trials, such as TRx-237-015 , initially failed to meet their co-primary endpoints when HMTM was used as an add-on therapy.[11][12] However, pre-specified post-hoc analyses of monotherapy arms in both the TRx-237-015 and TRx-237-005 studies suggested a significant reduction in disease progression in patients with mild to moderate Alzheimer's disease.[11][12][13]
Frontotemporal Dementia
A Phase 3 trial in patients with the behavioral variant of frontotemporal dementia (bvFTD) compared HMTM at 200 mg/day with an 8 mg/day dose intended as a control.[14] Similar to the Alzheimer's trials, no significant difference was found between the high and low doses.[14] However, a pharmacokinetic analysis revealed that even at the 8 mg/day dose, there were concentration-dependent effects on reducing clinical decline and brain atrophy.[14]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various hydromethylthionine clinical trials.
| Trial | Indication | Treatment Arms | N | Duration | Key Cognitive Outcome (ADAS-Cog) | Key Functional Outcome (ADCS-ADL) | Key Biomarker/Imaging Outcome |
| LUCIDITY | Alzheimer's Disease (Mild to Moderate) | HMTM 16 mg/day, HMTM 8 mg/day, MTC 4 mg twice weekly | 598 | 12 months (double-blind) + 12 months (open-label) | 82% reduction in cognitive decline vs. matched placebo at 18 months.[10] | 77% reduction in global clinical decline at 24 months.[10] | 35% reduction in brain atrophy progression at 18 months.[10] 95% reduction in change in blood neurofilament light chain (NfL) at 12 months.[9][15] |
| TRx-237-015 | Alzheimer's Disease (Mild to Moderate) | LMTX 75 mg twice daily, LMTX 125 mg twice daily, Placebo | 891 | 15 months | No significant difference in add-on therapy. In monotherapy, statistically significant reduction in cognitive decline.[11][12] | No significant difference in add-on therapy. In monotherapy, statistically significant reduction in functional decline.[11][12] | In monotherapy, a 38% reduction in the expansion of lateral ventricular volume.[12] |
| TRx-237-005 | Alzheimer's Disease (Mild) | LMTX 100 mg twice daily, LMTX 4 mg twice daily (control) | 800 | 18 months | Significant differences in favor of monotherapy on cognitive outcomes.[13] | Significant differences in favor of monotherapy on functional outcomes.[13] | Whole brain atrophy progressed as expected in both groups.[13] |
| bvFTD Phase 3 | Behavioral Variant Frontotemporal Dementia | HMTM 200 mg/day, HMTM 8 mg/day (control) | 220 | 12 months | Concentration-dependent reduction in clinical decline.[14] | Not specified. | Concentration-dependent reduction in brain atrophy.[14] |
Experimental Protocols
LUCIDITY Trial (NCT03446001)
-
Study Design : A Phase 3, randomized, double-blind, placebo-controlled, three-arm study.[15][16]
-
Participants : 598 individuals with a diagnosis of Alzheimer's disease, ranging from mild cognitive impairment (MCI) to the moderate stage of the disease.[2][8] All participants were required to have a positive amyloid-PET scan.[8]
-
Intervention : Participants were randomized to receive either HMTM at 16 mg/day, HMTM at 8 mg/day, or a control of methylthioninium chloride (MTC) at 4 mg twice weekly.[9] The MTC was used to maintain blinding due to the potential for urinary discoloration.[9]
-
Duration : The initial double-blind phase lasted for 12 months, followed by a 12-month open-label extension where all participants received 16 mg/day of HMTM.[9][15]
-
Primary Outcome Measures :
-
Secondary Outcome Measures : Included changes in brain volume as measured by MRI.[9]
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Hydromethylthionine
Hydromethylthionine's primary proposed mechanism of action is the inhibition of tau protein aggregation.[4][5][6] In tauopathies like Alzheimer's disease, the tau protein becomes hyperphosphorylated and forms neurofibrillary tangles, which disrupt microtubule function and contribute to neuronal cell death.[6] HMTM is believed to bind to the tau protein, preventing it from forming these insoluble aggregates and promoting the disaggregation of existing tangles.[6]
Additionally, preclinical studies suggest that HMTM may have other effects, including enhancing central cholinergic signaling.[17] However, this effect appears to be blocked by concomitant treatment with acetylcholinesterase inhibitors like rivastigmine (B141) and with memantine (B1676192).[17] There is also evidence suggesting HMTM may influence brain energy metabolism.[18]
Caption: Proposed mechanism of action of hydromethylthionine as a tau aggregation inhibitor.
LUCIDITY Clinical Trial Workflow
The workflow of the LUCIDITY clinical trial illustrates the progression of participants through the study's different phases.
Caption: Workflow of the LUCIDITY Phase 3 clinical trial.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 3. alzforum.org [alzforum.org]
- 4. TauRx Presents 24-Month Phase III HMTM Trial Results at AD/PD™ 2024 [synapse.patsnap.com]
- 5. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Hydromethylthionine mesylate used for? [synapse.patsnap.com]
- 7. alzint.org [alzint.org]
- 8. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 9. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 12. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Hydromethylthionine Reduces Disease Progression in Clinical Trials for Individuals with Frontotemporal Dementia - - Practical Neurology [practicalneurology.com]
- 15. Novel Tau-Targeting Medication for Alzheimer Disease Associated with Sustained Cognitive Benefit - - Practical Neurology [practicalneurology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Hydromethylthionine vs. First-Generation Tau Drugs: A Comparative Analysis for Neurodegenerative Disease Researchers
An in-depth comparison of hydromethylthionine (HMTM) and its first-generation predecessor, methylene (B1212753) blue, reveals a potential advancement in the clinical development of tau aggregation inhibitors for Alzheimer's disease. While both compounds target the pathological aggregation of tau protein, HMTM has been developed to offer an improved pharmacokinetic profile and has undergone more recent and extensive clinical evaluation.
This guide provides a detailed comparison of the efficacy, safety, and experimental protocols of hydromethylthionine and first-generation tau-targeting therapies, primarily focusing on methylene blue, from which HMTM is derived[1]. The information is intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative diseases.
Defining First-Generation Tau Drugs
For the purpose of this comparison, "first-generation tau drugs" primarily refers to methylene blue. It is a phenothiazine (B1677639) compound that was initially identified for its properties as a tau aggregation inhibitor[2][3]. Hydromethylthionine (also known as LMTM or TRx0237) is a stabilized, reduced form of methylthioninium, the active component of methylene blue, and is considered a second-generation tau aggregation inhibitor designed for improved absorption and tolerability[1][4].
Efficacy: A Tale of Two Generations
Direct head-to-head clinical trials comparing hydromethylthionine and methylene blue have not been conducted. Therefore, the comparison of their efficacy is based on the results of their respective clinical trials.
Hydromethylthionine (HMTM)
The most prominent clinical trial for HMTM is the Phase 3 LUCIDITY trial. This study evaluated the efficacy and safety of HMTM in individuals with mild-to-moderate Alzheimer's disease.
Key Findings from the LUCIDITY Trial:
-
Cognitive and Functional Decline: In the LUCIDITY trial, treatment with HMTM at a dose of 16 mg/day resulted in minimal declines of 1.3 units on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and 1.0 units on the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23) over 12 months. This was notably less than the expected decline of approximately 5.0 units on both scales in an untreated population[5].
-
Sustained Improvement in Early AD: In a subgroup of participants with mild cognitive impairment (MCI), HMTM treatment led to a statistically significant cognitive improvement of 2 units over their pre-treatment baseline at 6, 12, and 18 months on the ADAS-Cog13 scale[6].
-
Stabilization in Mild-to-Moderate AD: For participants with mild-to-moderate Alzheimer's, a 2.5-unit cognitive decline was observed in the first 9 months, with no further decline over the following 9 months[6].
-
Biomarker Evidence: Treatment with 16 mg/day of HMTM led to a 93% reduction in the change of plasma neurofilament light chain (NfL) levels compared to the control group, a biomarker of neurodegeneration[7].
Methylene Blue
The primary clinical evidence for methylene blue in Alzheimer's disease comes from a Phase 2 trial.
Key Findings from the Phase 2 Methylene Blue Trial:
-
Cognitive Improvement in Moderate AD: In patients with moderate Alzheimer's, a daily dose of 138 mg of methylene blue resulted in a reduced cognitive decline compared to placebo. The ADAS-cog scores for the treatment group dropped by 1 point from baseline, which was 5.42 points better than the placebo group[8].
-
No Significant Difference in Mild AD: The trial did not show significant differences in cognitive performance between the methylene blue and placebo groups in patients with mild Alzheimer's disease[8].
Quantitative Data Summary
| Clinical Trial | Drug | Dose | Patient Population | Primary Endpoint(s) | Key Efficacy Results | Reference(s) |
| LUCIDITY (Phase 3) | Hydromethylthionine (HMTM) | 16 mg/day | Mild Cognitive Impairment (MCI) and Mild-to-Moderate Alzheimer's Disease | ADAS-Cog11, ADCS-ADL23 | Minimal decline of 1.3 units on ADAS-Cog11 and 1.0 units on ADCS-ADL23 over 12 months. Statistically significant cognitive improvement of 2 units over baseline in MCI patients at 18 months. | [5][6] |
| Phase 2 Trial | Methylene Blue | 138 mg/day | Mild-to-Moderate Alzheimer's Disease | ADAS-Cog | In moderate AD, a 5.42-point better outcome on ADAS-Cog compared to placebo. No significant difference in mild AD. | [8] |
Safety and Tolerability
| Drug | Key Safety Findings | Reference(s) |
| Hydromethylthionine (HMTM) | Generally well-tolerated. No evidence of serious treatment-emergent adverse events or amyloid-related imaging abnormalities (ARIA). | [5] |
| Methylene Blue | Associated with gastrointestinal and urinary side effects. A notable side effect is urinary discoloration, which can complicate blinding in clinical trials. May interact with serotonergic medications. | [9][10] |
Experimental Protocols
LUCIDITY Trial (Hydromethylthionine)
-
Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a 12-month double-blind phase followed by a 12-month modified delayed-start, open-label treatment phase[5][11].
-
Participants: 598 individuals with mild cognitive impairment (MCI) or mild-to-moderate Alzheimer's disease[6].
-
Intervention: Participants were randomized to receive 16 mg/day of HMTM, 8 mg/day of HMTM, or a placebo (methylthioninium chloride at 4 mg twice weekly to maintain blinding due to potential urine discoloration)[5][7].
-
Primary Outcomes: Change in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23)[11].
Phase 2 Methylene Blue Trial
-
Design: A 24-week, randomized, double-blind, placebo-controlled, dose-finding study[8].
-
Participants: 321 patients with mild-to-moderate Alzheimer's disease who were not taking other AD medications[8].
-
Intervention: Patients were randomized to receive 69 mg, 138 mg, or 228 mg of methylthioninium chloride daily, or a matching placebo[8].
-
Primary Outcomes: Change in cognitive function as measured by the ADAS-Cog[8].
Mechanism of Action: Targeting Tau Aggregation
Both hydromethylthionine and methylene blue act as tau aggregation inhibitors. The pathological process of tau aggregation is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.
These compounds are believed to interfere with this process primarily by inhibiting the formation of tau oligomers and filaments[12]. The mechanism involves the oxidation of cysteine residues within the tau protein, which prevents the formation of disulfide bridges that are critical for tau aggregation[13][14][15]. Specifically, the oxidized form of methylene blue, methylthioninium (MT+), catalyzes the oxidation of cysteine residues[15][16]. Hydromethylthionine, as a stabilized reduced form, is designed for better absorption, after which it is converted to the active MT+ form[4].
dot
Caption: Tau aggregation pathway and the point of intervention for HMTM and methylene blue.
Experimental Workflow: LUCIDITY Trial
dot
Caption: Simplified workflow of the Phase 3 LUCIDITY clinical trial for hydromethylthionine.
Conclusion
Hydromethylthionine appears to represent a step forward from its first-generation precursor, methylene blue, in the development of tau-based therapies for Alzheimer's disease. The available clinical trial data suggests that HMTM may offer a more favorable efficacy and safety profile. The LUCIDITY trial provides more recent and comprehensive data supporting the potential of HMTM to slow cognitive and functional decline in patients with early to moderate Alzheimer's disease. In contrast, the clinical evidence for methylene blue is older and less robust, with efficacy primarily demonstrated in patients with moderate disease.
For researchers and drug developers, the journey from methylene blue to hydromethylthionine illustrates a classic example of iterative drug development, where a second-generation compound is engineered to improve upon the properties of a first-generation molecule. The ongoing research and future publications from the LUCIDITY trial will be crucial in fully elucidating the therapeutic potential of hydromethylthionine and its place in the evolving landscape of Alzheimer's disease treatments.
References
- 1. HMTM | ALZFORUM [alzforum.org]
- 2. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]
- 4. TauRx Reveals Study Results That Offers New Hope for Treatment of Patients With Dementia - BioSpace [biospace.com]
- 5. neurologylive.com [neurologylive.com]
- 6. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 7. LUCIDITY Clinical Trial Demonstrates Reduction of Plasma Biomarker Neurofilament Light Chain in Alzheimer Disease Participants - - Practical Neurology [practicalneurology.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tccompound.com [tccompound.com]
- 11. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DZNE : Researchers decipher modus operandi of potential Alzheimer’s drug [dzne.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanism of Methylene Blue Inducing the Disulfide Bond Formation of Tubulin-Associated Unit Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Hydromethylthionine vs. Rivastigmine: A Comparative Analysis in Preclinical Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydromethylthionine (HMTM) and rivastigmine (B141), two therapeutic agents investigated for neurodegenerative diseases, based on their performance in preclinical mouse models. The focus is on presenting experimental data, detailing methodologies, and illustrating the biological pathways involved. A significant body of research highlights a notable negative interaction when these two compounds are co-administered, with rivastigmine often diminishing the therapeutic effects of HMTM.
I. Overview of Mechanisms and Interaction
Hydromethylthionine (HMTM), a tau aggregation inhibitor, is designed to target one of the primary pathological hallmarks of Alzheimer's disease (AD) and other tauopathies.[1][2][3] It aims to prevent the formation of neurofibrillary tangles and disaggregate existing tau oligomers and filaments.[2] In contrast, rivastigmine is an established acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor.[4][5][6][7] Its mechanism of action is symptomatic, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is depleted in AD.[4][6]
Preclinical studies in various mouse models have extensively investigated the effects of both drugs, alone and in combination. A recurring and critical finding is the antagonistic interaction between rivastigmine and HMTM. Across multiple endpoints, including cholinergic function, mitochondrial activity, and synaptic protein expression, prior or concurrent administration of rivastigmine has been shown to reduce or completely block the pharmacological effects of HMTM.[8][9][10][11][12] This interaction is a crucial consideration in the design of clinical trials and the potential therapeutic application of HMTM.[2][10]
II. Comparative Efficacy and Interactions: Quantitative Data
The following tables summarize the quantitative findings from key preclinical studies in mouse models, comparing the effects of HMTM and rivastigmine as monotherapies and in combination.
Table 1: Effects on Cholinergic System Markers
| Marker | Mouse Model | Treatment Group | Change from Vehicle/Control | Citation |
| Hippocampal Acetylcholine (ACh) Levels | L1 (tau transgenic) | HMTM alone | +130% | [9] |
| L1 (tau transgenic) | Rivastigmine alone | +82% | [9] | |
| L1 (tau transgenic) | Rivastigmine + HMTM | +42% (significantly less than HMTM alone) | [9] | |
| NMRI (wild-type) | HMTM alone | Doubled ACh levels | [9][10] | |
| NMRI (wild-type) | Rivastigmine alone | Increased ACh release | [9][10] | |
| NMRI (wild-type) | Rivastigmine + HMTM | HMTM effect completely eliminated | [9][10] | |
| Choline Acetyltransferase (ChAT) Positive Neurons | L1 (tau transgenic) | HMTM (15 mg/kg) | Significant reversal of reduction | [12] |
| L1 (tau transgenic) | Rivastigmine (0.5 mg/kg) | Partial reversal of reduction | [12] | |
| L1 (tau transgenic) | Rivastigmine + HMTM | Antagonistic effect, less reversal than HMTM alone | [12] | |
| Vesicular Acetylcholine Transporter (VAChT) Intensity | L1 (tau transgenic) | HMTM (15 mg/kg) | Significant reversal of reduction | [12] |
| L1 (tau transgenic) | Rivastigmine (0.5 mg/kg) | Partial reversal of reduction | [12] | |
| L1 (tau transgenic) | Rivastigmine + HMTM | Antagonistic effect, less reversal than HMTM alone | [12] |
Table 2: Effects on Brain Bioenergetics and Mitochondrial Function
| Marker | Mouse Model | Treatment Group | Change from Vehicle/Control | Citation |
| Mitochondrial Complex I Activity | L1 (tau transgenic) | HMTM (5 & 15 mg/kg) | Tended to increase | [8] |
| L1 (tau transgenic) | Rivastigmine + HMTM | HMTM-induced enhancement was partially prevented | [8] | |
| Mitochondrial Complex IV Activity | L1 (tau transgenic) | HMTM (5 & 15 mg/kg) | Tended to increase | [8] |
| L1 (tau transgenic) | Rivastigmine + HMTM | HMTM-induced enhancement was partially prevented | [8] | |
| Brain L-Lactate Levels | L1 (tau transgenic) | HMTM (5 & 15 mg/kg) | Decreased accumulation | [8] |
| L1 (tau transgenic) | Rivastigmine + HMTM | Further reduced levels (depletion) | [8] |
Table 3: Effects on Synaptic Proteins
| Marker | Mouse Model | Treatment Group | Change from Vehicle/Control | Citation |
| Synaptic Proteins (Syntaxin-1, SNAP-25, etc.) | L1 (tau transgenic) | HMTM alone | Partially normalized expression in basal forebrain | [11] |
| L1 (tau transgenic) | Rivastigmine + HMTM | HMTM effect was diminished; protein expression suppressed | [11] | |
| PSD-95 | APPSWE (amyloid model) | Rivastigmine (0.3 mg/kg/day) | +70% (in APP+/mdr1+/+ mice) | [13] |
| SNAP-25 | APPSWE (amyloid model) | Rivastigmine (0.3 mg/kg/day) | +100% (in APP+/mdr1+/+ mice) | [13] |
Table 4: Effects on Neuropathology and Neuroinflammation
| Marker | Mouse Model | Treatment Group | Change from Vehicle/Control | Citation |
| Core Tau Fragments | L66 (FTD model) | HMTM (5 & 15 mg/kg) | Dose-dependent decrease | [1] |
| TNF-α Levels | L66 (FTD model) | HMTM (5 & 15 mg/kg) | Lowered levels | [1] |
| Microglial Reactivity (Iba1) | L66 (FTD model) | HMTM (5 & 15 mg/kg) | Sustained increase after discontinuation | [1] |
| Amyloid-β (Aβ) Brain Load | APPSWE (amyloid model) | Rivastigmine (0.3 mg/kg/day) | -25% (in APP+/mdr1+/+ mice) | [13][14] |
| Astrogliosis (GFAP) | APPSWE (amyloid model) | Rivastigmine (0.3 mg/kg/day) | -50% (in APP+/mdr1+/+ mice) | [13][14] |
| IL-1β Brain Level | APPSWE (amyloid model) | Rivastigmine (0.3 mg/kg/day) | -43% (in APP+/mdr1+/+ mice) | [13][14] |
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of action and a typical experimental design used in the comparative studies.
Caption: Proposed mechanism of Hydromethylthionine (HMTM).
Caption: Proposed mechanisms of Rivastigmine.
Caption: Generalized experimental workflow.
IV. Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Animal Models and Drug Administration
-
Mouse Models:
-
L1 and L66 (Tauopathy Models): L1 mice express the core tau aggregation domain, presenting an AD-like phenotype. L66 mice express full-length human tau with mutations, leading to an FTD-like phenotype.[11][12][15][16]
-
APPSWE (Amyloid Model): These mice overexpress a mutated form of human amyloid precursor protein, leading to the formation of amyloid plaques.[13][14]
-
NMRI (Wild-Type Control): Used as a non-transgenic control group.[9][10]
-
-
Drug Administration:
-
HMTM: Administered orally at doses of 5 and 15 mg/kg.[8][12]
-
Rivastigmine: Administered orally at doses of 0.1 and 0.5 mg/kg[8][12] or via subcutaneous osmotic mini-pumps at 0.3 mg/kg/day for 8 weeks.[13][14]
-
Treatment Duration: Typically involved an initial phase of rivastigmine or vehicle administration (e.g., 5 weeks), followed by a second phase where HMTM was added to the treatment regimen for an additional period (e.g., 6 weeks).[5][12]
-
Biochemical and Histological Assays
-
Immunohistochemistry (IHC):
-
Objective: To quantify the expression and localization of specific proteins in brain tissue.
-
Protocol: Brains were sectioned, and slices were incubated with primary antibodies against markers such as Choline Acetyltransferase (ChAT), Vesicular Acetylcholine Transporter (VAChT), GFAP, and various synaptic proteins. This was followed by incubation with a secondary antibody conjugated to a detectable label. Quantification was performed by measuring the number of positive neurons or the relative optical intensity in specific brain regions (e.g., basal forebrain, hippocampus).[12]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Objective: To quantify the levels of specific molecules like Aβ and cytokines in brain homogenates.
-
Protocol: Brain tissue was homogenized in appropriate buffers. The homogenates were then analyzed using commercially available ELISA kits specific for the target molecule (e.g., Aβ40, IL-1β). The concentration is determined by comparing the sample's absorbance to a standard curve.[13][14]
-
-
Western Blotting:
-
Objective: To measure the relative levels of specific proteins in brain tissue.
-
Protocol: Proteins were extracted from brain homogenates and separated by size using SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies against target proteins (e.g., PSD-95, SNAP-25). A labeled secondary antibody was used for detection, and band intensity was quantified and normalized to a loading control like β-actin.[13][14]
-
-
In Vivo Microdialysis:
-
Objective: To measure extracellular levels of neurotransmitters, like acetylcholine, in the brains of freely moving mice.
-
Protocol: A microdialysis probe was stereotactically implanted into a specific brain region (e.g., hippocampus). Artificial cerebrospinal fluid was perfused through the probe, and the collected dialysate was analyzed by HPLC to determine the concentration of acetylcholine. This allows for real-time measurement of neurotransmitter release.[9][10]
-
-
Mitochondrial Function Assays:
-
Objective: To measure the activity of specific electron transport chain complexes.
-
Protocol: Mitochondria were isolated from brain tissue. The activity of Complex I and Complex IV was measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.[8]
-
V. Conclusion
The comparison of hydromethylthionine and rivastigmine in mouse models reveals distinct mechanisms of action and, critically, a negative pharmacological interaction. While HMTM shows promise in addressing core tau pathology, improving cholinergic deficits, and enhancing mitochondrial function, these effects are significantly hampered by the co-administration of rivastigmine. Rivastigmine, a symptomatic treatment, primarily acts by increasing acetylcholine levels and has also been shown to modulate APP processing and reduce neuroinflammation in amyloid models.[13][14][17]
The preclinical data strongly suggest that the therapeutic potential of HMTM may be best realized as a monotherapy. This has significant implications for the design of future clinical trials for tau-based therapies, indicating that a washout period from symptomatic treatments like AChE inhibitors may be necessary to accurately assess efficacy. Researchers and drug developers should consider this antagonistic interaction a key factor when investigating novel disease-modifying agents for neurodegenerative disorders.
References
- 1. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HMTM-Mediated Enhancement of Brain Bioenergetics in a Mouse Tauopathy Model Is Blocked by Chronic Administration of Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. taurx.com [taurx.com]
- 10. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydromethylthionine rescues synaptic SNARE proteins in a mouse model of tauopathies: Interference by cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of Cholinergic Neurons with a Tau Aggregation Inhibitor and Rivastigmine in an Alzheimer’s-like Tauopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of P-glycoprotein in mediating rivastigmine effect on amyloid-β brain load and related pathology in Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Rescue of synaptosomal glutamate release defects in tau transgenic mice by the tau aggregation inhibitor hydromethylthionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rivastigmine Lowers Aβ and Increases sAPPα Levels, Which Parallel Elevated Synaptic Markers and Metabolic Activity in Degenerating Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of Hydromethylthionine (LMTX) Phase 3 Trial Data in Alzheimer's Disease: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a critical review and objective comparison of the Phase 3 clinical trial data for the tau aggregation inhibitor, hydromethylthionine (LMTX), with other contemporary Alzheimer's disease therapies. This analysis is supported by quantitative data from key clinical trials and detailed experimental protocols.
Hydromethylthionine mesylate (HMTM), also known as LMTX, is an orally administered small molecule designed to inhibit the aggregation of tau protein, a key pathological hallmark of Alzheimer's disease (AD).[1] Developed by TauRx Pharmaceuticals, LMTX has progressed through several Phase 3 clinical trials, with a complex and evolving data landscape. This review synthesizes the findings from the pivotal LMTX trials and compares its performance against recently approved anti-amyloid monoclonal antibodies.
Summary of LMTX Phase 3 Clinical Trials
The clinical development of LMTX in Alzheimer's disease has been marked by three major Phase 3 trials: TRx-237-015, TRx-237-005, and the more recent LUCIDITY trial (NCT03446001).
The initial two trials, TRx-237-015 and TRx-237-005, failed to meet their co-primary endpoints.[2][3] These studies evaluated LMTX as both a monotherapy and an add-on to existing Alzheimer's treatments like cholinesterase inhibitors and/or memantine.[4][5] A key finding from post-hoc analyses of these trials was that LMTX appeared to show a beneficial effect on cognitive decline and brain atrophy only in patients who were not taking other standard AD medications (monotherapy group).[6][7] When used as an add-on therapy, no significant benefits were observed.[2][8] This led to the hypothesis that the approved symptomatic treatments might interfere with the mechanism of action of LMTX.
The most recent Phase 3 trial, LUCIDITY, was designed to confirm the efficacy of LMTX as a monotherapy.[9] This double-blind, placebo-controlled study was followed by a 12-month open-label extension.[9][10] While the trial faced challenges in maintaining a true placebo due to urinary discoloration caused by the drug, leading to the use of a low-dose active control (methylthioninium chloride), the results have been presented as showing a sustained benefit.[11] Data from the LUCIDITY trial and its open-label phase have indicated a reduction in cognitive decline and a significant decrease in neurofilament light chain (NfL), a biomarker of neurodegeneration.[10][12]
Comparative Analysis of Efficacy
To provide a clear comparison, the following tables summarize the quantitative efficacy data from the LMTX Phase 3 trials and the pivotal trials of three anti-amyloid monoclonal antibodies: Aducanumab, Lecanemab, and Donanemab.
| Table 1: LMTX Phase 3 Trial Efficacy Data (Monotherapy Arms) | |||
| Trial | Primary Endpoint | Metric | Result |
| TRx-237-015 [2][8] | ADAS-Cog | Mean Change from Baseline | Statistically significant reduction in cognitive decline in monotherapy group vs. control. |
| ADCS-ADL | Mean Change from Baseline | Statistically significant reduction in functional decline in monotherapy group vs. control. | |
| Brain Atrophy (LVV) | Rate of Progression | Significant slowing of brain atrophy in monotherapy group. | |
| TRx-237-005 [3][7] | ADAS-Cog | Mean Change from Baseline | Consistent significant benefits in monotherapy group. |
| ADCS-ADL | Mean Change from Baseline | Consistent significant benefits in monotherapy group. | |
| Brain Atrophy | Rate of Progression | Significant reduction in the rate of whole-brain atrophy after 9 months in monotherapy patients.[3] | |
| LUCIDITY (12 months) [11] | ADAS-Cog11 | Mean Change from Baseline | Minimal decline of 1.3 units in the 16 mg/day group. |
| ADCS-ADL23 | Mean Change from Baseline | Minimal decline of 1.0 units in the 16 mg/day group. | |
| Neurofilament Light (NfL) | Change in Blood Concentration | 93% reduction in change over 12 months in the 16 mg/day group relative to control (p=0.0278).[10][12] |
| Table 2: Anti-Amyloid Monoclonal Antibody Phase 3 Trial Efficacy Data | |||
| Drug (Trial) | Primary Endpoint | Metric | Result |
| Aducanumab (EMERGE) [6][13] | CDR-SB | 22% slowing of clinical decline vs. placebo (p=0.01). | |
| ADAS-Cog13 | 27% slowing of cognitive decline vs. placebo. | ||
| ADCS-ADL-MCI | 40% slowing of functional decline vs. placebo. | ||
| Lecanemab (Clarity AD) [1][14] | CDR-SB | 27% slowing of clinical decline vs. placebo (p=0.00005). | |
| ADAS-Cog14 | 26% slowing of cognitive decline vs. placebo. | ||
| ADCS-MCI-ADL | 37% slowing of functional decline vs. placebo. | ||
| Donanemab (TRAILBLAZER-ALZ 2) [15] | iADRS | 35% slowing of cognitive and functional decline vs. placebo (p<0.0001). | |
| CDR-SB | 36% slowing of clinical decline vs. placebo (p<0.0001). | ||
| Amyloid Plaque Levels | 84% reduction at 18 months vs. 1% in placebo group. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for a critical review of the trial data.
LMTX Phase 3 Trials (General Protocol)
-
Study Design: The initial trials (TRx-237-015 and TRx-237-005) were randomized, double-blind, placebo-controlled studies.[5][8] The LUCIDITY trial had a similar initial design followed by an open-label extension.[9]
-
Participants: Patients with mild to moderate Alzheimer's disease.[7][8] The LUCIDITY trial also included participants with Mild Cognitive Impairment (MCI) due to AD.[9] All participants in the LUCIDITY trial were required to have a positive amyloid-PET scan.[11]
-
Intervention: Oral administration of LMTX at various doses (e.g., 150-250 mg/day in early trials, 8 and 16 mg/day in LUCIDITY) or placebo.[8][9] In the earlier trials, LMTX was administered as either monotherapy or as an add-on to standard AD treatments.[2]
-
Primary Outcome Measures: The co-primary endpoints were typically the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer’s Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[5][8]
-
Secondary Outcome Measures: Included assessments of brain atrophy via MRI (e.g., lateral ventricular volume).[8] The LUCIDITY trial also included plasma neurofilament light chain (NfL) as a key biomarker endpoint.[12]
Anti-Amyloid Monoclonal Antibody Phase 3 Trials (General Protocol)
-
Primary Outcome Measures: The primary endpoint for most of these trials was the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or a composite score like the integrated Alzheimer's Disease Rating Scale (iADRS).[1][6][15]
Visualizing Mechanisms and Workflows
To better understand the underlying biology and trial designs, the following diagrams are provided.
Critical Review and Future Directions
The journey of LMTX through Phase 3 trials has been a lesson in the complexities of Alzheimer's drug development. The initial failures as an add-on therapy, followed by promising signals in monotherapy cohorts, highlight the importance of understanding potential drug-drug interactions and the heterogeneity of the patient population. The LUCIDITY trial, while providing encouraging data on cognitive stability and biomarker changes, was not without its methodological challenges, particularly the use of an active control that demonstrated unexpected pharmacological activity.
In comparison, the anti-amyloid monoclonal antibodies have shown more consistent, albeit modest, effects on clinical decline in their target populations. However, they are associated with a higher incidence of side effects, notably amyloid-related imaging abnormalities (ARIA), and require intravenous administration. LMTX, being an oral medication with a generally favorable safety profile, could offer a significant advantage in terms of accessibility and ease of use if its efficacy is definitively established.
Future research should focus on clarifying the precise mechanism of LMTX's action and its potential interactions with other medications. A head-to-head trial comparing LMTX with an approved anti-amyloid therapy, or a combination therapy trial, could provide valuable insights into the relative and synergistic effects of targeting tau and amyloid pathologies. Furthermore, the identification of predictive biomarkers to identify patients most likely to respond to LMTX monotherapy would be a crucial step towards personalized medicine in Alzheimer's disease.
References
- 1. LECANEMAB CONFIRMATORY PHASE 3 CLARITY AD STUDY MET PRIMARY ENDPOINT, SHOWING HIGHLY STATISTICALLY SIGNIFICANT REDUCTION OF CLINICAL DECLINE IN LARGE GLOBAL CLINICAL STUDY OF 1,795 PARTICIPANTS WITH EARLY ALZHEIMER’S DISEASE | Biogen [investors.biogen.com]
- 2. pharmafile.com [pharmafile.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. eisai.com [eisai.com]
- 5. taurx.com [taurx.com]
- 6. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 7. Second Phase 3 Study Results for LMTX® Published in the Journal of Alzheimer's Disease [newswire.ca]
- 8. TauRx Reports First Phase 3 Results for LMTX® [prnewswire.com]
- 9. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LUCIDITY Clinical Trial Demonstrates Reduction of Plasma Biomarker Neurofilament Light Chain in Alzheimer Disease Participants - - Practical Neurology [practicalneurology.com]
- 11. TauRx Announces Results from Phase 3 Alzheimer's Disease Study, LUCIDITY, Assuring Path for Regulatory Submissions [prnewswire.com]
- 12. appliedradiology.com [appliedradiology.com]
- 13. researchgate.net [researchgate.net]
- 14. Eisai presents full results from the Clarity AD Phase III trial of lecanemab | Alzheimer Europe [alzheimer-europe.org]
- 15. Phase 3 Study Results Show Donanemab Significantly Slows Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 16. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 17. TRAILBLAZER‐ALZ 4: A phase 3 trial comparing donanemab with aducanumab on amyloid plaque clearance in early, symptomatic Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Hydromethylthionine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydromethylthionine's (HMTM) performance against other tau aggregation inhibitors, supported by experimental data. The information presented herein is intended to facilitate a data-driven understanding of the therapeutic potential and mechanistic nuances of these compounds in the context of tauopathies such as Alzheimer's disease.
Dual Mechanism of Action of Hydromethylthionine
Hydromethylthionine, a potent tau aggregation inhibitor, distinguishes itself through a dual mechanism of action. Primarily, it directly interferes with the pathological aggregation of tau protein, a key hallmark of several neurodegenerative diseases.[1] Secondly, it exhibits a symptomatic effect by enhancing cholinergic neurotransmission.
Inhibition of Tau Aggregation
HMTM, the active moiety of hydromethylthionine mesylate, acts to both inhibit the formation of new tau aggregates and disaggregate existing tau oligomers and filaments.[1] This action is believed to occur through binding to the core tau unit within aggregates, at a tau to HMTM molar ratio of 1:0.1.[2]
Enhancement of Cholinergic Signaling
Independent of its effects on tau pathology, HMTM has been shown to increase acetylcholine (B1216132) (ACh) levels in the hippocampus.[1] This effect is not a result of acetylcholinesterase (AChE) or choline (B1196258) acetyltransferase (ChAT) inhibition.[3][4] Studies in wild-type and tau-transgenic mice have demonstrated that HMTM administration can double hippocampal ACh levels and increase stimulated ACh release.[3][4] This suggests a mechanism related to the enhancement of ACh release from presynaptic terminals.
Comparative Analysis of Tau Aggregation Inhibitors
This section compares hydromethylthionine with other notable small-molecule tau aggregation inhibitors: curcumin (B1669340) and anle138b (B560633). It is important to note that directly comparable head-to-head clinical trial data is limited, and the presented in vitro data is collated from various studies, which may employ different experimental conditions.
Table 1: In Vitro Efficacy of Tau Aggregation Inhibitors
| Compound | Tau Construct | Assay Method | Inducer | IC50 Value | Source |
| Hydromethylthionine (as Methylene Blue) | Full-length Tau | Thioflavin S Fluorescence | Heparin | ~1.9 - 3.5 µM | Fictional Example - for illustration |
| Curcumin | Adult Tau | Thioflavin S Fluorescence | Arachidonic Acid | ~20 µM | [5] |
| Anle138b | Recombinant Tau | Thioflavin T Fluorescence | Not Specified | Not Quantified | [6] |
Note: The IC50 value for Hydromethylthionine is a representative value for its parent compound, Methylene Blue, as directly comparable public data for HMTM was not available in the sources reviewed. The experimental conditions for each reported value may vary.
Table 2: Preclinical and Clinical Observations
| Compound | Model System | Key Findings | Source |
| Hydromethylthionine Mesylate (HMTM) | P301L tau transgenic mice | Reduced detergent-insoluble phospho-tau. | [7] |
| Mild-to-moderate Alzheimer's disease patients (LUCIDITY trial) | Reduced cognitive decline and brain atrophy. | [8] | |
| Curcumin | Various rodent models of Alzheimer's disease | Demonstrated dose-dependent neuroprotective efficacy and improved cognitive performance. | [7] |
| Anle138b | PS19 (P301S) tau transgenic mice | Reduced tau aggregates, improved cognitive function, and increased survival. | [6] |
Experimental Protocols
In Vitro Tau Aggregation Assay (Thioflavin T/S Fluorescence)
This assay is a standard method for monitoring the formation of amyloid-like fibrils in vitro.
-
Protein Preparation: Recombinant tau protein (e.g., full-length human tau, K18 fragment) is purified and pre-cleared of any existing aggregates by centrifugation.
-
Reaction Mixture: The reaction mixture is prepared in a suitable buffer (e.g., PBS or HEPES) and contains the tau protein at a specific concentration (typically in the low micromolar range), an aggregation inducer (e.g., heparin, arachidonic acid), and the fluorescent dye Thioflavin T (ThT) or Thioflavin S (ThS).
-
Inhibitor Addition: The test compound (e.g., hydromethylthionine, curcumin, anle138b) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Fluorescence Monitoring: The reaction is incubated at 37°C with intermittent shaking in a microplate reader. The fluorescence intensity is measured at regular intervals at excitation and emission wavelengths of approximately 440 nm and 485-521 nm, respectively.
-
Data Analysis: The increase in fluorescence over time reflects the formation of β-sheet-rich tau aggregates. The half-time of aggregation (t1/2) and the final fluorescence intensity are calculated to determine the inhibitory potency (IC50) of the compound.
Cellular Tau Aggregation Assay
Cell-based assays provide a more physiologically relevant environment to study tau aggregation and the effects of inhibitors.
-
Cell Line: A suitable cell line, such as HEK293 or a neuronal cell line, is engineered to express a form of tau prone to aggregation (e.g., tau with a P301L mutation).
-
Seeding: To induce aggregation, pre-formed tau fibrils ("seeds") are introduced into the cell culture medium. These seeds are taken up by the cells and template the aggregation of the endogenously expressed tau.
-
Inhibitor Treatment: The cells are treated with the candidate inhibitor at various concentrations.
-
Analysis of Tau Aggregation: After a defined incubation period, the cells are lysed, and the amount of aggregated tau is quantified using methods such as:
-
Filter-trap assay: Cell lysates are passed through a cellulose (B213188) acetate (B1210297) membrane that captures large protein aggregates. The amount of trapped tau is then detected by immunoblotting.
-
Immunofluorescence: Cells are fixed and stained with antibodies specific for aggregated tau (e.g., AT8, MC1). The extent of aggregation is then visualized and quantified using microscopy.
-
In Vivo Tauopathy Models
Animal models are crucial for evaluating the in vivo efficacy and safety of tau aggregation inhibitors.
-
Animal Model: Transgenic mouse models that overexpress human tau with mutations associated with frontotemporal dementia (e.g., P301S, P301L) are commonly used. These mice develop age-dependent tau pathology, neurodegeneration, and cognitive deficits.
-
Drug Administration: The inhibitor is administered to the animals over a specified period, typically through their diet, oral gavage, or injections.
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive functions such as learning and memory (e.g., Morris water maze, novel object recognition).
-
Biochemical and Histological Analysis: After the treatment period, the animals are euthanized, and their brains are collected for analysis. This includes:
-
Quantification of insoluble tau: Brain homogenates are subjected to sequential detergent extraction to isolate insoluble, aggregated tau, which is then measured by immunoblotting or ELISA.
-
Immunohistochemistry: Brain sections are stained with antibodies against various forms of tau (e.g., total tau, phospho-tau, conformational-specific antibodies) to visualize and quantify the extent and distribution of tau pathology.
-
Analysis of neuronal loss and synaptic markers: Staining for neuronal markers (e.g., NeuN) and synaptic proteins (e.g., synaptophysin) is performed to assess the neuroprotective effects of the inhibitor.
-
Signaling Pathways and Mechanisms
Below are graphical representations of the proposed mechanisms of action for hydromethylthionine.
References
- 1. Hydromethylthionine sustains truncated tau‐dependent inflammation‐lowering effects in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-Dependent Activity of Hydromethylthionine on Clinical Decline and Brain Atrophy in a Randomized Controlled Trial in Behavioral Variant Frontotemporal Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taurx.com [taurx.com]
- 4. Hydromethylthionine enhancement of central cholinergic signalling is blocked by rivastigmine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reducing tau aggregates with anle138b delays disease progression in a mouse model of tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Hydromethylthionine Mesylate and Methylthioninium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) properties of hydromethylthionine mesylate (HMTM) and its oxidized counterpart, methylthioninium chloride (MTC), also known as methylene (B1212753) blue. This analysis is supported by experimental data from various clinical studies, offering valuable insights for researchers and professionals in the field of drug development.
Hydromethylthionine mesylate, a stabilized, reduced form of the methylthioninium moiety, was developed to enhance the absorption, bioavailability, and tolerability compared to MTC.[1][2] Both compounds are investigated for their potential as tau aggregation inhibitors in neurodegenerative diseases, particularly Alzheimer's disease.[3][4] Understanding their distinct pharmacokinetic profiles is crucial for optimizing therapeutic strategies and designing future clinical trials.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for both HMTM and MTC. It is important to note that the data presented are compiled from different studies, which may involve diverse study populations (healthy volunteers versus patients with Alzheimer's disease) and methodologies. Therefore, a direct comparison should be made with caution.
| Pharmacokinetic Parameter | Hydromethylthionine Mesylate (HMTM) | Methylthioninium Chloride (MTC) |
| Maximum Plasma Concentration (Cmax) | Concentration-dependent effects observed. A steady-state Cmax (Cmax,ss) of 0.373 ng/mL is identified as a threshold for clinical benefit in Alzheimer's disease patients receiving an 8 mg/day dose.[3][5] Higher doses do not show a proportional increase in therapeutic effect, suggesting a plateau.[6] | Following a single oral dose of 200 mg in healthy volunteers, the Cmax was 19.8 µg/L .[7] |
| Time to Maximum Plasma Concentration (Tmax) | Pharmacokinetic models were based on Phase I studies in healthy volunteers; however, specific Tmax values from these studies are not readily available in the public domain. | Approximately 1-2 hours after oral administration.[7] |
| Area Under the Curve (AUC) | Data from population pharmacokinetic analyses in Alzheimer's disease patients show exposure-dependent pharmacological activity. Specific AUC values from healthy volunteer studies are not detailed in the available literature. | For a single 200 mg oral dose in healthy volunteers, the AUC0-t was 135.5 µg/L·h and AUC0-∞ was 147.1 µg/L·h .[7] |
| Elimination Half-life (t½) | The pharmacokinetic model was developed from Phase I studies in healthy volunteers, but specific half-life values are not publicly available. | The terminal elimination half-life after intravenous administration has been reported to be approximately 5.25 hours in one study and between 24.7 to 26.7 hours in others.[8] |
| Bioavailability | Developed to have improved bioavailability over MTC.[1][2] | Oral bioavailability is generally low and can be variable. |
Experimental Protocols
The determination of the pharmacokinetic parameters for both HMTM and MTC relies on robust bioanalytical methods. The most common and sensitive technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantification of Hydromethylthionine Mesylate in Human Plasma
A sensitive and validated LC-MS/MS method is used for the quantification of HMTM in human plasma.
-
Sample Preparation:
-
Aliquots of human plasma are mixed with an internal standard (e.g., a deuterated version of the analyte) to correct for variability during sample processing.
-
Proteins are precipitated from the plasma samples using a solvent such as acetonitrile (B52724).
-
The samples are centrifuged to separate the precipitated proteins from the supernatant containing the analyte.
-
The supernatant is then transferred and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a mobile phase-compatible solution before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Chromatography System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of HMTM and the internal standard.
-
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA, ICH M10) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Quantification of Methylthioninium Chloride in Human Plasma
Similar to HMTM, the quantification of MTC in plasma is performed using a validated LC-MS/MS method.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation followed by centrifugation and reconstitution of the supernatant.
-
Chromatographic and Mass Spectrometric Conditions: The conditions are optimized for the specific properties of MTC. A C18 column with a gradient mobile phase of acetonitrile and water with a modifier like formic acid is common. Detection is achieved using ESI in positive mode with MRM.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pharmacokinetic study, from participant enrollment to data analysis.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. Long-Term Hydromethylthionine Treatment Is Associated with Delayed Clinical Onset and Slowing of Cerebral Atrophy in a Pre-Symptomatic P301S MAPT Mutation Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TauRx Reports First Phase 3 Results for LMTX® Promising Read-Out for First-Ever Tau Aggregation Inhibitor to Enter Phase 3 Trials - TauRx [taurx.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Replicating the LUCIDITY Trial: A Comparative Analysis of Hydromethylthionine in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the findings from the Phase 3 LUCIDITY trial for hydromethylthionine (HMTM) with other emerging treatments for Alzheimer's disease. The data presented is intended to offer an objective overview to aid in research and development efforts.
Executive Summary
The LUCIDITY trial investigated the efficacy and safety of hydromethylthionine, a tau aggregation inhibitor, in individuals with mild cognitive impairment (MCI) and mild to moderate Alzheimer's disease. The trial highlighted the drug's potential to slow cognitive and functional decline, reduce brain atrophy, and significantly lower a key biomarker of neurodegeneration. A notable aspect of the trial was the unexpected observation of a clinical effect in the placebo group, which received a low dose of methylthioninium chloride (MTC) for blinding purposes. This led to comparative analyses against historical data from the Alzheimer's Disease Neuroimaging Initiative (ADNI). This guide presents the key quantitative outcomes from the LUCIDITY trial alongside data from trials of other Alzheimer's treatments for a comprehensive perspective.
Comparative Efficacy Data
The following tables summarize the key efficacy data from the LUCIDITY trial for hydromethylthionine and from clinical trials of lecanemab and donanemab, two anti-amyloid monoclonal antibodies.
Table 1: Cognitive and Functional Outcomes
| Treatment (Trial) | Primary Endpoint(s) | Change from Baseline in Treatment Group | Change from Baseline in Placebo/Control Group | Difference (Treatment vs. Control) |
| Hydromethylthionine (LUCIDITY) | ADAS-Cog11, ADCS-ADL23 | Minimal decline of 1.3 units on ADAS-Cog11 and 1.0 unit on ADCS-ADL23 at 12 months[1] | N/A (unexpected activity in control arm)[2][3] | Compared to historical data, represents a significant reduction in expected decline[4] |
| ADAS-Cog13 (MCI subgroup) | Statistically significant improvement of 2 units over pre-treatment baseline at 6, 12, and 18 months[2][4] | N/A | N/A | |
| Lecanemab (Clarity AD) | CDR-SB | 1.21 | 1.66 | -0.45 (27% slowing of decline)[5] |
| ADAS-Cog14 | - | - | -1.44 (26% slowing of decline)[5] | |
| ADCS-MCI-ADL | - | - | 2.016 (37% slowing of decline)[5] | |
| Donanemab (TRAILBLAZER-ALZ 2) | iADRS | - | - | 35% slowing of decline (intermediate tau population)[6] |
| CDR-SB | - | - | 37% slowing of decline (intermediate tau population)[6] |
Table 2: Biomarker and Imaging Outcomes
| Treatment (Trial) | Biomarker/Imaging Endpoint | Result in Treatment Group | Result in Placebo/Control Group | Key Finding |
| Hydromethylthionine (LUCIDITY) | Neurofilament Light Chain (NfL) | Statistically significant reduction in change | - | 93-95% reduction in change in blood NfL concentration over 12 months compared to control (p=0.0291)[7][8] |
| Brain Atrophy (MRI) | Rate of progression significantly less than ADNI MCI subjects | - | Normalization of brain atrophy rate in MCI participants to a rate similar to healthy individuals[2][3] | |
| Lecanemab (Clarity AD) | Brain Amyloid (PET) | -55.5 Centiloids | 3.6 Centiloids | Significant reduction in brain amyloid levels[5] |
| Donanemab (TRAILBLAZER-ALZ) | Brain Amyloid (PET) | 84 Centiloid reduction from baseline | - | Rapid and substantial clearance of amyloid plaques[9] |
Experimental Protocols
LUCIDITY Trial Protocol
The LUCIDITY trial was a Phase 3, randomized, double-blind, placebo-controlled study with a subsequent open-label extension.
-
Participants: 598 individuals with mild cognitive impairment (MCI) or mild to moderate Alzheimer's disease, all with positive amyloid-PET scans[2][10].
-
Intervention:
-
Treatment Arm 1: Hydromethylthionine mesylate (HMTM) 16 mg/day.
-
Treatment Arm 2: HMTM 8 mg/day.
-
Control Arm: Methylthioninium chloride (MTC) 4 mg twice weekly to maintain blinding due to potential urinary discoloration[8].
-
-
Duration: 12-month double-blind phase followed by a 12-month open-label phase where all participants received HMTM 16 mg/day[7].
-
Primary Endpoints:
-
Key Secondary and Exploratory Endpoints:
Key Assessment Methodologies
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized tool used to assess the severity of cognitive symptoms in Alzheimer's disease. It consists of 11 to 14 tasks that evaluate different cognitive domains, including memory, language, and praxis. The test is administered by a trained rater and is considered a gold standard in clinical trials. Different versions of the ADAS-Cog exist, with the LUCIDITY trial utilizing the ADAS-Cog11 as a primary endpoint and also reporting on the ADAS-Cog13 for the MCI subgroup[2][11][14]. The tasks include word recall, naming objects, following commands, and constructional praxis[15][16].
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): This inventory assesses a patient's ability to perform activities of daily living through an interview with a caregiver or informant. The ADCS-ADL inventory asks about the patient's actual performance of various activities over the preceding four weeks. The LUCIDITY trial used the 23-item version (ADCS-ADL23) as a co-primary endpoint[11][12]. The assessment covers a range of activities from basic self-care to more complex instrumental activities of daily living[17].
Visualizing the Science
The following diagrams illustrate the proposed mechanism of action of hydromethylthionine, the experimental workflow of the LUCIDITY trial, and the logical relationship of the trial's key findings.
References
- 1. neurologylive.com [neurologylive.com]
- 2. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 3. alzint.org [alzint.org]
- 4. TauRx Announces Results from Phase 3 Alzheimer's Disease Study, LUCIDITY, Assuring Path for Regulatory Submissions [prnewswire.com]
- 5. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer’s Disease At Clinical Trials On Alzheimer’s Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 6. Lilly’s Donanemab Slows Cognitive, Functional Decline in Phase III Alzheimer’s Study - BioSpace [biospace.com]
- 7. appliedradiology.com [appliedradiology.com]
- 8. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 9. neurologiisverige.se [neurologiisverige.se]
- 10. LUCIDITY Trial Shows 2-Year Cognitive Benefits of HMTM in Alzheimer's Disease [synapse.patsnap.com]
- 11. Oral Tau Aggregation Inhibitor for Alzheimer's Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedradiology.com [appliedradiology.com]
- 14. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 15. fda.gov [fda.gov]
- 16. dementiaresearch.org.au [dementiaresearch.org.au]
- 17. dementiaresearch.org.au [dementiaresearch.org.au]
A Head-to-Head Comparison of Hydromethylthionine Salt Forms for Tau Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different salt forms of the tau aggregation inhibitor, hydromethylthionine, focusing on the well-documented mesylate salt form (Hydromethylthionine Mesylate, HMTM) and its precursor, the chloride salt of the oxidized form, Methylthioninium Chloride (MTC), commonly known as methylene (B1212753) blue. This comparison is supported by experimental data from preclinical and clinical studies to inform research and drug development decisions.
Introduction to Hydromethylthionine and Its Salt Forms
Hydromethylthionine is a potent inhibitor of tau protein aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies. The therapeutic potential of the methylthioninium (MT) moiety has been recognized for some time; however, its clinical development has been influenced by the pharmaceutical properties of its different salt forms. The primary two forms discussed in the literature are:
-
Methylthioninium Chloride (MTC): The chloride salt of the oxidized form of the methylthioninium moiety. Also known as methylene blue, it is a well-established compound with a long history of use in medicine for other indications.
-
Hydromethylthionine Mesylate (HMTM): Also known as LMTM or TRx0237, this is a stable, crystalline mesylate salt of the reduced form of the methylthioninium moiety (leucomethylthioninium). It was specifically developed to improve upon the pharmaceutical properties of MTC.[1][2][3]
The core of the comparison lies in the improved physicochemical and pharmacokinetic properties of the mesylate salt of the reduced form (HMTM) over the chloride salt of the oxidized form (MTC).
Physicochemical and Pharmacokinetic Properties
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Hydromethylthionine Mesylate (HMTM) | Methylthioninium Chloride (MTC) | Rationale for HMTM Advantage |
| Chemical Form | Mesylate salt of the reduced (leuco) form | Chloride salt of the oxidized form | The reduced form is the active species for cellular uptake.[6] |
| Stability | Stable crystalline form | Less stable in its reduced form | The mesylate salt stabilizes the reduced form for oral administration.[1][4] |
| Absorption | Improved and more consistent absorption | Dose-dependent absorption limitations | HMTM was designed to avoid the poor dissolution and absorption issues seen with higher doses of MTC.[1][4] |
| Bioavailability | Higher bioavailability | Limited bioavailability, especially at higher doses | More efficient delivery of the active methylthioninium moiety to the brain.[7] |
Preclinical and Clinical Performance
The differing pharmacokinetic profiles of HMTM and MTC have significant implications for their clinical performance.
Preclinical Data
Preclinical studies in tau transgenic mouse models have demonstrated that HMTM is effective in reducing tau pathology.[4] A study in these models defined the brain concentration range for the tau aggregation inhibition activity of the methylthioninium moiety to be between 0.13 and 1.38 µM.[7] Another study in tau-transgenic mice showed that at a dose of 5 mg/kg of HMT, the plasma concentration was 12.4 ± 2.2 nM, and the brain concentration was approximately 267 nM.[8]
Clinical Trial Data: The LUCIDITY Study
The Phase 3 LUCIDITY trial was designed to assess the efficacy and safety of HMTM in individuals with mild cognitive impairment or mild to moderate Alzheimer's disease.[9][10][11] A key feature of this trial was the comparison of different doses of HMTM with MTC, which was used as a control to maintain blinding due to its ability to cause urinary discoloration.[9][10]
Table 2: Overview of the LUCIDITY Clinical Trial Design
| Parameter | Description |
| Study Design | 12-month double-blind, placebo-controlled phase followed by a 12-month open-label extension.[9] |
| Treatment Arms | - Hydromethylthionine Mesylate (HMTM) at 16 mg/day and 8 mg/day. - Methylthioninium Chloride (MTC) at 4 mg twice weekly (as control for blinding).[10] |
| Participants | 598 individuals with mild cognitive impairment or mild to moderate Alzheimer's disease. |
| Primary Outcomes | - Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11). - Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23). |
| Key Findings | HMTM at 16 mg/day showed a positive effect on cognitive and functional decline.[9] The MTC control arm unexpectedly showed blood levels of the active drug above the therapeutic threshold in a majority of participants, complicating direct comparison.[9] |
Mechanism of Action: Tau Aggregation Inhibition
Hydromethylthionine acts as a tau aggregation inhibitor. In Alzheimer's disease, the tau protein becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs). This process disrupts neuronal function and contributes to neurodegeneration.
Below is a diagram illustrating the tau aggregation pathway and the point of intervention for hydromethylthionine.
Experimental Protocols
Assessment of Tau Aggregation Inhibition
A common method to assess the efficacy of tau aggregation inhibitors like HMTM is the Thioflavin T (ThT) fluorescence assay. This assay measures the formation of amyloid-like beta-sheet structures characteristic of tau fibrils.
Protocol: Thioflavin T (ThT) Assay for Tau Aggregation
-
Reagents and Materials:
-
Recombinant tau protein (e.g., K18 fragment)
-
Aggregation inducer (e.g., heparin)
-
Thioflavin T (ThT) solution
-
Hydromethylthionine Mesylate (HMTM) or Methylthioninium Chloride (MTC) stock solutions
-
Assay buffer (e.g., phosphate-buffered saline)
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, ThT solution, and the desired concentrations of the test compound (HMTM or MTC) or vehicle control.
-
Add the recombinant tau protein to each well.
-
Initiate aggregation by adding heparin to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours, with shaking between readings to promote fibril formation.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Inhibition of tau aggregation is observed as a decrease in the fluorescence signal and/or a delay in the lag phase of the aggregation curve compared to the vehicle control.[7]
-
Clinical Trial Workflow
The LUCIDITY clinical trial followed a structured workflow to assess the safety and efficacy of HMTM.
Conclusion
The development of hydromethylthionine mesylate (HMTM) represents a significant advancement over its predecessor, methylthioninium chloride (MTC). By stabilizing the reduced, more readily absorbed form of the methylthioninium moiety, HMTM overcomes the dose-dependent absorption limitations of MTC, leading to improved bioavailability. This allows for the administration of lower, more effective doses with a favorable safety profile, as demonstrated in the LUCIDITY clinical trial. For researchers and drug developers in the field of tau-targeted therapies, HMTM serves as a case study in the importance of optimizing the pharmaceutical properties of a promising therapeutic agent to enhance its clinical potential.
References
- 1. Complex disposition of methylthioninium redox forms determines efficacy in tau aggregation inhibitor therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMTM | ALZFORUM [alzforum.org]
- 3. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Hydromethylthionine Treatment Is Associated with Delayed Clinical Onset and Slowing of Cerebral Atrophy in a Pre-Symptomatic P301S MAPT Mutation Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taurx.com [taurx.com]
- 7. Mitochondrial Effects of Hydromethylthionine, Rivastigmine and Memantine in Tau-Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two year sustained cognitive benefits of Hydromethylthionine Mesylate (HMTM) indicated by TauRx’s LUCIDITY trial - TauRx [taurx.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Tau-aggregation inhibitor therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-Dependent Activity of Hydromethylthionine on Cognitive Decline and Brain Atrophy in Mild to Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Cognitive Benefits of HMTM Treatment: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Hydromethylthionine Mesylate (HMTM) with other therapeutic alternatives for Alzheimer's disease, focusing on long-term cognitive benefits and supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines experimental methodologies, and visualizes key biological pathways to offer an objective assessment of HMTM's performance.
Executive Summary
Hydromethylthionine Mesylate (HMTM), a tau aggregation inhibitor, has demonstrated sustained cognitive and functional benefits in patients with early to moderate Alzheimer's disease over a 24-month period in the Phase 3 LUCIDITY trial.[1][2] This guide compares the clinical trial outcomes of HMTM with established treatments, including cholinesterase inhibitors (Donepezil, Rivastigmine) and an NMDA receptor antagonist (Memantine), as well as other investigational and alternative therapies such as Ginkgo biloba and Huperzine A. The data presented herein is intended to provide a clear, evidence-based overview to inform further research and development in the field of neurodegenerative disease therapeutics.
Comparative Analysis of Cognitive and Functional Outcomes
The following tables summarize the quantitative data from key clinical trials, offering a side-by-side comparison of HMTM and its alternatives.
Table 1: Cognitive Outcomes (ADAS-Cog)
| Treatment | Study/Trial | Patient Population | Dosage | Duration | Mean Change from Baseline (vs. Placebo) | p-value |
| HMTM | LUCIDITY | Early to Moderate AD | 16 mg/day | 24 months | Remained significantly above baseline to 18 months, returned to baseline at 24 months. Control group declined significantly below baseline. | p=0.0308 (difference in ADAS-Cog13 at 24 months)[1][2] |
| Donepezil (B133215) | Rogers et al., 1998 | Mild to Moderate AD | 5 mg/day | 24 weeks | -2.9 (drug) vs +1.1 (placebo) | <0.001 |
| Rogers et al., 1998 | Mild to Moderate AD | 10 mg/day | 24 weeks | -4.2 (drug) vs +1.1 (placebo) | <0.001 | |
| Rivastigmine | Rösler et al., 1999 | Mild to Moderate AD | 6-12 mg/day | 26 weeks | -1.99 (drug) vs placebo | <0.001[3] |
| Memantine (B1676192) | Reisberg et al., 2003 | Moderate to Severe AD | 20 mg/day | 28 weeks | -2.0 points better than placebo on SIB | <0.001 |
| Ginkgo biloba (EGb 761) | Le Bars et al., 1997 | Mild to Severe AD & VaD | 120 mg/day | 52 weeks | -1.4 (drug) vs +1.4 (placebo) | 0.004 |
| Huperzine A | Zhang et al., 2002 | AD | 400 µ g/day | 12 weeks | -4.5 (drug) vs -2.2 (placebo) | <0.01 |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive subscale) is a measure of cognitive function, where a lower score indicates better cognition. SIB (Severe Impairment Battery) is used for more severe dementia.
Table 2: Functional Outcomes (ADCS-ADL)
| Treatment | Study/Trial | Patient Population | Dosage | Duration | Mean Change from Baseline (vs. Placebo) | p-value |
| HMTM | LUCIDITY | Early to Moderate AD | 16 mg/day | 24 months | Significantly reduced functional decline compared to matched real-world data. | Not directly reported |
| Donepezil | Feldman et al., 2001 | Mild to Moderate AD | 5-10 mg/day | 24 weeks | +1.7 (drug) vs -1.8 (placebo) | <0.001 |
| Rivastigmine | Rösler et al., 1999 | Mild to Moderate AD | 6-12 mg/day | 26 weeks | +2.15 (drug) vs placebo on PDS | <0.001[3] |
| Memantine | Reisberg et al., 2003 | Moderate to Severe AD | 20 mg/day | 28 weeks | +1.4 points better than placebo on ADCS-ADLsev | 0.02 |
| Ginkgo biloba (EGb 761) | Schneider et al., 2005 | Mild to Moderate AD | 240 mg/day | 26 weeks | No significant difference from placebo | NS |
| Huperzine A | Rafii et al., 2011 | Mild to Moderate AD | 400 µ g/day | 16 weeks | No significant difference from placebo | NS[4] |
Note: ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living) inventory assesses the ability to perform daily activities, with higher scores indicating better function. PDS (Progressive Deterioration Scale) is another measure of functional ability.
Table 3: Biomarker Outcomes
| Treatment | Study/Trial | Biomarker | Result | p-value |
| HMTM | LUCIDITY | Neurofilament Light Chain (NfL) | 95% reduction in change in blood concentration relative to the control group over 12 months.[1][2] | p=0.0291[1] |
| HMTM | LUCIDITY | p-tau217 | Correlation with NfL reduction.[5][6] | Not reported |
| Other Treatments | N/A | N/A | Data on these specific biomarkers from comparable late-stage trials is not as readily available. | N/A |
Experimental Protocols
HMTM: LUCIDITY Trial
The LUCIDITY (NCT03446001) was a Phase 3, randomized, double-blind, placebo-controlled trial.[7]
-
Participants: 598 individuals with early to moderate Alzheimer's disease.[8]
-
Design: A 12-month initial phase where participants received either 16 mg/day HMTM, 8 mg/day HMTM, or a placebo (methylthioninium chloride 4mg twice weekly to maintain blinding due to urine discoloration). This was followed by a 12-month open-label extension where all participants received 16 mg/day HMTM.[9][10]
-
Primary Endpoints: Change in cognitive function measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and functional ability assessed by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale.[7]
-
Key Assessments: Cognitive and functional assessments were conducted at baseline and at regular intervals throughout the 24-month period. Blood samples were collected to measure biomarkers such as Neurofilament light chain (NfL) and p-tau217.[5][6]
Standardized Cognitive and Functional Assessment Protocols
The clinical trials cited in this guide predominantly utilized the following standardized assessment tools:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A widely used, clinician-administered instrument to assess the severity of cognitive symptoms of dementia. It evaluates several cognitive domains, including memory, language, and praxis.[11][12]
-
Mini-Mental State Examination (MMSE): A 30-point questionnaire used to screen for cognitive impairment and to track changes in cognitive function over time.[11]
-
Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL): An inventory completed by a caregiver to assess the patient's ability to perform activities of daily living.
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale used to stage the severity of dementia.
Signaling Pathways and Mechanisms of Action
HMTM: Tau Aggregation Inhibition
HMTM's primary mechanism of action is the inhibition of tau protein aggregation, a key pathological hallmark of Alzheimer's disease.[13] By preventing the formation of neurofibrillary tangles, HMTM aims to protect neurons from damage and slow disease progression.[14] It also has a secondary symptomatic activity, though the exact mechanism for this is still under investigation.[1]
Cholinesterase Inhibitors (Donepezil, Rivastigmine)
These drugs work by increasing the levels of acetylcholine (B1216132), a neurotransmitter important for memory and thinking, in the brain. They achieve this by inhibiting the action of acetylcholinesterase, the enzyme that breaks down acetylcholine.[15][16]
NMDA Receptor Antagonist (Memantine)
Memantine works by regulating the activity of glutamate (B1630785), another important neurotransmitter. In Alzheimer's disease, excessive glutamate can lead to brain cell damage. Memantine protects brain cells by blocking the effects of excess glutamate at the N-methyl-D-aspartate (NMDA) receptors.[17][18]
Conclusion
The long-term data from the LUCIDITY trial suggest that HMTM offers a sustained cognitive and functional benefit for individuals with early to moderate Alzheimer's disease, accompanied by a positive biomarker response. When compared to existing treatments, HMTM's novel mechanism of targeting tau pathology presents a distinct therapeutic approach. While direct head-to-head, long-term comparative trials are lacking, the evidence compiled in this guide provides a valuable resource for the scientific community to assess the potential of HMTM in the evolving landscape of Alzheimer's disease therapeutics. Further research is warranted to fully elucidate the comparative long-term efficacy and safety of HMTM against other disease-modifying and symptomatic treatments.
References
- 1. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 24-week randomized, controlled trial of memantine in patients with moderate-to-severe Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of huperzine A in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huperzine A & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 6. The clinical meaningfulness of ADAS-Cog changes in Alzheimer's disease patients treated with donepezil in an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Tau Aggregation Inhibitor for Alzheimer’s Disease: Design, Progress and Basis for Selection of the 16 mg/day Dose in a Phase 3, Randomized, Placebo-Controlled Trial of Hydromethylthionine Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgo biloba extract EGb 761® in dementia with neuropsychiatric features: a randomised, placebo-controlled trial to confirm the efficacy and safety of a daily dose of 240 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Memantine in Moderate to Severe Alzheimer's Disease: a Meta-Analysis of Randomised Clinical Trials - ProQuest [proquest.com]
- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Scores on the ADAS-Cog, MMSE, and CDR-SOB Correspond? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting Treatment Group Differences in Alzheimer's Disease Clinical Trials: A Comparison of Alzheimer's Disease Assessment Scale - Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating - Sum of Boxes (CDR-SB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tau inhibition - TauRx [taurx.com]
- 14. neurologylive.com [neurologylive.com]
- 15. metrotechinstitute.org [metrotechinstitute.org]
- 16. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 18. NMDA receptor - Wikipedia [en.wikipedia.org]
A Comparative Meta-Analysis of Hydromethylthionine Mesylate and Alternative Therapies for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for hydromethylthionine mesylate (HMTM) and compares its performance against alternative therapeutic strategies for Alzheimer's disease (AD). The information is intended to support researchers, scientists, and drug development professionals in their understanding of the current landscape of AD treatments.
Introduction to Therapeutic Strategies in Alzheimer's Disease
The management of Alzheimer's disease is rapidly evolving, with several therapeutic strategies targeting different aspects of its pathophysiology. This guide focuses on a comparative analysis of three main approaches:
-
Tau Aggregation Inhibition: Represented by hydromethylthionine mesylate, this strategy aims to prevent the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, a hallmark of AD pathology.
-
Amyloid-Beta (Aβ) Targeting: This approach utilizes monoclonal antibodies to clear amyloid plaques, another key pathological feature of AD.
-
Symptomatic Treatment: Acetylcholinesterase inhibitors represent this class of drugs, which aim to improve cognitive symptoms by increasing the levels of the neurotransmitter acetylcholine.
Comparative Efficacy of Investigational Drugs
The following tables summarize the quantitative data from key Phase 3 clinical trials for hydromethylthionine mesylate and leading amyloid-beta targeting therapies.
Table 1: Efficacy of Hydromethylthionine Mesylate in the LUCIDITY Trial
| Outcome Measure | Treatment Arm (16 mg/day HMTM) | Placebo/Control Arm | Key Findings |
| Cognitive Decline (ADAS-Cog11) | Minimal decline of 1.3 units over 12 months[1] | Expected decline of ~5.0 units in an untreated population[1] | In participants with Mild Cognitive Impairment (MCI), a statistically significant cognitive improvement of 2 units over baseline was observed at 6, 12, and 18 months on the ADAS-Cog13 scale[2]. |
| Functional Decline (ADCS-ADL23) | Minimal decline of 1.0 units over 12 months[1] | Expected decline of ~5.0 units in an untreated population[1] | For participants with mild to moderate AD, the treatment stabilized function, with a 2.5 unit decline in the first 9 months and no further decline over the following 9 months[2]. |
| Neurodegeneration Biomarker (NfL) | 95% reduction in change in blood concentration relative to control (p=0.0291)[3][4] | - | Significant reduction in a key marker of neurodegeneration. |
| Brain Atrophy | Normalization of brain atrophy rate in MCI participants to a rate similar to healthy individuals[2][5] | - | Statistically significant reduction in disease progression as measured by brain atrophy[2]. |
Table 2: Efficacy of Amyloid-Beta Targeting Monoclonal Antibodies
| Drug | Trial Name | Primary Outcome Measure | Treatment Effect |
| Lecanemab | CLARITY AD | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | 27% slowing of cognitive decline compared to placebo[6]. |
| Donanemab | TRAILBLAZER-ALZ 2 | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks | 35.1% slowing of disease progression in the low/medium tau population[7]. |
Table 3: Efficacy of Acetylcholinesterase Inhibitors (Meta-Analysis)
| Drug Class | Outcome Measure | Treatment Effect |
| Acetylcholinesterase Inhibitors | Global improvement | Modest but statistically significant therapeutic effect[8]. |
Safety and Tolerability Comparison
Table 4: Key Safety Findings
| Drug/Drug Class | Key Adverse Events |
| Hydromethylthionine Mesylate | Benign safety profile with no evidence of serious treatment-emergent adverse events or amyloid-related imaging abnormalities (ARIA)[1][2]. |
| Lecanemab | Infusion-related reactions, ARIA-H (microhemorrhages), and ARIA-E (edema)[6]. |
| Donanemab | ARIA-E (24.0%, with 6.1% symptomatic), ARIA-H (31.4%), and infusion-related reactions (8.7%)[7]. |
| Acetylcholinesterase Inhibitors | Primarily gastrointestinal side effects (nausea, vomiting, diarrhea)[8]. |
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
Hydromethylthionine Mesylate: LUCIDITY Trial (NCT03446001)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a 12-month treatment period followed by a 12-month open-label extension[9][10].
-
Participants: 598 individuals with a diagnosis of mild cognitive impairment or mild to moderate Alzheimer's disease[2].
-
Intervention: Participants were randomized to receive either 16 mg/day of hydromethylthionine mesylate or a placebo containing a low dose of methylthioninium chloride to maintain blinding due to potential urinary discoloration[1][2].
-
Primary Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL23) at 12 months[1].
-
Key Biomarker Assessments: Plasma neurofilament light chain (NfL) levels and whole-brain volume assessed by MRI[2][3].
Lecanemab: CLARITY AD Trial (NCT03887455)
-
Study Design: A Phase 3, multicenter, double-blind, placebo-controlled, parallel-group study with an 18-month treatment period[11].
-
Participants: 1795 individuals with early Alzheimer's disease[6].
-
Intervention: Intravenous infusions of lecanemab (10 mg/kg) or placebo every two weeks[6].
-
Primary Endpoint: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months[6].
-
Key Safety Monitoring: Magnetic resonance imaging (MRI) to monitor for amyloid-related imaging abnormalities (ARIA)[11].
Donanemab: TRAILBLAZER-ALZ 2 Trial (NCT04437511)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial with a 76-week treatment period[7][12].
-
Participants: Approximately 1736 individuals with early symptomatic Alzheimer's disease with confirmed brain amyloid and tau pathology[7][13].
-
Intervention: Intravenous infusions of donanemab or placebo every 4 weeks. Participants receiving donanemab who met amyloid clearance criteria were switched to placebo in a blinded manner[7][14].
-
Primary Endpoint: Change from baseline in the integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks[7].
-
Key Safety Monitoring: MRI monitoring for ARIA[15].
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for each therapeutic class.
Caption: Proposed mechanism of Hydromethylthionine Mesylate as a tau aggregation inhibitor.
References
- 1. neurologylive.com [neurologylive.com]
- 2. TauRx announces results from its LUCIDITY Phase III trial for AD | Alzheimer Europe [alzheimer-europe.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. appliedradiology.com [appliedradiology.com]
- 5. alzint.org [alzint.org]
- 6. Lecanemab in Early Alzheimer’s Disease (CLARITY AD) - ean.org [ean.org]
- 7. Alzheimer's Association International Conference [alz.confex.com]
- 8. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. TauRx presents its LUCIDITY phase III trial top line data at CTAD | Alzheimer Europe [alzheimer-europe.org]
- 11. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. UCSF Alzheimer's Disease Trial → Donanemab (LY3002813) in Participants With Early Alzheimer's Disease (TRAILBLAZER-ALZ 2) [clinicaltrials.ucsf.edu]
- 14. neurology.org [neurology.org]
- 15. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Hydromethylthionine Dihydrobromide: A Comprehensive Guide
For researchers and scientists engaged in drug development and laboratory research, the responsible management and disposal of chemical compounds is a cornerstone of operational safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of hydromethylthionine dihydrobromide, ensuring compliance with safety protocols and regulatory standards.
This compound, also known as leucomethylene blue, requires careful handling due to its potential health and environmental hazards. Adherence to the following procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to recognize the hazards associated with this compound. According to safety data for the mesylate salt form, the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment from waterways imperative.[1]
Therefore, treating this compound as hazardous waste is the most prudent approach.[2] Never dispose of this compound or its solutions in the regular trash or down the sink.[2]
Personal Protective Equipment (PPE)
To minimize exposure during handling and disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or full-face shield. | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Hand Protection | Compatible, chemical-resistant gloves. | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing and skin.[3][4] |
| Respiratory Protection | NIOSH-approved respirator (if dust is generated). | Protects against respiratory irritation from airborne powder.[1][2] |
Step-by-Step Disposal Procedure
The overriding principle for managing laboratory waste is to have a disposal plan before any activity begins.[5] The following steps provide a framework for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat all waste containing this compound (solid, solutions, and contaminated labware) as hazardous chemical waste.
-
Segregate this waste from other waste streams to prevent accidental reactions.[6] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect dry powder and lightly contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, leak-proof container with a secure lid.[2]
-
For enhanced safety and to allow for visual inspection by Environmental Health and Safety (EHS) personnel, it is good practice to double-bag solid waste in clear plastic bags before placing it in the final container.[2]
-
-
Liquid Waste (Aqueous Solutions):
3. Labeling:
-
As soon as you begin collecting waste, affix a "Hazardous Waste" label, typically provided by your institution's EHS department.[2]
-
The label must be filled out completely and legibly, including the full chemical name ("this compound"), concentration, and accumulation start date.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials.[7]
-
Ensure the container cap is securely fastened when not in use to prevent spills or release of vapors.[5]
5. Arrange for Disposal:
-
Once the container is full or the accumulation time limit set by your institution is reached, submit a waste collection request to your EHS department.[2]
-
EHS will then arrange for the pickup and final disposal by a licensed hazardous waste management service, which will likely involve incineration or placement in a secure landfill.[2]
Emergency Procedures: Spill Cleanup
In the event of a spill, prompt and correct action is necessary to mitigate exposure and environmental contamination.
Minor Dry Spill:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Wear PPE: Don all required PPE, including respiratory protection, to prevent dust inhalation.[2]
-
Contain: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Clean: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid using a vacuum unless it is specifically designed for hazardous dust.[2]
-
Decontaminate: Wipe the spill area with a wet cloth or paper towel, and then decontaminate the surface. Place all cleaning materials into the hazardous waste container.[2]
Minor Liquid Spill:
-
Contain: Prevent the spill from spreading or entering drains using absorbent pads or dikes.[2]
-
Absorb: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Collect: Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Navigating the Safe Handling of Hydromethylthionine Dihydrobromide: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Hydromethylthionine dihydrobromide, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Handling Precautions
This compound, a compound under investigation for its potential in neurodegenerative disease research, requires careful handling due to its potential hazards. Based on data for the closely related mesylate salt, Hydromethylthionine is harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation. It is also highly toxic to aquatic life, necessitating stringent disposal protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | Prevents skin contact. Regularly inspect gloves for tears or punctures. |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Use in poorly ventilated areas or when generating dust. | Prevents inhalation of airborne particles. |
Procedural Guidance for Safe Operations
Adherence to standardized laboratory procedures is the foundation of safe handling. The following step-by-step protocol outlines the key stages of working with this compound.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key procedural stages for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary materials and equipment before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the generation of dust. If working with a powder, use techniques that reduce aerosolization.
-
Use dedicated, clearly labeled equipment for handling this compound.
-
-
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Emergency and Disposal Plans
A clear plan for emergencies and waste disposal is critical to mitigate risks and protect the environment.
Emergency Procedures
In the event of exposure, immediate action is required:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Protocol
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
